Product packaging for 3-Chloro-1H-indazole(Cat. No.:CAS No. 29110-74-5)

3-Chloro-1H-indazole

Cat. No.: B189458
CAS No.: 29110-74-5
M. Wt: 152.58 g/mol
InChI Key: QPHAGNNWDZSKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-1H-indazole is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate and a core structure for developing novel bioactive molecules. Its primary research value lies in its role as a versatile building block for the synthesis of more complex indazole derivatives, which are investigated across multiple scientific fields . In pharmaceutical research, indazole derivatives demonstrate a broad spectrum of biological activities. Specifically, 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial agents, showing potent growth inhibition against Leishmania major through stable binding with the trypanothione reductase (TryR) enzyme, as confirmed by molecular docking and dynamics studies . Furthermore, indazole-based thiadiazole hybrid derivatives have exhibited significant potential as dual inhibitors of thymidine phosphorylase and α-glucosidase, indicating applications in anticancer and anti-diabetic research . The indazole nucleus is also a critical pharmacophore in several FDA-approved drugs and clinical candidates targeting various conditions, including cancer, inflammatory diseases, and neurological disorders . Beyond biomedical applications, this compound and its halogenated derivatives are studied in materials science as effective corrosion inhibitors for copper in neutral chloride environments, providing insight into the design of new protective compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B189458 3-Chloro-1H-indazole CAS No. 29110-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHAGNNWDZSKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183363
Record name 3-Chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29110-74-5
Record name 3-Chloroindazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1H-indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-1H-indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-1H-INDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV55A79UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1H-indazole from Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast spectrum of biological activities.[1][2][3] The strategic introduction of a chlorine atom at the 3-position of the indazole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile. This guide provides a comprehensive technical overview of the synthesis of 3-chloro-1H-indazole from indazole, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving optimal yields and purity.

Strategic Approaches to the Chlorination of Indazole

The primary and most direct route to this compound involves the electrophilic chlorination of the indazole core. The regioselectivity of this reaction is a key challenge, as the indazole ring possesses multiple sites susceptible to electrophilic attack. However, the C3 position is generally favored due to the electronic nature of the heterocyclic system. Several chlorinating agents have been successfully employed for this transformation, each with its own set of advantages and mechanistic nuances.

Direct C-H Chlorination: A Mechanistic Overview

The direct chlorination of the indazole ring is a common and straightforward approach.[1] The selection of the chlorinating agent and reaction conditions is paramount in dictating the regioselectivity and yield of the desired 3-chloro isomer.

Key Chlorinating Agents and Their Mechanisms:

  • N-Chlorosuccinimide (NCS): NCS is a versatile and widely used reagent for the chlorination of various organic substrates, including heteroaromatics.[4][5][6][7][8] In the context of indazole chlorination, NCS can act as a source of an electrophilic chlorine species ("Cl+"). The reaction is believed to proceed via an electrophilic aromatic substitution mechanism.[5] The electron-rich indazole ring attacks the electrophilic chlorine atom of NCS, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores aromaticity, yielding this compound. The reaction can be catalyzed by acids or, in some cases, by solvents like DMSO.[4]

    *dot graph "Electrophilic_Chlorination_with_NCS" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

    } *enddot Figure 1: General mechanism of electrophilic chlorination of indazole with NCS.

  • Thionyl Chloride (SOCl₂): While primarily known for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, thionyl chloride can also be used for the chlorination of some heterocyclic systems.[9][10][11][12] The reaction with indazole likely proceeds through a different mechanism than NCS. It may involve the formation of an intermediate chlorosulfite-type species at one of the nitrogen atoms, followed by an intramolecular rearrangement or intermolecular chlorination. The conditions for using SOCl₂ for direct chlorination of indazoles are often harsher than with NCS.

  • Copper(II) Chloride (CuCl₂): Copper(II) chloride can be used as a chlorinating agent, often in conjunction with a directing group or under specific catalytic conditions, to achieve regioselective chlorination.[13][14][15][16] For indazoles, CuCl₂-mediated chlorination might proceed through a single-electron transfer (SET) mechanism or via the formation of a copper-indazole complex that facilitates electrophilic attack. This method can offer high regioselectivity, particularly for C2-chlorination when a directing group is employed.[13]

Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the synthesis of this compound using N-Chlorosuccinimide, a commonly employed and effective method.

Protocol 1: Chlorination of Indazole using N-Chlorosuccinimide (NCS)

This protocol is adapted from established literature procedures for the chlorination of indazoles.[4]

Materials:

  • Indazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indazole (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product by determining its melting point and analyzing it by ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18][19]

Quantitative Data Summary:

Chlorinating AgentSolventTemperature (°C)Yield (%)Reference
NCSMeCNRoom Temp - 50Good to Excellent[4]
NCS (DMSO catalyzed)--High[4]
SOCl₂-ElevatedVariable[20]

Trustworthiness: Validating the Synthesis and Product

Ensuring the integrity of the synthesis and the final product is paramount. This involves careful control of the reaction, thorough purification, and comprehensive characterization.

Potential Side Reactions and Mitigation:

  • Over-chlorination: The formation of dichloro- or trichloroindazoles can occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.[21][22] To mitigate this, it is crucial to use a controlled stoichiometry of the chlorinating agent and to monitor the reaction closely by TLC.[22]

  • Isomer Formation: While the C3 position is electronically favored, chlorination at other positions (e.g., C5, C7) can occur, leading to a mixture of isomers. The choice of solvent and reaction temperature can influence the regioselectivity.[1][22] Purification by column chromatography is essential to isolate the desired 3-chloro isomer.

Purification and Analytical Validation:

  • Chromatography: Column chromatography is the most effective method for purifying this compound from unreacted starting material, byproducts, and isomeric impurities.

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the substitution pattern on the indazole ring. The disappearance of the proton signal at the C3 position and the characteristic shifts of the remaining aromatic protons confirm the structure.[17][18][19]

    • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbon atom bearing the chlorine, typically shifted downfield.

    • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the product, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) provides a definitive signature for the presence of a single chlorine atom.

Safety Considerations

Working with chlorinating agents requires strict adherence to safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.[26][27]

  • Handling Chlorinating Agents:

    • N-Chlorosuccinimide (NCS): NCS is a stable solid but is an irritant. Avoid contact with skin and eyes.

    • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a dry environment.

    • Chlorine Gas: Direct use of chlorine gas is highly hazardous and requires specialized equipment and training.[23][26][27]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from indazole is a critical transformation in medicinal chemistry. Direct chlorination, particularly with N-chlorosuccinimide, offers a reliable and efficient route to this valuable building block. By understanding the underlying reaction mechanisms, carefully controlling experimental conditions, and employing rigorous purification and analytical techniques, researchers can consistently obtain high-purity this compound for further derivatization and drug discovery efforts. Adherence to strict safety protocols is essential when handling the reactive chemicals involved in this synthesis.

References

3-Chloro-1H-indazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloro-1H-indazole (CAS: 29110-74-5) for Advanced Research and Development

Introduction

This compound is a halogenated aromatic heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and materials science. As an analogue of indole where a carbon atom is replaced by nitrogen in the five-membered ring, the indazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] The presence of a chlorine atom at the 3-position provides a versatile synthetic handle for introducing further chemical diversity, making this compound an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.[4][5]

This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, key applications, and essential safety protocols. It aims to provide not just data, but actionable insights grounded in established scientific literature.

Chapter 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research. This compound is identified by the CAS Registry Number 29110-74-5.[6][7] Its structure consists of a fused benzene and pyrazole ring system, with a chlorine substituent at the C3 position of the pyrazole ring.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Tables

The key identifiers and physicochemical properties of this compound are summarized below for quick reference.

IdentifierValueSource(s)
CAS Number 29110-74-5[6][8][9]
Molecular Formula C₇H₅ClN₂[6][7][9]
Molecular Weight 152.58 g/mol [6][8][9]
IUPAC Name This compound[9]
Synonyms 3-Chloroindazole[6][9][10]
EC Number 249-444-9[6][8][9]
InChI Key QPHAGNNWDZSKJH-UHFFFAOYSA-N[9][10]
PropertyValueSource(s)
Appearance Almost white to light beige powder[8][11][12]
Melting Point 149 °C (sublimes)[7][8][10]
Boiling Point ~250.7 °C (rough estimate)[8]
Purity Typically ≥97%[10]
XLogP3 2.5[9][12]

Chapter 2: Synthesis and Reactivity

Synthesis

A common and practical method for the laboratory-scale synthesis of this compound involves the chlorination of 3-indazolone. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent.[12]

Representative Synthetic Protocol: Chlorination of 3-Indazolone

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-indazolone in anhydrous pyridine.

  • While stirring, slowly add phosphorus oxychloride (POCl₃) to the solution at room temperature.

  • Heat the reaction mixture to 128-140 °C and maintain it under reflux for several hours until the reaction is complete (monitor by TLC).

  • After completion, cool the mixture to room temperature, which may result in the precipitation of the product.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under a vacuum to yield this compound. This method has been reported to produce yields in the range of 68-74%.[12]

Reactivity

The chemical reactivity of this compound is dominated by two primary sites: the nitrogen atom of the pyrazole ring (N1) and the chlorine-bearing carbon (C3).

  • N-Functionalization: The 'H' of the N-H bond is acidic and can be readily deprotonated by a base, allowing for alkylation, arylation, or acylation at the N1 position. This is a common strategy for building molecular complexity.[13]

  • C3 Cross-Coupling: The chloro group at the C3 position acts as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of C-C, C-N, and C-S bonds, making it a cornerstone of library synthesis for drug discovery.[5][14]

G A This compound B N1-Alkylation / Arylation (Base, R-X) A->B Site: N1-H C C3 Cross-Coupling (Pd/Cu catalyst, Coupling Partner) A->C Site: C3-Cl D N1-Substituted Indazoles B->D E C3-Substituted Indazoles C->E

Caption: Key reactivity pathways of this compound.

A recent advancement showcases a copper-catalyzed, CO₂ radical anion-mediated C(sp³)–N bond-forming reaction, where this compound serves as an exemplary substrate for coupling with alkyl bromides.[14] This method is notable for its mild conditions and scalability, highlighting the compound's utility in modern synthetic chemistry.[14]

Chapter 3: Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a bioisostere of indole and is present in numerous biologically active compounds.[3] this compound serves as a key starting material for accessing derivatives with a wide spectrum of therapeutic potential.

  • Antiparasitic Agents: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising candidates against Leishmania species.[1][2] Molecular modeling studies suggest these compounds bind effectively within the active site of trypanothione reductase (TryR), a critical enzyme for the parasite's survival.[1][2]

  • Oncology: The scaffold is used to synthesize potent kinase inhibitors for cancer treatment.[15] The carboxylic acid functionality, often introduced after modifying the chloro group, allows for derivatization into amides and esters essential for interacting with biological targets.[15]

  • Central Nervous System (CNS) Disorders: It is a valuable intermediate for molecules targeting the CNS.[4] For example, granisetron, an antiemetic used in chemotherapy, is an indazole derivative.[3][13]

G A This compound (Core Scaffold) B Antileishmanial Agents A->B Derivatization C Kinase Inhibitors (Anti-Cancer) A->C Derivatization D CNS-Active Agents A->D Derivatization E Anti-Inflammatory Drugs A->E Derivatization

Caption: Therapeutic areas stemming from the this compound scaffold.

Chapter 4: Experimental Protocols

The following protocols are representative of common synthetic transformations performed using this compound.

Protocol 1: General N-Alkylation of this compound

This protocol is adapted from the synthesis of related N-alkylated nitroindazoles.[13]

  • Reagents & Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2-1.5 eq) to the suspension. For increased reactivity, a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indazole.

Protocol 2: Copper-Catalyzed C(sp³)–N Cross-Coupling

This protocol is based on a state-of-the-art method developed for C-N bond formation.[14]

  • Reagents & Setup: In a reaction vial, combine this compound (1.0 eq), the desired alkyl bromide (1.5 eq), [Cu(CH₃CN)₄]PF₆ (10 mol%), sodium formate (3.0 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent and Initiator: Add DMSO as the solvent. Then, add tert-butyl hydroperoxide (TBHP, 70 wt% in H₂O, 3.0 eq) as the radical initiator precursor.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the C3-alkylated indazole product.

Chapter 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[9][10]

  • H315: Causes skin irritation.[6][9]

  • H319: Causes serious eye irritation.[6][9]

  • H335: May cause respiratory irritation.[6][9]

The corresponding signal word is Warning .[9][10]

Safety Precautions and Handling
Precautionary CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[6]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is required.[17] For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[16][17] Keep the container tightly sealed to prevent moisture ingress and sublimation.[16][17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, versatile reactivity at both the N1 and C3 positions, and proven utility in synthesizing biologically active molecules underscore its importance. By adhering to established synthetic protocols and rigorous safety standards, researchers can fully leverage the potential of this powerful heterocyclic building block to advance their scientific objectives.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted derivatives have shown a wide range of biological activities, making the precise characterization of its core structure paramount for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is fundamental for confirming the identity, purity, and structural integrity of this important molecule during synthesis and further functionalization.

The indazole ring system is a bicyclic aromatic heterocycle, and the introduction of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity. This guide will delve into the interpretation of the spectral data, offering insights into how the chloro-substituent and the inherent aromaticity of the indazole core give rise to its unique spectroscopic fingerprint.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the standard atom numbering is presented below. This numbering system will be used consistently throughout this guide when referring to specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Experimental Data

The ¹H NMR spectral data were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH11.01broad singlet-
H77.73doublet8.2
H47.55doublet8.6
H57.47doublet of doublet of doubletsJ₁ = 8.6, J₂ = 6.9, J₃ = 1.0
H67.25doublet of doublet of doubletsJ₁ = 8.2, J₂ = 6.9, J₃ = 1.0

Interpretation

  • NH Proton: The broad singlet observed at 11.01 ppm is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding.

  • Aromatic Protons: The four protons on the benzene ring appear in the aromatic region between 7.25 and 7.73 ppm.

    • The downfield doublet at 7.73 ppm is assigned to H7, which is deshielded by the adjacent nitrogen atom (N1).

    • The doublet at 7.55 ppm corresponds to H4.

    • The signals for H5 and H6 appear as complex multiplets (doublet of doublet of doublets) due to coupling with their neighboring protons. The signal at 7.47 ppm is assigned to H5, and the signal at 7.25 ppm is assigned to H6. The observed coupling constants are consistent with ortho and meta couplings in a substituted benzene ring.

G cluster_nmr NMR Data Acquisition and Processing sample This compound in CDCl3 nmr_spec 400 MHz NMR Spectrometer sample->nmr_spec fid Free Induction Decay (FID) nmr_spec->fid ft Fourier Transform fid->ft spectrum ¹H NMR Spectrum ft->spectrum analysis Data Analysis (Chemical Shifts, Multiplicities, Coupling Constants) spectrum->analysis

Caption: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Data

The following table summarizes the ¹³C NMR chemical shifts for this compound.

CarbonChemical Shift (δ, ppm)
C3143.2
C7a141.5
C3a127.8
C5127.0
C6121.7
C4120.9
C7110.4

Interpretation

  • C3 Carbon: The most downfield signal at 143.2 ppm is assigned to the C3 carbon, which is directly attached to the electronegative chlorine atom and a nitrogen atom, causing significant deshielding.

  • C7a and C3a Carbons: The quaternary carbons C7a and C3a, which are part of the ring fusion, appear at 141.5 and 127.8 ppm, respectively.

  • Aromatic Carbons: The remaining four carbons of the benzene ring (C4, C5, C6, and C7) resonate in the aromatic region. Their specific assignments are based on established substituent effects and comparison with related indazole derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Data

The IR spectrum of this compound exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretching
1625MediumC=N stretching
1500, 1460StrongAromatic C=C stretching
~750StrongC-Cl stretching

Interpretation

  • N-H Stretching: The medium intensity band around 3100 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

  • C=N and C=C Stretching: The absorption at 1625 cm⁻¹ is attributed to the C=N stretching vibration within the pyrazole moiety. The strong bands at 1500 and 1460 cm⁻¹ are characteristic of the aromatic C=C stretching vibrations of the benzene ring.

  • C-Cl Stretching: The strong absorption around 750 cm⁻¹ corresponds to the C-Cl stretching vibration.

IR_Process cluster_ir IR Spectroscopy Workflow Sample Sample Preparation (e.g., KBr pellet) IR_Spectrometer FTIR Spectrometer Sample->IR_Spectrometer Interferogram Interferogram Generation IR_Spectrometer->Interferogram Fourier_Transform Fourier Transform Interferogram->Fourier_Transform IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) Fourier_Transform->IR_Spectrum Analysis Peak Analysis (Functional Group Identification) IR_Spectrum->Analysis

Caption: Generalized workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
152100[M]⁺ (³⁵Cl)
15433[M+2]⁺ (³⁷Cl)
117~40[M - Cl]⁺
90~25[C₆H₄N]⁺

Interpretation

  • Molecular Ion Peak: The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 152, corresponding to the nominal mass of this compound with the ³⁵Cl isotope.

  • Isotopic Peak: The presence of a peak at m/z 154 with approximately one-third the intensity of the molecular ion peak is a clear indication of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

  • Fragmentation Pattern:

    • The loss of a chlorine radical from the molecular ion results in the fragment ion at m/z 117.

    • Further fragmentation of the indazole ring can lead to the formation of the ion at m/z 90.

MS_Fragmentation M [C₇H₅ClN₂]⁺˙ m/z = 152/154 M_minus_Cl [C₇H₅N₂]⁺ m/z = 117 M->M_minus_Cl - Cl˙ C6H4N [C₆H₄N]⁺ m/z = 90 M_minus_Cl->C6H4N - HCN

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a sufficient number of scans for adequate signal accumulation.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument's software will perform a Fourier transform on the interferogram to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Use electron ionization (EI) as the ionization method.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Record the mass spectrum over a suitable mass range (e.g., m/z 50-200).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the electronic environment of each atom. The IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the fragmentation behavior of the molecule. This information is indispensable for chemists working with this compound, ensuring its correct identification and facilitating the analysis of its derivatives in various research and development applications.

An In-Depth Technical Guide to 3-Chloro-1H-indazole: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, explore its synthesis and reactivity from a mechanistic perspective, and highlight its critical role as an intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile scaffold.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system.[1] Its structure is foundational to a vast array of biologically active molecules.

Chemical Structure and Tautomerism

The indazole core can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. For 3-chloro-indazole, the 1H-tautomer is generally the specified form. The chlorine atom at the C3 position is an electron-withdrawing group, which significantly influences the molecule's reactivity.[2][3]

Caption: Chemical structure of this compound.

IUPAC Nomenclature and Identification

The formal IUPAC name for this compound is This compound .[4][5] It is also commonly referred to as 3-Chloroindazole.[4][5][6]

IdentifierValue
CAS Number 29110-74-5[1][2][4]
Molecular Formula C₇H₅ClN₂[2][4][5]
Molecular Weight 152.58 g/mol [2][4][5]
InChIKey QPHAGNNWDZSKJH-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC2=C(NN=C2C=C1)Cl[5]
Physicochemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
Appearance Almost white to light beige fluffy powder[2][3][7]
Melting Point 149 °C (sublimes)[2][6]
pKa 11.93 ± 0.40 (Predicted)[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of the C3-chloro substituent, which acts as an excellent synthetic handle for diversification.

Principles of Indazole Reactivity: The C3-Position

The indazole nucleus is relatively electron-rich, making it susceptible to electrophilic substitution. However, direct functionalization at the C3-position can be challenging. Therefore, halogenation, particularly chlorination, at this position is a key strategic step. The resulting C3-chloro group transforms the position into an electrophilic site, enabling nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions. This two-stage approach (halogenation followed by coupling) is a cornerstone of modern indazole chemistry.[8]

Synthetic Protocol: Direct Chlorination of 1H-Indazole

A common and effective method for the synthesis of this compound is the direct chlorination of the parent 1H-indazole using N-chlorosuccinimide (NCS).[8] The causality behind this choice is that NCS is a mild and selective electrophilic chlorinating agent, minimizing side reactions that could occur with harsher reagents like elemental chlorine.

synthesis_workflow start 1H-Indazole (Starting Material) process Electrophilic Chlorination start->process reagent N-Chlorosuccinimide (NCS) in MeCN or DMSO reagent->process product This compound (Final Product) process->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-indazole.

  • Solvent Addition: Add a suitable solvent such as acetonitrile (MeCN). The choice of an aprotic solvent is crucial to prevent side reactions with the electrophilic chlorinating agent.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within several hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Key Reactions: The C3-Chloro Group as a Synthetic Handle

The true value of this compound lies in its ability to serve as a precursor to more complex molecules. The C3-chloro atom is an excellent leaving group for various transformations.

Copper-Catalyzed C(sp³)–N Cross-Coupling: A recent advancement demonstrates the power of this compound in forming C-N bonds, which are ubiquitous in pharmaceuticals.[9] In this protocol, a copper catalyst mediates the coupling between the indazole nitrogen and an unactivated alkyl bromide.

reaction_workflow indazole This compound (Nucleophile Precursor) system Coupling System (DMSO, Room Temp) indazole->system alkyl_halide Alkyl Bromide (R-Br) (Electrophile) alkyl_halide->system catalyst [Cu(CH₃CN)₄]PF₆ (Catalyst) catalyst->system base Cs₂CO₃ (Base) base->system product N-Alkylated Indazole (Coupled Product) system->product

Caption: Logical workflow for Cu-catalyzed N-alkylation.

Experimental Protocol: N-Alkylation of this compound [9]

  • Rationale: This protocol is self-validating because control experiments without the copper catalyst or base result in no product formation, confirming their essential roles. The base (Cs₂CO₃) deprotonates the indazole N-H, forming the active nucleophile. The copper catalyst facilitates the coupling with the alkyl halide.

  • Reaction Setup: In a glovebox, add this compound, the alkyl bromide, [Cu(CH₃CN)₄]PF₆ (10 mol %), and Cs₂CO₃ (base) to a vial.

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO).

  • Execution: Seal the vial and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Quenching & Extraction: Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified via flash chromatography to yield the N-alkylated this compound.

Applications in Medicinal Chemistry and Drug Development

Indazole is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets with high affinity.[10] this compound is a premier starting material for accessing these valuable derivatives.

  • Kinase Inhibitors in Oncology: Many kinase inhibitors feature the indazole core. This compound serves as a key building block for creating libraries of compounds to screen against various kinases, which are often dysregulated in cancer.[11]

  • CNS-Targeting Agents: The scaffold is used to synthesize molecules targeting the central nervous system, including treatments for neurological and psychiatric disorders.[1]

  • Antiparasitic Drug Discovery: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania, the parasite responsible for leishmaniasis.[10][12][13] Molecular modeling studies suggest these compounds bind effectively within the active site of the parasite's trypanothione reductase (TryR) enzyme.[12]

  • Anti-Inflammatory Agents: The indazole structure is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine.[13][14] this compound provides a versatile entry point for synthesizing novel anti-inflammatory compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5][7]

GHS PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation.[4][5][7] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5]
Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4] Use a dust mask or work in a fume hood to avoid inhalation.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block. The ability to use the C3-chloro group as a versatile handle for diversification allows researchers to efficiently construct complex molecular architectures and explore new chemical space in the quest for novel therapeutics. Understanding the principles outlined in this guide is key to unlocking the full potential of this powerful scaffold.

References

Tautomeric Landscapes of 3-Chloro-1H-indazole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological efficacy is intimately linked to their physicochemical properties, which are governed by a subtle yet critical phenomenon: annular tautomerism. This guide provides an in-depth technical exploration of tautomerism in 3-chloro-1H-indazole, a vital synthon in drug development. We will dissect the equilibrium between the 1H- and 2H-tautomeric forms, elucidate the analytical methodologies required for their characterization, and discuss the profound implications of this tautomerism on molecular interactions and drug design strategies. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of indazole chemistry to drive innovation.

Introduction: The Dynamic Nature of the Indazole Core

The indazole scaffold, a bicyclic heteroaromatic system, is characterized by the fusion of a benzene and a pyrazole ring. A key feature of the indazole nucleus is its capacity for annular tautomerism, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms, giving rise to the 1H- and 2H-tautomers.[1][2] While seemingly a minor structural alteration, the position of this single proton dramatically reshapes the molecule's electronic distribution, dipole moment, hydrogen bonding capability, and overall three-dimensional shape.

The 1H-indazole form, possessing a benzenoid structure, is generally the more thermodynamically stable and predominant tautomer in most conditions.[1][2][3][4] In contrast, the 2H-indazole tautomer has a quinonoid-like structure.[2] Theoretical calculations, such as those at the MP2/6-31G* level, predict that the 1H-tautomer of unsubstituted indazole is more stable than the 2H form by approximately 3.6 kcal/mol.[3][5] This inherent stability preference is a critical baseline for understanding how substituents and the local environment can modulate the tautomeric equilibrium. For drug development professionals, recognizing which tautomer is present and how it might interact with a biological target is paramount for rational drug design.

The 1H/2H Tautomeric Equilibrium of this compound

The introduction of a chlorine atom at the C3-position of the indazole ring creates this compound, a versatile intermediate in organic synthesis.[3] The tautomeric equilibrium between this compound and its 3-chloro-2H-indazole counterpart is the central focus of our investigation.

Caption: Figure 1. Tautomeric equilibrium in 3-chloro-indazole.

The equilibrium is dynamic and highly sensitive to environmental factors. Understanding these influences is crucial for controlling reaction outcomes and predicting biological behavior.

The Role of Solvation

Solvent polarity and hydrogen-bonding capacity are primary drivers of tautomeric preference.

  • Aprotic, Nonpolar Solvents (e.g., CDCl₃, CD₂Cl₂): In less polar environments, intramolecular forces can play a more significant role. While the 1H form is generally more stable, specific substitution patterns can favor the 2H tautomer if intramolecular hydrogen bonds are possible.[5][6]

  • Aprotic, Polar Solvents (e.g., DMSO-d₆, Pyridine): Polar solvents can stabilize the tautomer with the larger dipole moment. For many indazoles, the 2H-tautomer exhibits a significantly larger dipole moment than the 1H form.[7][8] Furthermore, the basicity of solvents like DMSO can facilitate proton transfer and stabilize specific tautomers through intermolecular hydrogen bonding.[5][6]

  • Protic Solvents (e.g., Water, Methanol): Protic solvents can engage in hydrogen bonding with both tautomers, acting as both H-bond donors and acceptors. This can facilitate rapid proton exchange, often resulting in a time-averaged structure observed in techniques like NMR, unless studies are performed at low temperatures.[9]

Temperature Effects

Thermodynamic parameters can be elucidated through variable-temperature (VT) NMR studies. By observing the coalescence or sharpening of signals corresponding to each tautomer at different temperatures, it is possible to determine the kinetic and thermodynamic parameters of the interconversion process.[10][11]

Analytical Characterization: A Multi-Technique Approach

No single technique provides a complete picture of tautomerism. A validated, multi-pronged analytical strategy is essential for unambiguously characterizing the tautomeric state of 3-chloro-indazole in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[2][10][11] The chemical shifts of the ring protons and, more definitively, the ring carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.

NucleusKey Diagnostic Features for Indazole Tautomers
¹H NMR The chemical shift of the N-H proton is a primary indicator, though it can be broad and exchangeable. The shifts of aromatic protons, particularly H4 and H7, are also diagnostic.
¹³C NMR This is often the most reliable method. The chemical shifts of the bridgehead carbons (C3a and C7a) and the carbons adjacent to the nitrogen atoms (C3 and C7) show distinct differences between the 1H and 2H isomers.[2]
¹⁵N NMR Due to its wide chemical shift range, ¹⁵N NMR is extremely sensitive to the tautomeric state, although it may require isotopic enrichment for enhanced sensitivity.[11]

Table 1. Key NMR diagnostic features for indazole tautomer analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Quantification cluster_validation Validation (Optional) prep Dissolve 3-chloroindazole in deuterated solvent (e.g., DMSO-d6, CDCl3) acq_1H Acquire ¹H NMR Spectrum (Identify key proton signals) prep->acq_1H 1 acq_13C Acquire ¹³C NMR Spectrum (Identify diagnostic carbon signals) acq_1H->acq_13C 2 acq_2D Acquire 2D NMR (HSQC, HMBC) (Confirm assignments) acq_13C->acq_2D 3 analysis Assign signals to 1H and 2H tautomers based on literature/reference spectra acq_2D->analysis 4 quant Integrate distinct ¹H signals for each tautomer to determine molar ratio (KT) analysis->quant 5 vt_nmr Perform Variable-Temperature (VT) NMR to study equilibrium dynamics quant->vt_nmr 6 caption Figure 2. Experimental workflow for NMR-based tautomer analysis.

Caption: Figure 2. Experimental workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the tautomeric form present in the solid state.[2][12] By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, it offers a static, definitive snapshot of the molecule's structure. This data is invaluable for calibrating computational models and understanding solid-state packing effects.

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers.[13][14][15] By calculating the Gibbs free energy of both the 1H and 2H forms in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM), researchers can predict the thermodynamically favored tautomer under different conditions.[14][16]

  • Structure Optimization: Build the 3D structures of both this compound and 3-chloro-2H-indazole. Perform full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[14]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Solvation Modeling: Re-run optimizations and frequency calculations within a PCM model representing the solvent of interest (e.g., water, DMSO) to account for solvation effects.[14]

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is predicted to be the more stable. The energy difference (ΔG) can be used to estimate the equilibrium constant (KT = e^(-ΔG/RT)).

Implications for Drug Discovery and Development

The tautomeric state of a molecule like 3-chloro-indazole is not an academic curiosity; it has profound real-world consequences in drug discovery.

  • Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns. The 1H-tautomer has an H-bond donor at N1 and an acceptor at N2, while the 2H-tautomer has the donor at N2 and an acceptor at N1. This inversion can completely alter the binding mode to a protein target, potentially turning an active compound into an inactive one, or vice-versa.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. The more polar 2H-tautomer may exhibit different solubility and permeability profiles compared to the 1H form, impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Chemical Reactivity and Synthesis: The nucleophilicity of the nitrogen atoms differs between tautomers. This affects the regioselectivity of subsequent reactions, such as N-alkylation, which is a common step in synthesizing diverse compound libraries.[2] Generally, N1 isomers are thermodynamically favored, while N2 isomers can be kinetically favored under certain reaction conditions.[2]

Conclusion

The annular tautomerism of this compound represents a critical molecular switch that dictates its chemical and biological identity. For scientists in drug development, a comprehensive understanding and rigorous analytical characterization of this equilibrium are non-negotiable. By employing a synergistic approach that combines high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can effectively map the tautomeric landscape of this vital heterocyclic core. This knowledge empowers the rational design of more selective, potent, and effective therapeutic agents, ultimately accelerating the path from chemical scaffold to clinical candidate.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[1][2] Its utility as a synthetic intermediate necessitates a thorough understanding of its fundamental physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in drug discovery and development. We will delve into the causal factors governing the behavior of this compound in various solvent systems and under different stress conditions, enabling the design of robust synthetic routes, stable formulations, and reliable analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount for its effective application.

PropertyValueSource
Chemical Formula C₇H₅ClN₂[3][4]
Molecular Weight 152.58 g/mol [3]
Appearance Almost white to light beige fluffy powder[5][6]
Melting Point 149 °C (sublimes)
pKa 11.93 ± 0.40 (Predicted)[6]
LogP 2.5 (Predicted)[3][7]
CAS Number 29110-74-5[3][4]

The indazole ring system, a fusion of benzene and pyrazole rings, imparts a degree of aromatic stability. The presence of the chlorine atom at the 3-position introduces an electron-withdrawing group, influencing the molecule's electronic distribution and reactivity.[5][6] The predicted pKa suggests weak acidity of the N-H proton, a crucial factor in its solubility in aqueous basic solutions and its potential for N-alkylation or N-arylation reactions.[8] The predicted LogP value indicates moderate lipophilicity, suggesting a preference for organic solvents over water.

Solubility Profile: A Practical Approach

Quantitative solubility data is often scarce for specialized reagents like this compound. The following section provides a detailed protocol for determining its solubility in a range of common laboratory solvents, along with estimated solubility values to guide initial experimental design.

Experimental Protocol for Solubility Determination

This protocol employs a gravimetric method for its simplicity and reliability.[9]

Objective: To determine the solubility of this compound in various organic solvents and aqueous buffers at ambient temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Purified water

  • pH buffers (e.g., pH 2, 4, 7, 9, 12)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Filtration apparatus (e.g., syringe filters with a 0.45 µm pore size)

  • Pre-weighed vials

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (e.g., 50 mg).

    • Add a known volume (e.g., 2 mL) of the respective solvent or buffer to each vial.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is essential.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, labeled vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute.

    • Once the solvent is completely removed, re-weigh the vial.

    • The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Mass of dissolved solute) / (Volume of the aliquot)

Estimated Solubility of this compound

The following table provides estimated solubility values based on the general behavior of heterocyclic compounds with similar structural features. These are intended as a starting point for experimental work.

SolventPolarity IndexEstimated Solubility (mg/mL)Classification
Toluene2.4< 1Very slightly soluble
Dichloromethane3.11 - 10Slightly soluble
Acetone5.110 - 30Soluble
Isopropanol3.910 - 30Soluble
Acetonitrile5.810 - 30Soluble
Ethanol4.330 - 100Sparingly soluble
Methanol5.130 - 100Sparingly soluble
DMF6.4> 100Freely soluble
DMSO7.2> 100Freely soluble
Water (pH 7)10.2< 0.1Practically insoluble
Aqueous Buffer (pH 2)10.2< 0.1Practically insoluble
Aqueous Buffer (pH 12)10.21 - 10Slightly soluble

Note: These are estimations and should be confirmed experimentally.

The expected low aqueous solubility is consistent with the molecule's moderate lipophilicity. The increased solubility in basic aqueous solution is anticipated due to the deprotonation of the N-H group to form a more polar indazolide anion.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for defining appropriate storage conditions, identifying compatible reaction parameters, and developing stability-indicating analytical methods. Forced degradation studies are essential to probe the intrinsic stability of the molecule.[10][11][12][13][14]

Experimental Workflow for Forced Degradation

The following workflow outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[14]

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, RT) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to stress analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis purity Assess peak purity of the parent compound analysis->purity mass_balance Calculate mass balance analysis->mass_balance identification Identify degradation products (LC-MS/MS, NMR) analysis->identification pathway Propose degradation pathways identification->pathway

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under forced degradation conditions.

  • Hydrolysis: Under harsh acidic or basic conditions, the chloro-substituent at the 3-position may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 1H-indazol-3-ol.

  • Oxidation: The indazole ring is generally stable to oxidation, but under strong oxidative conditions, ring opening or the formation of N-oxides could occur.

  • Photodegradation: Indazoles are known to undergo phototransposition to benzimidazoles upon UV irradiation.[15] This would involve a rearrangement of the pyrazole ring.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV) parent This compound hydrolysis_prod 1H-Indazol-3-ol parent->hydrolysis_prod H2O / OH- photo_prod 2-Chlorobenzimidazole parent->photo_prod

References

A Senior Application Scientist's Guide to Sourcing 3-Chloro-1H-indazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of a project. 3-Chloro-1H-indazole, a key building block in the synthesis of a wide range of biologically active compounds, is no exception. Its utility as a precursor for pharmaceuticals targeting the central nervous system and in the development of kinase inhibitors for cancer treatment underscores the need for a reliable and high-quality supply chain. This in-depth technical guide provides field-proven insights into navigating the commercial landscape of this compound suppliers, ensuring the selection of material that meets the stringent requirements of research and drug development.

The Critical Role of this compound in Medicinal Chemistry

This compound (CAS No. 29110-74-5) is a halogenated heterocyclic compound featuring a fused benzene and pyrazole ring system.[1] The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The indazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] Specifically, derivatives of this compound are instrumental in the synthesis of compounds targeting various biological pathways. For instance, it serves as a key intermediate in the development of kinase inhibitors, a class of targeted cancer therapeutics.[3] The purity and impurity profile of this starting material can significantly impact the yield, purity, and ultimately the biological activity and safety of the final drug candidate.

Navigating the Supplier Landscape: A Comparative Analysis

The selection of a commercial supplier for this compound should be a carefully considered process, weighing factors such as purity, available documentation, scale-up capabilities, and customer support. Below is a comparative overview of some of the prominent suppliers in the market.

SupplierPurity/GradeAvailable QuantitiesKey DocumentationNoteworthy Features
MilliporeSigma (formerly Sigma-Aldrich) 97%5 gCertificate of Analysis (CoA) for specific lots, Safety Data Sheet (SDS)Extensive lot-specific documentation available online, strong reputation for quality in the research community.
Thermo Scientific Chemicals (formerly Acros Organics) 99%5 g, 25 gSpecification Sheet, SDS[4][5]Offers a high-purity grade, detailed specification sheets provide key analytical parameters.
Georganics High PurityMilligrams to multi-kilogram batchesSafety Data Sheet (SDS)[6]Caters to a wide range of scales from research to production, indicating pilot-scale and bulk manufacturing capabilities.
BroadPharm Not specified1 gNMR data available, SDS upon request[7]Provides direct access to analytical data (NMR) on their website, which can be a valuable preliminary screening tool.
BLD Pharm Not specifiedVariousNMR, HPLC, LC-MS, UPLC data available[8]Offers a comprehensive suite of analytical data for their products, beneficial for detailed quality assessment.
Nordmann Intermediate GradeInquire for detailsGeneral product information[1][9]Positions itself as a supplier of intermediates for drug synthesis, suggesting a focus on the pharmaceutical industry.

The Imperative of Quality Control: A Self-Validating System

For a researcher, every experiment is a self-validating system, and this begins with the starting materials. The quality of this compound can be assessed through a careful review of the supplier's documentation and, if necessary, independent analytical testing.

Key Analytical Parameters to Scrutinize:
  • Purity by HPLC/GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the purity of organic compounds. Look for a purity specification of ≥98% for most applications. Thermo Scientific Chemicals, for instance, specifies a GC purity of ≥98.5%.[4]

  • Identity by NMR and IR: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the chemical structure of the compound. BroadPharm and BLD Pharm provide access to NMR data, which can be compared against literature values or internal standards.[7][8]

  • Impurities: The Certificate of Analysis should ideally provide information on the levels of any significant impurities. The synthesis of indazoles can sometimes lead to regioisomeric impurities, which can be difficult to separate in later stages. Understanding the potential for such impurities is crucial.

  • Residual Solvents: The presence of residual solvents from the manufacturing process can interfere with subsequent reactions. A CoA should indicate that residual solvents are below acceptable limits.

  • Water Content: For moisture-sensitive reactions, the water content of the starting material is a critical parameter.

Experimental Protocol: Verifying the Purity of this compound by HPLC

This protocol outlines a general method for verifying the purity of a commercial sample of this compound.

Objective: To determine the purity of a this compound sample using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Supplier Selection Workflow: A Logic-Driven Approach

The process of selecting a supplier for a critical raw material like this compound should be systematic and well-documented. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Define Project Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Literature, Conferences) A->B C Request Technical Documentation (CoA, SDS, Specification Sheets) B->C D Evaluate Supplier Documentation (Compare Purity, Impurity Profile, Analytical Methods) C->D E Request and Evaluate Samples (Perform In-house QC Testing) D->E If documentation is satisfactory F Assess Supplier Capabilities (Scale-up, Regulatory Support, Customer Service) E->F If sample passes QC G Select Primary and Secondary Suppliers F->G H Establish Quality Agreement G->H

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of a Versatile Building Block

3-Chloro-1H-indazole is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development.[1][2][3] Its indazole core, bearing an electron-withdrawing chloro group, serves as a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds, including kinase inhibitors for cancer therapy and agents targeting inflammatory and neurological disorders.[1][3][4] The indazole scaffold is recognized for its ability to form stable heterocyclic structures that can effectively interact with biological targets, making it a privileged structure in modern drug design.[1][3]

However, the very reactivity that makes this compound a valuable synthetic precursor also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work with this compound safely and effectively. We will move beyond mere procedural lists to explore the causality behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.

Section 1: Hazard Identification and Classification

A comprehensive understanding of a chemical's intrinsic hazards is the bedrock of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[5] The causality of these classifications is rooted in its chemical structure and reactivity, which can lead to adverse interactions with biological tissues upon contact.

The following table summarizes the GHS classification for this compound, providing a clear and concise overview of its potential hazards.[2][5][6]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

The irritant nature of this compound stems from its potential to react with nucleophilic functional groups present in skin proteins and mucous membranes. This can disrupt cellular integrity and trigger an inflammatory response, manifesting as redness, itching, and discomfort upon skin contact, and coughing or shortness of breath if inhaled. The serious eye irritation potential underscores the critical need for appropriate eye protection, as the delicate tissues of the eye are particularly susceptible to damage from chemical irritants.

Section 2: A Proactive Approach to Safe Handling and Storage

Moving from hazard identification to risk mitigation requires a multi-faceted approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE). The following protocols are designed to create a self-validating system of safety, minimizing the potential for exposure at every step.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance. The primary engineering control for handling this compound, which is typically a powder or crystalline solid, is a certified chemical fume hood.[7]

  • Rationale: A chemical fume hood provides a physical barrier and maintains a negative pressure environment, ensuring that any dust or vapors generated during handling are captured and exhausted away from the user's breathing zone. This is particularly critical for a compound classified as a respiratory irritant (H335).[2][5]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, appropriate PPE provides a crucial final barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[8][9]Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against airborne powder and splashes. A face shield offers broader protection for the entire face and should be used in conjunction with goggles when there is a significant splash risk.
Hand Protection Nitrile gloves.[10][11]Nitrile provides good chemical resistance against a range of substances. Gloves should be inspected for any signs of degradation or puncture before use. Double-gloving can provide an additional layer of protection. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[10]
Body Protection A fully buttoned laboratory coat.[7][11]A lab coat protects the skin and personal clothing from contamination. It should be made of a suitable material and be regularly laundered.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.[11]For procedures that may generate significant amounts of airborne dust, such as weighing or transferring large quantities, respiratory protection is essential to prevent inhalation and subsequent respiratory tract irritation.
Administrative Controls and Work Practices

Administrative controls involve establishing standard operating procedures (SOPs) and best practices to minimize risk.

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with appropriate hazard signage.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Avoid eating, drinking, or smoking in the laboratory.[12]

  • Transport: When transporting the chemical, ensure it is in a sealed, properly labeled, and unbreakable secondary container.

The following diagram illustrates a logical workflow for the safe handling of this compound, integrating engineering controls, PPE, and work practices.

SafeHandlingWorkflow cluster_ppe Personal Protection cluster_eng Engineering Control cluster_proc Procedure cluster_cleanup Post-Procedure A Preparation & Donning PPE (Goggles, Nitrile Gloves, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Careful Weighing & Transfer of this compound B->C D Perform Synthetic Procedure C->D E Decontamination of Work Area & Equipment D->E F Proper Waste Disposal (Contaminated Gloves, etc.) E->F G Doffing PPE & Hand Washing F->G

Safe Handling Workflow for this compound
Storage Requirements

Proper storage is crucial to maintain the integrity of this compound and prevent accidental release.

  • Container: Store in a tightly closed, properly labeled container.[8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[8] Some suppliers recommend storage at -20°C for long-term stability.[13]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Section 3: Emergency Procedures - Preparedness and Response

Despite the best precautions, accidental exposures or spills can occur. A well-defined emergency response plan is critical.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. The following table provides a quick reference for first-aid measures.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][10][14]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[7][10][14]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, ensure proper PPE is worn.[7] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: In the case of a large spill, evacuate the area immediately and prevent entry.[7][10] Contact your institution's environmental health and safety (EHS) department or emergency response team. Ensure the area is well-ventilated. Do not attempt to clean up a large spill without the appropriate training and equipment.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[10][15]

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

HazardRiskControl A Hazard Identification (this compound: Irritant) B Risk Assessment (Evaluate exposure potential during handling, weighing, etc.) A->B C Implementation of Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Designated Areas) C->E F Personal Protective Equipment (Goggles, Gloves, Lab Coat) C->F G Emergency Preparedness (First Aid, Spill Kits) C->G H Review and Refine (Continuous Improvement) D->H E->H F->H G->H H->B

Hazard Identification, Risk Assessment, and Control Measures

Section 4: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling during synthetic procedures.

  • Stability: The compound is generally stable under normal laboratory conditions.[8]

  • Conditions to Avoid: Avoid the generation of dust. Keep away from heat and sources of ignition.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[8]

Conclusion: Fostering a Culture of Safety

This compound is a powerful tool in the arsenal of medicinal chemists. By approaching its use with a comprehensive understanding of its hazards and a proactive mindset towards safety, researchers can harness its synthetic potential while ensuring the well-being of themselves and their colleagues. The protocols and principles outlined in this guide are intended to be a living document, to be adapted and integrated into the specific workflows of your laboratory. A robust safety culture is not a static set of rules, but a continuous process of risk assessment, control implementation, and diligent practice.

References

3-Chloro-1H-indazole: A Strategic Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Indazole Core

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity. This has led to the development of numerous clinically approved drugs for a range of therapeutic areas, including oncology and anti-inflammatory applications.

Within the diverse family of indazole derivatives, 3-chloro-1H-indazole stands out as a particularly versatile and strategic building block. The presence of a reactive chlorine atom at the 3-position opens a gateway for a multitude of chemical transformations, allowing for the facile introduction of a wide array of molecular fragments. This guide, intended for researchers and professionals in the field of drug development, will provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in key synthetic transformations, supported by detailed protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂--INVALID-LINK--
Molecular Weight152.58 g/mol --INVALID-LINK--
AppearanceAlmost white to light beige powder--INVALID-LINK--
Melting Point149 °C (subl.)--INVALID-LINK--
SolubilitySoluble in organic solvents such as DMSO, DMF, and hot alcohols.General Knowledge

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 142.1, 134.5, 127.2, 122.0, 121.5, 120.9, 111.2.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the diazotization of 3-amino-1H-indazole followed by a Sandmeyer-type reaction.

G cluster_0 Synthesis of this compound 3-Amino-1H-indazole 3-Amino-1H-indazole Diazonium_Salt Diazonium_Salt 3-Amino-1H-indazole->Diazonium_Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium_Salt->this compound CuCl, HCl

Fig. 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Amino-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 3-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

The Reactivity Landscape: A Hub for C-C and C-N Bond Formation

The utility of this compound as a building block stems from the reactivity of the C-Cl bond, which readily participates in a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents at the 3-position of the indazole core, a key strategy in the design of kinase inhibitors and other targeted therapeutics.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[2] In the context of this compound, it enables the synthesis of 3-aryl and 3-heteroaryl indazoles, which are prevalent motifs in pharmacologically active molecules.

G cluster_1 Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Ar-Pd(II)Ln-X Pd(0)Ln->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)Ln-R Oxidative_Addition->Transmetalation [R-B(OR)₃]⁻ Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)Ln G cluster_2 Buchwald-Hartwig Amination Workflow Reactants This compound + Amine (R₂NH) Reaction_Conditions Inert Atmosphere Solvent, Heat Reactants->Reaction_Conditions Catalyst_System Pd Catalyst + Phosphine Ligand + Base Catalyst_System->Reaction_Conditions Product 3-Aminoindazole Derivative Reaction_Conditions->Product

References

The Chlorine Atom at C3 of the Indazole Nucleus: A Gateway to Chemical Diversity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various positions on the indazole ring, the C3 position offers a particularly strategic handle for molecular elaboration. This technical guide provides a comprehensive exploration of the reactivity of the chlorine atom in 3-chloro-1H-indazole, a versatile and readily accessible starting material. We will delve into the mechanistic underpinnings and practical applications of its two primary modes of reactivity: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide will equip researchers with the knowledge to strategically leverage the C3-chloro group for the synthesis of diverse indazole libraries, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Introduction: The Strategic Importance of the C3 Position in Indazole Scaffolds

The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in drug discovery due to its ability to mimic the purine core and engage in a variety of biological interactions. The substitution pattern on the indazole nucleus profoundly influences its physicochemical properties and pharmacological activity. The C3 position, in particular, is a key vector for introducing diversity and modulating the biological profile of indazole-based molecules. The availability of this compound as a commercial starting material makes the chlorine atom at this position a convenient and reactive handle for a wide array of chemical transformations. This guide will focus on the two major pathways for the functionalization of this compound: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The chlorine atom, while generally less reactive than its bromine or iodine counterparts, can be effectively activated under appropriate catalytic conditions to participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp2)-C(sp2) bonds. In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C3 position.

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Int1 Ar-Pd(II)(Cl)L_n Pd0->Int1 Oxidative Addition (3-Cl-Indazole) Int2 Ar-Pd(II)(R)L_n Int1->Int2 Transmetalation (R-B(OR)2) Int2->Pd0 Reductive Elimination Product Ar-R Int2->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected this compound

A method for the Suzuki-Miyaura coupling of unprotected 3-chloroindazole has been reported, highlighting the importance of ligand and palladium source selection.[1]

ParameterCondition
Aryl Halide This compound (0.25 mmol)
Boronic Acid 5-indole boronic acid (0.50 mmol)
Palladium Source Pd2(dba)3 (2 mol%)
Ligand XPhos (3 mol%)
Base K3PO4 (0.50 mmol)
Solvent Dioxane (1 mL) / H2O (0.2 mL)
Temperature 100 °C
Time 15 h
Yield 56%

Note: The use of SPhos and XPhos ligands provided the highest yields. Pre-catalysts such as P1 and P2 (buchwald-type) can further improve the yield up to 80%.[1]

Buchwald-Hartwig Amination: A Versatile Route to 3-Aminoindazoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of 3-aminoindazole derivatives. This reaction is crucial for accessing key intermediates in many drug discovery programs.

Mechanistic Overview:

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.

Buchwald_Hartwig cluster_1 Catalytic Cycle Pd0 Pd(0)L_n Int1 Ar-Pd(II)(Cl)L_n Pd0->Int1 Oxidative Addition (3-Cl-Indazole) Int2 [Ar-Pd(II)(NHR'R'')L_n]Cl Int1->Int2 Amine Coordination Int3 Ar-Pd(II)(NR'R'')L_n Int2->Int3 Deprotonation (Base) Int3->Pd0 Reductive Elimination Product Ar-NR'R'' Int3->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole (as a model for this compound)

While specific protocols for this compound are less common, the conditions for 3-bromo-1H-indazole provide a good starting point, with the understanding that the chloro analogue may require more forcing conditions or more active catalyst systems.

ParameterCondition
Aryl Halide 3-bromo-1H-indazole (THP protected)
Amine 4-fluoro-3-nitroaniline
Catalyst System Xantphos as ligand with a suitable Pd source
Base Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Temperature Elevated temperatures (conventional heating or microwave)

Note: The N-H of the indazole often requires protection for efficient Buchwald-Hartwig amination.[2]

Sonogashira, Heck, and Negishi Couplings: Expanding the Synthetic Toolbox

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings further expand the utility of this compound.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C3 position, forming a C(sp2)-C(sp) bond. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[3][4]

  • Heck Reaction: The Heck reaction couples this compound with alkenes to form substituted alkenes at the C3 position. This reaction is a powerful tool for the formation of C(sp2)-C(sp2) bonds with vinyl partners.[5]

  • Negishi Coupling: This coupling reaction utilizes organozinc reagents as the nucleophilic partner. The Negishi coupling is known for its high functional group tolerance and the ability to couple a wide range of organozinc reagents.[5][6]

Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions:

ReactionBond FormedCoupling PartnerKey Features
Suzuki-Miyaura C(sp2)-C(sp2)Organoboron reagentsMild conditions, stable and non-toxic reagents.[1]
Buchwald-Hartwig C(sp2)-NAmines, amidesVersatile for C-N bond formation.[7]
Sonogashira C(sp2)-C(sp)Terminal alkynesIntroduction of alkyne functionality.[3]
Heck C(sp2)-C(sp2)AlkenesForms substituted alkenes.[5]
Negishi C(sp2)-C(sp2/sp3)Organozinc reagentsHigh functional group tolerance.[6]

Nucleophilic Aromatic Substitution (SNAr): A Classical Approach to Functionalization

Nucleophilic aromatic substitution (SNAr) provides a complementary and often more direct route to introduce heteroatom nucleophiles at the C3 position of the indazole ring. The electron-deficient nature of the pyrazole ring fused to the benzene ring activates the C3 position towards nucleophilic attack.

Mechanistic Overview:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[8][9][10]

SNAr cluster_2 SNAr Mechanism Start 3-Cl-Indazole Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Nu-) Product 3-Nu-Indazole Intermediate->Product Elimination of Cl-

Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The reactivity of halogens in SNAr reactions is often counterintuitive compared to SN1 and SN2 reactions. For SNAr, the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the negative charge in the Meisenheimer complex through inductive effects. Therefore, the reactivity order is often F > Cl > Br > I.[10][11] However, if the expulsion of the leaving group becomes rate-limiting, the trend can revert to the more conventional I > Br > Cl > F, which reflects the C-X bond strength.[11]

Amination via SNAr

Direct displacement of the C3-chlorine with amines is a straightforward method for the synthesis of 3-aminoindazoles. This approach is particularly useful for the introduction of simple alkyl and aryl amines.

Experimental Protocol: General Procedure for SNAr with Amines

ParameterCondition
Aryl Halide This compound
Nucleophile Primary or secondary amine (can be used as solvent)
Base Often the amine nucleophile itself or an external base (e.g., K2CO3)
Solvent High-boiling polar aprotic solvent (e.g., DMF, DMSO) or excess amine
Temperature Elevated temperatures (often > 100 °C)

Note: The synthesis of 3-aminoindazoles can also be achieved from 2-halobenzonitriles and hydrazine, which proceeds through an intramolecular SNAr cyclization.[12]

Alkoxylation and Thiolation via SNAr

The C3-chlorine can also be displaced by alkoxide and thiolate nucleophiles to furnish 3-alkoxy- and 3-thioether-substituted indazoles, respectively. These reactions typically require a strong base to generate the nucleophile in situ.

Experimental Protocol: General Procedure for SNAr with Alkoxides and Thiolates

ParameterCondition
Aryl Halide This compound
Nucleophile Alcohol or thiol
Base Strong base (e.g., NaH, NaOMe, K2CO3)
Solvent Polar aprotic solvent (e.g., DMF, DMSO, THF)
Temperature Room temperature to elevated temperatures

Comparative Analysis and Strategic Considerations

The choice between palladium-catalyzed cross-coupling and SNAr for the functionalization of this compound depends on several factors, including the desired bond to be formed, the nature of the coupling partner, and the overall synthetic strategy.

FeaturePalladium-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Bond Formation C-C, C-NC-N, C-O, C-S
Scope Wide range of coupling partnersPrimarily heteroatom nucleophiles
Conditions Requires a catalyst, ligand, and baseOften requires strong nucleophiles and/or harsh conditions
Functional Group Tolerance Generally highCan be limited by the reactivity of the nucleophile/base
Regioselectivity Highly specific to the C-Cl bondGenerally specific to the C-Cl bond

Conclusion

The chlorine atom in this compound serves as a versatile and reactive handle for the synthesis of a diverse array of functionalized indazole derivatives. Both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution offer powerful and complementary strategies for the elaboration of this key scaffold. A thorough understanding of the underlying mechanisms and the practical considerations for each reaction type, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of synthetic routes towards novel indazole-based molecules with potential therapeutic applications. The continued exploration of the reactivity of this fundamental building block will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

The Emerging Therapeutic Potential of 3-Chloro-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-chloro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical motif in their discovery programs. We will explore the diverse pharmacological landscape of these compounds, from their potent anticancer and antiviral properties to their potential as male contraceptives. Furthermore, this guide will furnish detailed experimental protocols and data interpretation strategies to empower researchers in their quest for next-generation therapeutics.

The this compound Core: A Gateway to Diverse Bioactivity

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[2][3] The introduction of a chlorine atom at the 3-position significantly influences the electronic and steric properties of the indazole ring, providing a crucial handle for synthetic diversification and modulating biological activity.[4][5] This functionalization allows for a wide array of chemical transformations, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization.[6][7]

General Synthesis Strategies

The synthesis of this compound derivatives often commences from readily available starting materials, with several efficient synthetic routes reported in the literature. A common and effective method involves the cyclization of appropriately substituted arylhydrazones.[3] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the benzene ring to explore structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of this compound derivatives, highlighting the key transformations.

Synthesis_Workflow A Substituted 2-Fluorobenzonitrile C 5-Substituted-1H-indazol-3-amine A->C Cyclization B Hydrazine Hydrate B->C F 3-Chloro-5-substituted-1H-indazole C->F Diazotization & Sandmeyer Reaction D Diazotization (e.g., NaNO2, HCl) E Sandmeyer Reaction (e.g., CuCl) H Diverse this compound Derivatives F->H Functionalization G Further Derivatization (e.g., N-alkylation, Suzuki coupling) G->H

Caption: Generalized synthetic workflow for this compound derivatives.

A Spectrum of Biological Activities: From Oncology to Infectious Diseases

The inherent versatility of the this compound scaffold has led to the discovery of derivatives with a broad range of pharmacological activities. This section will delve into the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole derivatives are well-represented among FDA-approved small molecule cancer therapeutics.[8][9] The this compound core has been instrumental in the development of potent anticancer agents that modulate various oncogenic signaling pathways.

One notable example is YK-4-279 , a small molecule inhibitor of the EWS-FLI1 fusion oncoprotein, which is characteristic of Ewing's sarcoma.[10][11] YK-4-279 functions by disrupting the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA).[11][12] This disruption leads to the inhibition of EWS-FLI1's transcriptional activity, ultimately inducing apoptosis and inhibiting cell proliferation in Ewing's sarcoma cells.[10][13] The activity of YK-4-279 is enantiospecific, with the (S)-enantiomer being the active form.[12] A clinical derivative of YK-4-279, TK-216 , has also demonstrated significant antitumor activity in preclinical models of lymphoma.[12]

The proposed mechanism of action for YK-4-279 is illustrated below:

YK-4-279_Mechanism cluster_0 Normal Cell Signaling cluster_1 Action of YK-4-279 EWS_FLI1 EWS-FLI1 Oncoprotein RHA RNA Helicase A EWS_FLI1->RHA Binds Blocked_Interaction Blocked EWS-FLI1/RHA Interaction EWS_FLI1->Blocked_Interaction Target_Genes Target Gene Expression RHA->Target_Genes Activates RHA->Blocked_Interaction Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Target_Genes->Cell_Proliferation Inhibits YK_4_279 YK-4-279 YK_4_279->EWS_FLI1 Binds to Blocked_Interaction->Target_Genes Inhibits Apoptosis Apoptosis Blocked_Interaction->Apoptosis Induces

Caption: Mechanism of action of the anticancer agent YK-4-279.

Other this compound derivatives have demonstrated potent antiproliferative activity against various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins and increasing reactive oxygen species (ROS) levels.[8][14]

Compound Cancer Type Mechanism of Action Reported IC50 Reference
YK-4-279Ewing's Sarcoma, Prostate, Breast, Pancreatic CancerInhibits EWS-FLI1 binding to RNA helicase A0.33 - 22.82 µM[10]
TK-216LymphomaTargets ETS transcription factorsVaries by cell line[12]
Compound 2f (Wei et al.)Breast CancerInduces apoptosis, upregulates Bax, downregulates Bcl-20.23–1.15 μM[8]
Compound 6o (Wang et al.)Chronic Myeloid LeukemiaInduces apoptosis, affects p53/MDM2 pathway5.15 µM[9][14]
Antiviral Activity: A New Frontier

The structural features of this compound derivatives make them attractive candidates for antiviral drug discovery. The incorporation of a 1,2,3-triazole moiety, often achieved through "click chemistry," has been a particularly fruitful strategy for generating compounds with significant antiviral properties.[15] These derivatives have shown activity against a range of viruses, including influenza and Zika virus.[16][17][18] The mechanism of action for many of these antiviral derivatives is still under investigation, but some are thought to interfere with viral entry or replication processes.[19]

Male Contraceptive Potential: A Novel Therapeutic Avenue

A fascinating and less conventional application of this compound derivatives is in the development of non-hormonal male contraceptives. Gamendazole , an indazole carboxylic acid derivative, has been shown to be an orally active antispermatogenic agent.[20][21] It induces reversible infertility in rats by disrupting the adhesion between Sertoli cells and germ cells, leading to the loss of spermatids.[22]

Gamendazole's mechanism of action involves targeting Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[20][23] Binding of gamendazole to these proteins is thought to initiate a signaling cascade that ultimately disrupts the integrity of Sertoli cell-spermatid junctions.[24]

Gamendazole_Mechanism Gamendazole Gamendazole HSP90AB1 HSP90AB1 Gamendazole->HSP90AB1 Binds to EEF1A1 EEF1A1 Gamendazole->EEF1A1 Binds to Disruption Junctional Disruption & Spermatid Loss Gamendazole->Disruption Induces Junctional_Complex Sertoli-Spermatid Junctional Complex HSP90AB1->Junctional_Complex Maintains Integrity EEF1A1->Junctional_Complex Maintains Integrity Sertoli_Cell Sertoli Cell Sertoli_Cell->Junctional_Complex Spermatid Spermatid Spermatid->Junctional_Complex Junctional_Complex->Disruption

Caption: Proposed mechanism of action for the male contraceptive agent Gamendazole.

Another indazole derivative, AF-2364 , also demonstrates potential as a male contraceptive by inducing reversible germ cell loss.[22]

Other Biological Activities

Beyond the major areas highlighted above, this compound derivatives have also been investigated for other therapeutic applications, including:

  • Antileishmanial activity: Certain derivatives have shown promising activity against Leishmania species, with molecular docking studies suggesting inhibition of trypanothione reductase.[15][25]

  • Antibacterial and Antifungal activity: The indazole scaffold is present in compounds with demonstrated antimicrobial properties.[2][26]

  • Anti-inflammatory activity: Indazole derivatives have been explored for their potential to treat inflammatory diseases.[1][27]

Essential Experimental Protocols

To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Antiproliferative Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549, PC-3, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Wash the cell monolayer and infect with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the this compound derivative.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ (half-maximal effective concentration).

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical motif in medicinal chemistry. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for novel derivatives.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening more diverse libraries to identify compounds with improved potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to assess their therapeutic potential and safety.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-1H-indazole for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for drug design.[4] This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of 3-chloro-1H-indazole, a versatile and commercially available building block, for the synthesis of diverse kinase inhibitor libraries. We will explore the key synthetic transformations, provide detailed, field-proven protocols for N-alkylation and palladium-catalyzed cross-coupling reactions, and explain the mechanistic rationale behind critical experimental choices.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become one of the most important classes of targeted therapeutics.[1] The indazole core is present in several FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (VEGFR/PDGFR inhibitor), and Niraparib (PARP inhibitor), underscoring its therapeutic relevance.[1]

The power of this compound as a synthetic intermediate lies in its dual reactive sites: the N-H of the pyrazole ring and the chloro-substituent at the C3 position.[5][6] The chlorine atom serves as an excellent synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling chemistry.[4] This allows for the systematic exploration of chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies.

Fig 1. Synthetic vectors for diversifying this compound.

Core Synthetic Strategies and Protocols

The synthesis of indazole-based kinase inhibitors from this compound typically proceeds via a two-vector approach: modification at the N1 position and functionalization at the C3 position. The order of these steps can be adapted based on the target molecule and substrate compatibility.

Vector 1: Regioselective N-Alkylation of the Indazole Core

Modification at the N1 position is crucial for tuning the physicochemical properties of the inhibitor, such as solubility and cell permeability, and for probing interactions in the solvent-exposed region of the kinase active site.[4] A significant challenge is the potential for alkylation at either the N1 or N2 position. The choice of base and solvent system is critical for controlling this regioselectivity.[7]

Protocol 1: N1-Selective Alkylation of this compound

This protocol utilizes sodium hydride, a strong, non-nucleophilic base, in an aprotic solvent, which generally favors the formation of the thermodynamically more stable N1-alkylated product.[7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv., 60% dispersion) portion-wise to the stirred solution.

    • Scientist's Note: NaH reacts exothermically and evolves hydrogen gas upon contact with the acidic N-H proton. Add slowly to control the reaction rate. Stir the mixture at 0 °C for 30-60 minutes, or until H₂ evolution ceases, to ensure complete formation of the indazolide anion.

  • Alkylation: Dissolve the alkyl halide (1.1 equiv.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.

Trustworthiness Check: The regiochemical outcome (N1 vs. N2) should be rigorously confirmed using 1D/2D NMR techniques, such as HMBC, which can show correlations between the N-alkyl protons and the C7a or C3 carbons of the indazole ring.[7]

Vector 2: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

The C3 position is arguably the most critical for kinase inhibitory activity, as substituents here often engage in hydrogen bonding with the "hinge region" of the kinase ATP-binding site.[4] The Suzuki-Miyaura reaction is a powerful and highly reliable method for forming C-C bonds between the C3 position of the indazole and various aryl or heteroaryl boronic acids.[8][9]

cluster_workflow Experimental Workflow title Suzuki-Miyaura Catalytic Cycle Workflow setup 1. Assemble Reagents (Indazole, Boronic Acid, Base, Solvent) degas 2. Degas Mixture (N2/Ar sparging) setup->degas catalyst 3. Add Pd Catalyst (e.g., PdCl2(dppf)) degas->catalyst reaction 4. Heat Reaction (e.g., 80-110 °C) catalyst->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Column Chromatography workup->purify product 8. Isolated Product purify->product caption Fig 2. Step-by-step workflow for Suzuki-Miyaura coupling.

Fig 2. Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

This protocol describes a general procedure for the coupling of an N-protected this compound with an arylboronic acid.

Materials:

  • N-substituted this compound (from Protocol 1) (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1))

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Assembly: To a flask or microwave vial, add the N-substituted this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O).

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical. Oxygen can oxidize the active Pd(0) species in the catalytic cycle, leading to catalyst deactivation and poor reaction yields.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. For microwave-assisted synthesis, typical conditions are 120-150 °C for 15-60 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the final 3-aryl-1H-indazole product.

Data Presentation: Suzuki Coupling Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact reaction outcomes. The following table summarizes conditions reported in the literature for similar transformations.

Indazole SubstrateBoronic AcidPd Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidP1* (2)K₃PO₄ (2)Dioxane/H₂O10095[9]
3-ChloroindazolePhenylboronic acidPdCl₂(dtbpf) (1.5)K₃PO₄ (2)Dioxane/H₂O6093[10]
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl) boronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)Dioxane/H₂O150 (MW)88[11]
3-Iodo-1H-indazole(4-Chlorophenyl) boronic acidPd(OAc)₂ (10) / SPhos (20)K₃PO₄ (3)Toluene/H₂O11065[8]
P1 refers to a specific phosphine ligand-based precatalyst described in the cited literature.

Conclusion and Future Perspectives

This compound is a powerful and cost-effective starting material for the synthesis of kinase inhibitors. The synthetic handles at the N1 and C3 positions provide orthogonal vectors for rapid library generation and SAR exploration. The protocols detailed herein for N-alkylation and Suzuki-Miyaura cross-coupling are robust, scalable, and adaptable to a wide range of substrates. By understanding the mechanistic principles behind these transformations, medicinal chemists can rationally design and execute synthetic routes to novel and potent kinase inhibitors, accelerating the drug discovery process. Future work will continue to focus on developing even more efficient and selective catalytic systems and expanding the scope of accessible chemical space from this invaluable indazole core.

References

Application Note & Protocol: A Guide to the Synthesis of 3-Amino-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-amino-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This moiety is a key component in numerous kinase inhibitors and other therapeutic agents, where it often serves as a crucial hinge-binding fragment.[2] This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-1H-indazole from the commercially available precursor, 3-chloro-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and address critical safety and handling considerations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction: The Significance of the 3-Amino-1H-Indazole Core

The indazole ring system, particularly when aminated at the C3-position, exhibits a unique combination of hydrogen bonding capabilities and structural rigidity. This has made it an exceptionally valuable pharmacophore in drug discovery. Its ability to form critical interactions with the hinge region of protein kinases has led to the development of potent inhibitors for cancer therapy, such as Linifanib.[2] The versatility of the 3-amino group also allows for further derivatization, enabling the exploration of extensive chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The conversion of this compound to its amino counterpart is a fundamental transformation for accessing this critical intermediate. While various synthetic routes to the indazole core exist, this specific conversion is often a practical and efficient step in a larger synthetic campaign.[3][4]

Reaction Principles and Mechanistic Insights

The conversion of this compound to 3-amino-1H-indazole is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This reaction class is characteristic of aryl halides bearing electron-withdrawing features that can stabilize the intermediate negative charge.

The SNAr Mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile, in this case, ammonia (NH₃), attacks the electron-deficient carbon atom at the C3 position of the indazole ring. This position is activated by the adjacent nitrogen atoms of the heterocyclic ring. This attack temporarily disrupts the aromaticity of the benzene portion of the molecule, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, 3-amino-1H-indazole.

For this reaction to proceed efficiently, elevated temperatures and pressures are typically required to overcome the activation energy associated with disrupting the aromatic system. This is why the reaction is often conducted in a sealed pressure vessel or autoclave.

While SNAr is the most direct route, modern cross-coupling methods like the Buchwald-Hartwig amination offer an alternative.[7][8] This palladium-catalyzed C-N bond formation can be highly efficient but often requires more expensive reagents, including a palladium catalyst and specialized phosphine ligands.[7][9] For the direct synthesis of the parent 3-amino-1H-indazole, the SNAr approach with ammonia remains a robust and cost-effective choice.

Experimental Protocol

This protocol details the synthesis of 3-amino-1H-indazole via nucleophilic aromatic substitution using aqueous ammonia.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Example
This compound29110-74-5152.58White to off-white solid. Irritant.[10]Sigma-Aldrich, Combi-Blocks
Ammonium Hydroxide (28-30% NH₃ basis)1336-21-635.05Corrosive, toxic, pungent odor.Fisher Scientific
Deionized Water7732-18-518.02Laboratory Supply
Ethanol64-17-546.07Flammable liquid.VWR
Equipment
  • High-pressure steel autoclave with a magnetic stirrer and temperature controller

  • Glass liner for the autoclave

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and vacuum flask

  • Filtration paper

  • Drying oven or vacuum desiccator

  • Fume hood

Step-by-Step Procedure
  • Reagent Preparation: In a certified chemical fume hood, carefully measure 30 mL of concentrated ammonium hydroxide solution (28-30%) and transfer it to the glass liner of the autoclave.

  • Addition of Starting Material: Weigh 5.0 g (32.8 mmol) of this compound and add it to the ammonium hydroxide solution in the glass liner.

  • Reaction Setup: Place the glass liner inside the steel autoclave. Seal the vessel securely according to the manufacturer's instructions. Ensure all fittings are tightened correctly to prevent leaks.

  • Reaction Execution: Place the sealed autoclave on a heating mantle with magnetic stirring. Begin stirring and heat the reaction mixture to 150-160 °C . Maintain this temperature for 12-16 hours . The internal pressure will increase significantly; monitor the pressure gauge to ensure it remains within the safe operating limits of the vessel.

  • Cool-Down and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (this may take several hours). Crucially, do not attempt to open the vessel while it is hot or pressurized. Once at room temperature, slowly and carefully vent the residual ammonia pressure in the fume hood.

  • Product Isolation: Open the autoclave and carefully remove the glass liner. A precipitate of the product should be visible.

  • Filtration and Washing: Filter the crude product using a Büchner funnel under vacuum. Wash the collected solid sequentially with cold deionized water (2 x 20 mL) to remove any remaining ammonia and ammonium salts, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Transfer the filter cake to a watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product, 3-amino-1H-indazole, should be a light tan or off-white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point analysis). The expected yield is typically in the range of 80-90%.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification Prep Charge Autoclave: 1. This compound 2. Aqueous Ammonia Seal Seal Autoclave Prep->Seal Heat Heat & Stir (150-160°C, 12-16h) Seal->Heat Cool Cool to RT & Depressurize Heat->Cool Filter Vacuum Filter Slurry Cool->Filter Wash Wash Solid: 1. Cold DI Water 2. Cold Ethanol Filter->Wash Dry Dry Under Vacuum (50-60°C) Wash->Dry Product Final Product: 3-Amino-1H-Indazole Dry->Product

Caption: Workflow for the synthesis of 3-amino-1H-indazole.

Safety, Handling, and Troubleshooting

5.1. Critical Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Standard personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (butyl or neoprene are recommended for ammonia), must be worn at all times.[11][12] An eyewash station and safety shower must be readily accessible.[12]

  • This compound: Causes skin and serious eye irritation.[10] Avoid inhalation of dust and direct contact with skin and eyes.[13]

  • Ammonium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage. Vapors are toxic and can cause respiratory irritation or damage.[11] Handle with extreme care.

  • Autoclave Operation: Only personnel trained in the use of high-pressure equipment should perform this reaction. Never exceed the maximum rated temperature and pressure of the vessel. Always ensure a proper seal before heating and allow the vessel to cool completely before opening.

  • Product (3-Amino-1H-Indazole): Harmful if swallowed, in contact with skin, or inhaled.[14] Causes skin and eye irritation.[12][14] Handle the final product with appropriate PPE.

5.2. Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient temperature or reaction time.Ensure the autoclave reaches and maintains the target temperature of 150-160 °C. Consider extending the reaction time to 24 hours.
Leak in the autoclave seal, leading to loss of ammonia.Check all seals and gaskets before starting the reaction. Use a new gasket if necessary.
Low Yield Product loss during filtration and washing.Ensure the product has fully precipitated before filtration by cooling the mixture thoroughly. Use minimal amounts of cold solvent for washing.
Incomplete reaction.See "Low or No Conversion" above.
Product is Dark or Impure Side reactions due to excessive temperature.Do not exceed 160 °C. Monitor the temperature closely.
Insufficient washing.Ensure the product is washed thoroughly with cold water to remove all ammonium salts.
If purity is still low, consider recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

Application Note and Experimental Protocol: Regioselective N-alkylation of 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-alkylation of the indazole scaffold is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules.[1][2][3][4][5] However, the inherent annular tautomerism of the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, posing significant challenges in purification and impacting overall yield.[6][7] This application note provides a comprehensive guide to the N-alkylation of 3-chloro-1H-indazole, a versatile building block in drug discovery. We will delve into the mechanistic underpinnings of regioselectivity and present detailed, field-proven protocols for achieving high selectivity towards either the N1 or N2 position by carefully selecting the reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of N-alkylated indazole derivatives.

Introduction: The Challenge of Regioselectivity in Indazole Alkylation

The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated.[8] The relative thermodynamic stability of the two possible tautomers, 1H-indazole and 2H-indazole, plays a crucial role in determining the outcome of the alkylation reaction.[6][7] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[7][9] Consequently, reactions often yield a mixture of N1 and N2 alkylated products, with the ratio being highly sensitive to the choice of base, solvent, and electrophile.[1][10]

The substituent at the 3-position of the indazole ring can significantly influence the regioselectivity of N-alkylation through both steric and electronic effects. The chloro-substituent at the 3-position is an electron-withdrawing group, which can influence the nucleophilicity of the adjacent nitrogen atoms. Understanding and controlling these factors is paramount for developing efficient and scalable synthetic routes.

Mechanistic Insights into Regioselective N-Alkylation

The regioselectivity of indazole alkylation is a finely balanced interplay of kinetic and thermodynamic control. The choice of base and solvent system is a critical determinant of the reaction pathway.

  • N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor the formation of the N1-alkylated product.[1][2][3][4][5] This is often attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation. In the case of indazoles with a coordinating group at the C3 position, chelation with the metal cation can sterically hinder the N2 position, further promoting N1-alkylation.[6][11]

  • N2-Selectivity: The use of certain acid catalysts with specific alkylating agents, such as alkyl 2,2,2-trichloroacetimidates, has been shown to afford high N2 selectivity.[8][9][12] This method proceeds through a proposed mechanism involving protonation of the imidate, followed by nucleophilic attack by the N2-nitrogen of the indazole.[9] Additionally, solvent effects can play a significant role; for instance, switching from THF to a more polar solvent like DMSO has been observed to alter the N1/N2 ratio in some cases.[1][3]

Below is a generalized workflow illustrating the key decision points for achieving regioselective N-alkylation of an indazole.

G cluster_0 Reaction Planning cluster_1 N1-Alkylation Protocol cluster_2 N2-Alkylation Protocol Start Start with This compound Selectivity Desired Regioisomer? Start->Selectivity N1_Base Base: Sodium Hydride (NaH) Selectivity->N1_Base  N1 Isomer N2_Reagent Reagent: Alkyl 2,2,2-trichloroacetimidate Selectivity->N2_Reagent  N2 Isomer   N1_Solvent Solvent: Tetrahydrofuran (THF) N1_Base->N1_Solvent N1_Conditions Conditions: 0°C to RT N1_Solvent->N1_Conditions N1_Product Predominantly N1-alkylated product N1_Conditions->N1_Product Workup Workup & Purification N1_Product->Workup Quench, Extract, Purify N2_Catalyst Catalyst: TfOH or Cu(OTf)2 N2_Reagent->N2_Catalyst N2_Conditions Anhydrous Conditions N2_Catalyst->N2_Conditions N2_Product Predominantly N2-alkylated product N2_Conditions->N2_Product N2_Product->Workup Neutralize, Extract, Purify

Caption: Decision workflow for regioselective N-alkylation of this compound.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Potassium carbonate (anhydrous)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or other suitable alkylating agent

  • Round-bottom flasks, magnetic stir bars, stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

  • Analytical instrumentation for reaction monitoring and product characterization (TLC, LC-MS, NMR)

Safety Precautions:

  • This compound: This compound may be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition. Quench excess NaH carefully with a suitable reagent (e.g., isopropanol) at low temperature.

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Anhydrous solvents are flammable. Handle away from open flames and other ignition sources.

Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high selectivity for the N1 position.

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.

Protocol 2: General Alkylation leading to Potential N1/N2 Mixtures

This protocol employs milder conditions and may result in a mixture of N1 and N2 isomers, the ratio of which will depend on the specific alkylating agent and substrate.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add the alkylating agent (1.1-1.2 equiv) to the suspension.

  • Heat the reaction mixture to a temperature between 60-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography. The N1 and N2 isomers may require careful separation.

Data Presentation: Expected Outcomes and Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes expected regioselectivity based on literature precedents for various indazole systems.

Base/CatalystSolventAlkylating AgentExpected Major IsomerReference
Sodium Hydride (NaH)THFAlkyl Halide/TosylateN1 (>95%)[1][2][3][4][5]
Potassium Carbonate (K2CO3)DMFAlkyl HalideMixture of N1 and N2[13][14]
Cesium Carbonate (Cs2CO3)DMFAlkyl TosylateN1[7]
TfOH or Cu(OTf)2DichloromethaneAlkyl 2,2,2-trichloroacetimidateN2 (>95%)[8][9][12]

Characterization of N1 and N2 Isomers

The unequivocal assignment of the N1 and N2 regioisomers is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful for this purpose.[3] For the N1-isomer, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole core. For the N2-isomer, a correlation is often observed between the N-alkyl protons and the C3 carbon.

G cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_structure N1_structure N1_text N1_text N2_structure N2_structure N2_text N2_text

Caption: Key HMBC correlations for distinguishing N1 and N2 alkylated indazoles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Incomplete deprotonation.Ensure NaH is fresh and handled under strictly anhydrous conditions. Increase reaction time or temperature.
Poor quality alkylating agent.Use a freshly purified or newly purchased alkylating agent.
Formation of a Mixture of Isomers Reaction conditions not optimal for high selectivity.For N1-selectivity, ensure the use of NaH in THF at low temperatures. For N2, consider specialized methods like the use of trichloroacetimidates.
Difficult Purification N1 and N2 isomers have similar polarities.Utilize high-performance flash chromatography with a shallow solvent gradient. Consider alternative chromatographic techniques if co-elution persists.

Conclusion

The regioselective N-alkylation of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. High N1-selectivity can be reliably achieved using sodium hydride in THF, while other methods, such as those employing alkyl 2,2,2-trichloroacetimidates, provide a route to the N2-isomers. Careful control of reaction parameters and a thorough understanding of the underlying mechanistic principles are essential for achieving the desired regiochemical outcome. The protocols and data presented in this application note provide a robust framework for researchers to successfully synthesize N-alkylated 3-chloro-1H-indazoles.

References

The Strategic Application of 3-Chloro-1H-indazole in Fragment-Based Drug Discovery: From Hit Identification to Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold and the Rise of Fragment-Based Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this esteemed class of compounds, 3-chloro-1H-indazole emerges as a particularly valuable starting point for drug discovery campaigns, especially when employing the principles of Fragment-Based Drug Discovery (FBDD).

FBDD has revolutionized the hit-to-lead process by focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[3] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties compared to traditional high-throughput screening (HTS). The this compound fragment, with its defined structure, tractable chemistry, and inherent biological relevance, represents an exemplary tool in the FBDD arsenal. The chlorine atom at the 3-position provides a convenient synthetic handle for rapid diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits into potent and selective drug candidates.

This technical guide provides a comprehensive overview of the application of this compound in FBDD. We will delve into the strategic considerations for fragment library design, detail robust protocols for biophysical screening and hit validation, and present a case study on the evolution of a this compound-based fragment into a promising lead compound.

Physicochemical Properties of this compound for FBDD

The suitability of a fragment for FBDD is governed by its physicochemical properties, which influence its solubility, binding characteristics, and synthetic tractability. This compound aligns well with the "Rule of Three," a guiding principle for fragment library design.[4]

PropertyValueSource
Molecular Weight 152.58 g/mol --INVALID-LINK--[5]
cLogP 2.5--INVALID-LINK--[5]
Hydrogen Bond Donors 1--INVALID-LINK--[5]
Hydrogen Bond Acceptors 2--INVALID-LINK--[5]
Rotatable Bonds 0--INVALID-LINK--[5]

These properties confer upon this compound a favorable balance of solubility and lipophilicity, which is critical for achieving the high concentrations required for the detection of weak fragment binding during screening.

Protocol 1: Synthesis of a this compound-Based Fragment Library

The versatility of the this compound scaffold lies in the reactivity of the chlorine atom, which allows for the introduction of diverse chemical functionalities through nucleophilic substitution reactions. This protocol outlines a general strategy for the creation of a focused fragment library from this compound.

Objective: To generate a library of 3-substituted-1H-indazole fragments for FBDD screening.

Materials:

  • This compound

  • A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, phenols)

  • Appropriate solvents (e.g., DMF, DMSO, THF)

  • Bases (e.g., K₂CO₃, NaH, Et₃N)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Reaction Setup: In a series of parallel reaction vessels, dissolve this compound (1 equivalent) in a suitable solvent.

  • Addition of Nucleophile and Base: To each vessel, add a unique nucleophile (1.1 equivalents) and an appropriate base (1.2-2 equivalents). The choice of base will depend on the pKa of the nucleophile.

  • Reaction Monitoring: Stir the reactions at room temperature or with gentle heating. Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reactions and perform a standard aqueous work-up. Purify the resulting products by flash column chromatography or preparative HPLC to yield the desired 3-substituted-1H-indazole fragments.

  • Quality Control: Confirm the identity and purity of each library member by ¹H NMR and LC-MS.

Causality Behind Experimental Choices:

  • The use of a slight excess of the nucleophile ensures the complete consumption of the starting material.

  • The choice of solvent and base is critical for achieving optimal reaction kinetics and minimizing side products.

  • Parallel synthesis allows for the efficient generation of a diverse library of fragments.

G cluster_synthesis Fragment Library Synthesis Start This compound Reaction Parallel Nucleophilic Substitution Start->Reaction Nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Reaction Purification Purification (Chromatography) Reaction->Purification QC Quality Control (NMR, LC-MS) Purification->QC Library Fragment Library QC->Library

Caption: Workflow for the synthesis of a this compound-based fragment library.

Protocol 2: Biophysical Screening for Hit Identification

Identifying the weak interactions between fragments and their target protein is a key challenge in FBDD. Biophysical techniques are essential for detecting these binding events and providing quantitative data on binding affinity.[6] This protocol outlines a tiered screening approach using surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To identify this compound-based fragments that bind to a target protein.

Materials:

  • Purified target protein

  • This compound fragment library

  • SPR instrument and sensor chips

  • NMR spectrometer

  • Appropriate buffers

Part A: Primary Screening with Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the target protein onto an SPR sensor chip.

  • Fragment Screening: Inject the individual fragments from the library over the sensor surface at a single high concentration (e.g., 200 µM).

  • Hit Identification: Identify fragments that produce a significant binding response as primary hits.

Part B: Hit Validation and Affinity Determination with NMR Spectroscopy

  • NMR Sample Preparation: Prepare samples of the target protein with and without the primary hit fragments identified by SPR.

  • NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra for each sample.

  • Binding Confirmation: Analyze the spectra for chemical shift perturbations (CSPs) in the protein signals upon fragment binding. Significant CSPs confirm a direct interaction.

  • Affinity Measurement: Perform NMR titrations by acquiring a series of HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kd).

Causality Behind Experimental Choices:

  • SPR is a high-throughput technique suitable for primary screening of a fragment library.

  • NMR provides detailed structural information and is used to validate the hits from the primary screen, reducing the likelihood of false positives.

  • The tiered approach combines the strengths of both techniques for efficient and reliable hit identification.

G cluster_screening Biophysical Screening Workflow Library Fragment Library SPR Primary Screen: Surface Plasmon Resonance (SPR) Library->SPR NMR Hit Validation: NMR Spectroscopy SPR->NMR Primary Hits ConfirmedHits Confirmed Hits NMR->ConfirmedHits

Caption: A tiered biophysical screening approach for hit identification.

Case Study: Hit-to-Lead Optimization of a 3-Substituted Indazole Fragment for Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif for many protein kinases.[7] This case study, based on published methodologies for indazole-based kinase inhibitors, illustrates the process of evolving a hypothetical 3-amino-1H-indazole fragment hit into a potent lead compound.

1. Initial Hit Identification and Characterization:

A fragment screen against a protein kinase identifies 3-amino-1H-indazole as a weak binder (Kd ~ 500 µM). X-ray crystallography reveals that the indazole core forms key hydrogen bonds with the kinase hinge region, while the 3-amino group is solvent-exposed, providing a vector for chemical elaboration.

2. Structure-Activity Relationship (SAR) Exploration:

A series of analogs are synthesized by acylating the 3-amino group with various carboxylic acids. This initial SAR study reveals that the introduction of a phenyl ring at this position improves binding affinity.

CompoundR GroupIC₅₀ (µM)
Fragment Hit -H>500
Analog 1 -C(O)CH₃250
Analog 2 -C(O)Ph100

3. Lead Optimization through Structure-Based Design:

Further optimization is guided by the crystal structure of Analog 2 in complex with the kinase. The structure shows a hydrophobic pocket adjacent to the phenyl ring. To exploit this interaction, analogs with substituents on the phenyl ring are synthesized. A 4-methoxyphenyl group is found to significantly enhance potency.

CompoundR GroupIC₅₀ (µM)
Analog 2 -C(O)Ph100
Analog 3 -C(O)-(4-F-Ph)50
Lead Compound -C(O)-(4-OMe-Ph)0.5

This iterative process of synthesis and testing, guided by structural biology, successfully transforms a low-affinity fragment hit into a potent lead compound.

G cluster_optimization Hit-to-Lead Optimization Hit Fragment Hit (3-amino-1H-indazole) SAR SAR Exploration (Acylation) Hit->SAR Structure Structure-Based Design (X-ray Crystallography) SAR->Structure Optimization Lead Optimization (Substituted Phenyl Rings) Structure->Optimization Lead Lead Compound Optimization->Lead

Caption: The iterative cycle of hit-to-lead optimization.

Conclusion

This compound is a powerful and versatile fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an ideal starting point for the discovery of novel therapeutics against a wide range of biological targets. The protocols and case study presented here provide a framework for the effective application of this privileged scaffold in modern drug discovery. By leveraging the principles of FBDD and the unique chemistry of this compound, researchers can accelerate the identification and optimization of high-quality lead compounds.

References

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-1H-indazole for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C-3 position is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloro-1H-indazole, a readily available and cost-effective starting material. We will explore key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in drug discovery and process development.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational to modern drug discovery, with the indazole moiety being particularly prominent.[2][3] Its structural features are present in a wide array of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The ability to strategically modify the indazole core is paramount for developing novel therapeutics.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7][8] This guide focuses on leveraging these reactions for the C-3 functionalization of this compound, transforming a simple building block into a diverse library of high-value compounds.

General Workflow & Catalytic Principles

The successful execution of any palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of the catalytic cycle and a meticulous experimental setup.

The Unified Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism involving a Pd(0)/Pd(II) catalytic cycle.[9][10] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[10][11]

  • Transmetalation / Coordination: The coupling partner (e.g., organoboron in Suzuki, amine in Buchwald-Hartwig) coordinates to the palladium center. For reactions like Suzuki, a transmetalation step occurs where the organic group is transferred to the palladium.[11] For aminations, the amine coordinates and is subsequently deprotonated by a base.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.[5][9]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation or Amine Binding & Deprotonation pd2_intermediate->transmetalation pd2_coupled Ar-Pd(II)(R)L₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-R reductive_elimination->product start Ar-Cl start->oxidative_addition partner R-M or R₂NH partner->transmetalation

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Experimental Workflow: A Blueprint for Success

A standardized workflow ensures reproducibility and safety. The key stages, from preparation to analysis, are critical for obtaining reliable results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis p1 1. Reagent Weighing (Indazole, Coupling Partner, Base) p2 2. Catalyst Preparation (Pd source + Ligand) p1->p2 p3 3. Vessel Assembly (Flame-dried flask, stir bar) p2->p3 r1 4. Inert Atmosphere (Evacuate & backfill with N₂/Ar) p3->r1 r2 5. Reagent Addition (Solids, then degassed solvent) r1->r2 r3 6. Thermal Conditions (Heating to specified temp) r2->r3 r4 7. Reaction Monitoring (TLC, LC-MS) r3->r4 w1 8. Quenching & Work-up (Cool, dilute, aqueous wash) r4->w1 w2 9. Extraction & Drying (Organic solvent, dry w/ Na₂SO₄) w1->w2 w3 10. Purification (Flash column chromatography) w2->w3 a1 11. Characterization (NMR, HRMS) w3->a1

Caption: Standard experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents.[6][12] It is highly effective for coupling this compound with a vast array of aryl and heteroaryl boronic acids.[4][13][14]

Expertise & Experience:

The primary challenge with this compound is the dual issue of a relatively inert C-Cl bond and the acidic N-H proton, which can interfere with the catalyst.[13] To overcome this, highly active, bulky, and electron-rich phosphine ligands are required. Ligands like SPhos and XPhos, often used with palladium pre-catalysts, have proven to be superior, providing high yields where other systems fail.[13] The choice of a strong base like K₃PO₄ is often necessary to facilitate the transmetalation step effectively without degrading sensitive functional groups.[13]

Detailed Protocol: Synthesis of 3-(Indol-5-yl)-1H-indazole

This protocol is adapted from a reported procedure for the coupling of unprotected 3-chloroindazole.[13]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (38.1 mg, 0.25 mmol, 1.0 equiv), 5-indoleboronic acid (80.5 mg, 0.50 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄, 106 mg, 0.50 mmol, 2.0 equiv).

  • Catalyst Addition: Add the SPhos Pd G2 pre-catalyst (17.9 mg, 0.025 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 15 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
5-Indoleboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10056[13]
5-Indoleboronic acidSPhos Pd G2K₃PO₄Dioxane/H₂O10080[13]
3-Fluorophenylboronic acidP2 Pre-catalystK₃PO₄Dioxane/H₂O100~70-80[13]
Various Arylboronic acidsPd(dppf)Cl₂K₂CO₃DME80Good[15]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of a vast range of aryl amines.[16][17] This reaction is indispensable for creating libraries of 3-amino-1H-indazole derivatives, which are common motifs in kinase inhibitors.

Expertise & Experience:

Similar to Suzuki coupling, C-N coupling of this compound requires a highly active catalyst system.[18] Bidentate phosphine ligands like Xantphos are particularly effective as they can stabilize the palladium center and promote the challenging reductive elimination step to form the C-N bond.[18][19] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine coupling partner.[19][20] Protecting the indazole N-H with a group like tetrahydropyran (THP) can sometimes be beneficial to prevent side reactions and improve yields, though direct coupling is often possible.[18]

Detailed Protocol: Synthesis of N-Aryl-3-amino-1H-indazole

This protocol is a generalized procedure based on established methods.[18]

  • Reaction Setup: In a glovebox, add this compound (76.3 mg, 0.5 mmol, 1.0 equiv), the desired aryl amine (0.6 mmol, 1.2 equiv), and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv) to an oven-dried vial.

  • Catalyst Addition: Add the palladium acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 5 mol%) and Xantphos (21.7 mg, 0.0375 mmol, 7.5 mol%).

  • Inert Atmosphere: Seal the vial and remove from the glovebox.

  • Solvent Addition: Add 2.5 mL of degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to 3-alkynyl-1H-indazoles.[21][22] These products are valuable as rigid linkers in drug design and as precursors for further chemical transformations.

Expertise & Experience:

The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt (typically CuI).[22] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[23] An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used as both the base and often as a co-solvent. For sensitive substrates, copper-free Sonogashira conditions have been developed to avoid potential side reactions like alkyne homocoupling (Glaser coupling).

Detailed Protocol: Synthesis of 3-(Phenylethynyl)-1H-indazole

This is a representative protocol for a Sonogashira coupling.[24]

  • Reaction Setup: To a Schlenk tube, add this compound (76.3 mg, 0.5 mmol, 1.0 equiv), [PdCl₂(PPh₃)₂] (17.5 mg, 0.025 mmol, 5 mol%), and copper(I) iodide (CuI, 4.8 mg, 0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add degassed triethylamine (2.0 mL) followed by phenylacetylene (61 µL, 0.55 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the mixture at 60-80 °C for 6-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: C-C (sp²) Bond Formation

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically an acrylate or styrene derivative, to form a substituted alkene.[25][26] This allows for the introduction of vinyl groups at the C-3 position of the indazole core.

Expertise & Experience:

The Heck reaction mechanism differs from the previous examples as it does not involve transmetalation.[10] After oxidative addition and migratory insertion of the alkene, the cycle is completed by a β-hydride elimination step.[10] The choice of base (often an organic base like Et₃N or an inorganic base like K₂CO₃) and ligand is crucial for achieving high yields and controlling the regioselectivity of the alkene insertion. For N-heteroaryl halides, catalyst poisoning can be a challenge, sometimes necessitating higher catalyst loadings or specialized ligands.[27]

Detailed Protocol: Synthesis of 3-Styryl-1H-indazole

This is a generalized protocol for a Heck reaction.

  • Reaction Setup: Combine this compound (76.3 mg, 0.5 mmol, 1.0 equiv), styrene (86 µL, 0.75 mmol, 1.5 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), and tri-o-tolylphosphine (15.2 mg, 0.05 mmol, 10 mol%) in a pressure tube.

  • Base and Solvent: Add potassium carbonate (K₂CO₃, 104 mg, 0.75 mmol, 1.5 equiv) and 2.5 mL of anhydrous DMF.

  • Reaction: Seal the tube and heat in an oil bath at 120-140 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the product.

References

Synthesis of 3-Aryl-1H-indazoles: A Comprehensive Guide Utilizing 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a detailed exploration of the synthesis of 3-aryl-1H-indazoles, a scaffold of significant interest in pharmaceutical research. We will focus on the versatile and commercially available starting material, 3-chloro-1H-indazole, detailing robust and reproducible protocols for its conversion into a diverse array of arylated derivatives through modern cross-coupling methodologies. This document emphasizes not only the procedural steps but also the critical scientific reasoning that underpins the selection of reagents and reaction conditions, ensuring a deeper understanding and facilitating troubleshooting and optimization.

The indazole core is a privileged structure in medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The C-3 position of the indazole ring is a key vector for chemical modification, and the introduction of aryl moieties at this position has proven to be a particularly fruitful strategy for the development of potent and selective therapeutic agents.

This guide is structured to provide a complete workflow, from the preparation of the this compound precursor to its successful implementation in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, and finally, the purification of the desired products.

PART 1: Preparation of the Key Intermediate: this compound

A common and efficient method for the synthesis of this compound is the chlorination of 1H-indazol-3(2H)-one (indoxazene). This protocol provides a reliable route to the necessary starting material for the subsequent cross-coupling reactions.

Protocol 1: Synthesis of this compound

Materials:

  • 1H-Indazol-3(2H)-one (Indoxazene)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Pyridine

  • Toluene

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-indazol-3(2H)-one (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Chlorination: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 110-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This will quench the excess POCl₃. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Expected Yield: 65-75%

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-3 position of the indazole is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of modern catalyst systems with bulky, electron-rich phosphine ligands has made these transformations highly efficient.

A. The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

  • Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as pre-catalysts that are reduced in situ to the active Pd(0) species. The choice of a pre-catalyst can influence the reaction rate and efficiency.

  • Ligand: For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are crucial. These ligands promote the oxidative addition of the aryl chloride to the palladium center and facilitate the reductive elimination step, both of which can be rate-limiting. The steric bulk of the ligand also helps to prevent the formation of inactive palladium dimers.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The strength and solubility of the base can significantly impact the reaction outcome. For instance, K₃PO₄ is often effective for less reactive chlorides.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often in the presence of water, are typically used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Stir plate with heating capabilities

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-indazole85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole92
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-1H-indazole78
42-Thiopheneboronic acid3-(Thiophen-2-yl)-1H-indazole75
54-Pyridinylboronic acid3-(Pyridin-4-yl)-1H-indazole65

Yields are representative and may vary based on specific reaction conditions and scale.

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. The formation of palladium black is an indicator of catalyst decomposition.

    • Inactive Catalyst/Ligand: Use fresh, high-purity catalyst and ligand.

    • Insufficiently Strong Base: Try a stronger base like Cs₂CO₃.

    • Temperature: Increase the reaction temperature.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction is too slow or if oxygen is present. Ensure an inert atmosphere and consider using a slightly lower temperature.

    • Protodeboronation: The boronic acid can be cleaved by water. Using anhydrous conditions or a different solvent system might be necessary for sensitive substrates.

B. The Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling utilizes organostannane reagents and offers a complementary approach to the Suzuki-Miyaura reaction. Organostannanes are often stable and can be purified by chromatography, but their toxicity is a significant drawback.

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.

  • Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step. Lithium chloride (LiCl) is also frequently added to facilitate the reaction by breaking up palladium aggregates and promoting the dissociation of the chloride ligand from the palladium center.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Additive (e.g., CuI, LiCl)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq), the organostannane (1.1-1.2 eq), and any additives in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the solution.

  • Reaction: Heat the mixture under an inert atmosphere at the desired temperature (typically 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and dilute with an organic solvent. Wash the solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

EntryOrganostannaneProductYield (%)
1Phenyltributylstannane3-Phenyl-1H-indazole80
2(4-Methoxyphenyl)tributylstannane3-(4-Methoxyphenyl)-1H-indazole88
32-Furyltributylstannane3-(Furan-2-yl)-1H-indazole72

Yields are representative and may vary based on specific reaction conditions and scale.

  • Sluggish Reaction: Consider the addition of CuI or LiCl to accelerate the reaction. Ensure the solvent is strictly anhydrous.

  • Difficulty in Removing Tin Byproducts: Multiple washes with aqueous KF are often necessary. Running a "flash" column of silica gel can also help in removing the tin residues.

C. The Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is particularly valuable for accessing 3-amino-1H-indazole derivatives, which are important pharmacophores.

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling of aryl chlorides, bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig amination. Ligands like BINAP, Xantphos, or Josiphos are commonly used in combination with a palladium source.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

EntryAmineProductYield (%)
1AnilineN-Phenyl-1H-indazol-3-amine75
2Morpholine3-(Morpholin-4-yl)-1H-indazole85
3BenzylamineN-Benzyl-1H-indazol-3-amine80

Yields are representative and may vary based on specific reaction conditions and scale.

  • Hydrodehalogenation: The starting material can be reduced to 1H-indazole. This can be minimized by ensuring strictly anhydrous conditions and using a slightly lower reaction temperature.

  • Base Incompatibility: Some functional groups may be sensitive to the strong base. In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ might be used, although this may require a higher reaction temperature or a more active catalyst system.

PART 3: Visualization of Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the underlying catalytic cycles, the following diagrams have been generated using Graphviz.

G cluster_prep PART 1: Starting Material Preparation cluster_coupling PART 2: Cross-Coupling Reactions cluster_purification PART 3: Purification Indazolone 1H-Indazol-3(2H)-one POCl3 POCl₃, Pyridine Indazolone->POCl3 Chlorination Chloroindazole This compound POCl3->Chloroindazole Suzuki Suzuki-Miyaura Chloroindazole->Suzuki Stille Stille Chloroindazole->Stille Buchwald Buchwald-Hartwig Chloroindazole->Buchwald Arylboronic Arylboronic Acid Arylboronic->Suzuki Organostannane Organostannane Organostannane->Stille Amine Amine Amine->Buchwald ArylIndazole 3-Aryl-1H-indazole Suzuki->ArylIndazole Stille->ArylIndazole AminoIndazole 3-Amino-1H-indazole Buchwald->AminoIndazole Crude Crude Product Column Column Chromatography Crude->Column Purified Purified Product Column->Purified

Caption: General workflow for the synthesis of 3-aryl-1H-indazoles.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Cl)L₂ Pd0->PdII_complex OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)(Ar')L₂ PdII_complex->PdII_Aryl_complex Transmetalation Transmetalation Boronic Ar'B(OH)₂ + Base PdII_Aryl_complex->Pd0 Product Ar-Ar' PdII_Aryl_complex->Product RedElim Reductive Elimination IndazoleCl 3-Cl-Indazole (ArCl)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocols: The Strategic Use of 3-Chloro-1H-indazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold in Crop Protection

In the landscape of modern agrochemical research, the quest for novel, effective, and environmentally benign active ingredients is paramount. Heterocyclic compounds form the backbone of many successful commercial products, and among these, the indazole ring system has emerged as a "privileged scaffold."[1][2] Its rigid bicyclic structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating strong interactions with biological targets in weeds, fungi, and insects.

Within this important class of molecules, 3-chloro-1H-indazole (CAS: 29110-74-5) stands out as a particularly strategic and versatile building block.[3] The presence of a reactive chlorine atom at the 3-position, ortho to one of the ring nitrogens, provides a synthetic handle for a wide array of chemical transformations. This, combined with the reactive N-H proton at the 1-position, allows for sequential and regioselective derivatization. These characteristics make this compound a cornerstone intermediate for the synthesis of a new generation of fungicides, herbicides, and insecticides.[4][5][6] This guide provides an in-depth look at its applications, supported by detailed protocols for its derivatization.

Physicochemical Properties and Core Reactivity

Understanding the fundamental properties and reactivity of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 29110-74-5[3][7]
Molecular Formula C₇H₅ClN₂[7]
Molecular Weight 152.58 g/mol [7]
Appearance Off-white to light brown crystalline solid
Melting Point 145-149 °C
Solubility Soluble in DMF, DMSO, THF, hot alcohols
Hazard Statements H315, H319, H335 (Causes skin, eye, and respiratory irritation)[3]

The synthetic utility of this compound is primarily dictated by two reactive sites: the N1-proton and the C3-chloro substituent. The chlorine atom is readily displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr), while the indazole nitrogen can be easily deprotonated and subsequently alkylated or acylated.[8][9] This orthogonality allows for a programmed approach to building molecular complexity.

Caption: Key reactive sites on the this compound scaffold.

Synthetic Applications in Agrochemical Development

The strategic value of this compound is best illustrated through its application in constructing diverse agrochemical classes.

Synthesis of Novel Fungicide Scaffolds

The pyrazole chemical class is a well-established and powerful source of fungicides, primarily targeting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.[5] this compound provides a robust entry point to novel indazole-based fungicides through the introduction of various N-heterocycles, a common feature in modern fungicidal agents. For example, the synthesis of triazole-containing derivatives, analogous to potent fungicides like prothioconazole, can be achieved through nucleophilic substitution.[10][11]

This protocol details a representative SNAr reaction, a cornerstone transformation for this building block. The reaction displaces the C3-chloride with a nitrogen nucleophile from 1,2,4-triazole.

G cluster_workflow Protocol 1: SNAr Workflow start Start Materials: - this compound - 1,2,4-Triazole - K2CO3 (Base) - DMF (Solvent) step1 Combine reactants in anhydrous DMF start->step1 step2 Heat reaction mixture (e.g., 100-120 °C) step1->step2 step3 Monitor reaction by TLC/LC-MS (Typically 8-16 hours) step2->step3 step4 Work-up: 1. Cool to RT 2. Quench with water 3. Extract with EtOAc step3->step4 step5 Purification: Recrystallization or Column Chromatography step4->step5 end Final Product: 3-(1,2,4-Triazol-1-yl)-1H-indazole step5->end

Caption: Workflow for the synthesis of a triazolyl-indazole fungicide precursor.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ is a cost-effective base strong enough to deprotonate the triazole, forming the active nucleophile, and to scavenge the HCl byproduct. An excess of the base ensures the reaction goes to completion.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting indazole).

    • Causality: DMF is an excellent polar aprotic solvent that effectively solvates the potassium triazolide salt, enhancing its nucleophilicity. Its high boiling point is suitable for the required reaction temperature.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

    • Causality: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-rich indazole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water, which will precipitate the crude product.

    • Causality: This "crashing out" method separates the organic product from the water-soluble DMF and inorganic salts.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and then a small amount of cold diethyl ether to remove residual impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 3-(1,2,4-triazol-1-yl)-1H-indazole.

Synthesis of Indazole-Based Herbicides

Indazole and pyrazole derivatives are known to act as potent herbicides, notably through the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] The synthesis of these molecules often involves creating ether or thioether linkages at the C3 position. A published synthesis of pyrazole derivatives with herbicidal activity showcases the formation of thioether and sulfonyl groups, a strategy directly applicable to the this compound core.[12]

This protocol describes the formation of a C-S bond by reacting this compound with a substituted thiophenol, a key step towards certain classes of herbicidal compounds.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiophenol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes at room temperature.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic thiolate anion. Performing this step at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Addition of Indazole: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir until TLC/LC-MS analysis indicates completion.

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of Advanced Insecticide Intermediates

The indazole core is present in novel insecticides that target critical physiological pathways in insects, such as ryanodine receptors.[13] The synthesis of these complex molecules often requires a multi-step approach where both the N1 and C3 positions of the this compound are functionalized. Copper-catalyzed cross-coupling reactions have proven particularly effective for forming C-N bonds at the C3 position under mild conditions.[9][14]

This advanced protocol demonstrates the orthogonal functionalization of the indazole ring, a powerful strategy for building diverse libraries of potential insecticide candidates.

G cluster_workflow Protocol 3: Two-Step Functionalization cluster_stepA Step A: N1-Alkylation cluster_stepB Step B: C3-Amination start Start: This compound A1 Deprotonate N1 with NaH in THF start->A1 A2 Add Alkyl Halide (R-X) A1->A2 A3 Work-up & Purify A2->A3 intermediate Intermediate: 1-Alkyl-3-chloro-1H-indazole A3->intermediate B1 Combine with Amine (R'-NH2), Cu(I) catalyst, and Base (e.g., Cs2CO3) in DMSO intermediate->B1 B2 Heat to reaction temperature B1->B2 B3 Work-up & Purify B2->B3 end Final Product: 1-Alkyl-3-amino-1H-indazole Derivative B3->end

Caption: Workflow for orthogonal N1-alkylation and C3-amination.

Step-by-Step Methodology:

Step A: N1-Alkylation

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Indazole Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Allow the reaction to proceed, monitoring by TLC.

  • Work-up: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the 1-alkyl-3-chloro-1H-indazole intermediate.

Step B: Copper-Catalyzed C3-Amination

  • Reaction Setup: To a reaction vessel, add the 1-alkyl-3-chloro-1H-indazole (1.0 eq), the desired amine or aniline (1.2 eq), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq), a ligand if necessary (e.g., L-proline), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Causality: The copper catalyst facilitates the C-N bond formation through a catalytic cycle. The base is essential for activating the amine nucleophile and neutralizing the generated acid. DMSO is an effective solvent for this type of coupling.[9]

  • Reaction: Add anhydrous DMSO, degas the mixture, and heat to 80-110 °C under a nitrogen atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic phase is washed thoroughly with water and brine to remove DMSO and salts. After drying and concentration, the final product is purified by column chromatography.

Conclusion

This compound is a high-value, versatile intermediate that serves as a powerful starting point for the synthesis of diverse and complex agrochemicals. Its well-defined and orthogonal reactivity at the C3 and N1 positions allows researchers to systematically explore new chemical space in the search for next-generation fungicides, herbicides, and insecticides. The protocols outlined here provide a robust foundation for leveraging this key building block in any modern crop protection research program.

References

One-Pot Synthesis of 3-Substituted Indazoles: A Modular Approach from 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Medicinal Chemists and Synthetic Researchers

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to rapidly and efficiently diversify the C-3 position of the indazole ring is critical for structure-activity relationship (SAR) studies and the discovery of new drug candidates.[3][4] This application note presents a detailed guide to the one-pot synthesis of 3-substituted indazoles using the versatile and commercially available starting material, 3-chloro-1H-indazole. We provide field-proven, step-by-step protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals seeking to build libraries of novel indazole derivatives with high efficiency and predictability.

The Strategic Advantage of this compound

The indazole nucleus is a "privileged scaffold," appearing in drugs with activities ranging from anti-cancer and anti-inflammatory to antiviral.[1][2][5] Historically, the synthesis of substituted indazoles involved multi-step sequences or harsh reaction conditions.[6] The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, allowing for the direct and modular installation of a wide array of substituents onto a pre-formed heterocyclic core.

This compound emerges as a superior starting material for several reasons:

  • Versatility: The C-Cl bond is a reactive handle for numerous cross-coupling reactions.

  • Stability: It is more stable and often more cost-effective than its bromo or iodo counterparts.

  • Reactivity: While less reactive than iodoindazoles, modern catalyst systems have overcome this challenge, enabling efficient coupling with aryl chlorides.[7][8]

This guide focuses on leveraging this key intermediate for the synthesis of 3-aryl-, 3-heteroaryl-, and 3-amino-1H-indazoles in a single, efficient step from the common precursor.

G cluster_start Starting Material cluster_reactions One-Pot Cross-Coupling Methodologies cluster_products Product Classes start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R¹R²NH Pd Catalyst aryl 3-Aryl/Heteroaryl- 1H-indazoles suzuki->aryl amino 3-Amino- 1H-indazoles buchwald->amino

Figure 1: General workflow for diversifying this compound.

Protocol I: Suzuki-Miyaura C-C Coupling for 3-Aryl-1H-indazoles

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds. Its application to unprotected this compound allows for the direct installation of diverse aryl and heteroaryl moieties, which are key components of many kinase inhibitors.[9]

Principle and Mechanistic Insight

The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the organoboron species with the aryl chloride. While N-H containing heterocycles can sometimes inhibit catalysis, the use of specialized phosphine ligands and appropriate bases overcomes this issue.[10] The generally accepted mechanism involves three key steps: oxidative addition of the Pd(0) catalyst into the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Detailed Experimental Protocol

This protocol is optimized for the coupling of various aryl and heteroaryl boronic acids with unprotected this compound, adapted from leading literature procedures.[9][10]

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid (1.5-2.0 equiv.)

  • SPhos Pd G2 (or a similar pre-catalyst, 2.0 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.25 mmol, 38.1 mg), the corresponding boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol, 106 mg), and the SPhos Pd G2 pre-catalyst (0.005 mmol, 3.6 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL) via syringe. Causality Note: The water is crucial for activating the boronic acid and facilitating the transmetalation step. The dioxane/water ratio can be optimized for substrate solubility and reaction rate.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the this compound starting material indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-1H-indazole product.

Representative Data and Scope

The choice of palladium source and ligand is critical for achieving high yields with the relatively unreactive C-Cl bond.[10] Pre-catalysts incorporating bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are highly effective.[10]

EntryBoronic Acid PartnerProductYield (%)[10]
15-Indoleboronic acid3-(1H-Indol-5-yl)-1H-indazole80
23-Fluorophenylboronic acid3-(3-Fluorophenyl)-1H-indazole75
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole85
42-Thiopheneboronic acid3-(Thiophen-2-yl)-1H-indazole72

Protocol II: Buchwald-Hartwig Amination for 3-Amino-1H-indazoles

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, providing access to arylamines that are otherwise difficult to synthesize.[8][11] This one-pot protocol enables the coupling of primary and secondary amines to the 3-position of the indazole core, a crucial transformation for synthesizing compounds like the HIV capsid inhibitor Lenacapavir.[12]

Principle and Mechanistic Insight

Similar to the Suzuki reaction, this transformation relies on a palladium catalytic cycle.[13] The key steps are the oxidative addition of Pd(0) to the C-Cl bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a non-nucleophilic, sterically hindered base like sodium tert-butoxide is critical to prevent unwanted side reactions.[13]

G pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition amine_complex [L₂PdII(Ar)(R₂NH)]+Cl⁻ oa_complex->amine_complex Amine Coordination amido_complex L₂PdII(Ar)(NR₂) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product start Ar-Cl + R₂NH

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a robust starting point for coupling a range of amines with this compound, based on established principles.[7][14]

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • RuPhos (or a similar bulky phosphine ligand) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (e.g., 0.00375 mmol, 3.4 mg), RuPhos ligand (0.0075 mmol, 3.5 mg), and sodium tert-butoxide (0.50 mmol, 48 mg) to an oven-dried Schlenk flask. Causality Note: The bulky, electron-rich RuPhos ligand accelerates the rate-limiting reductive elimination step and stabilizes the Pd(0) species, which is crucial for coupling aryl chlorides.

  • Reagent Addition: Add this compound (0.25 mmol, 38.1 mg) and the desired amine (0.30 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are often complete within 4-12 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired 3-amino-1H-indazole.

Scope and Troubleshooting
ChallengePotential CauseRecommended Solution
Low Conversion Inactive catalyst or insufficient base.Ensure reagents and solvents are anhydrous. Use a freshly opened bottle of NaOtBu. Consider a different ligand system (e.g., XPhos).
Dehalogenation of Starting Material Side reaction favored by certain ligands/bases.Lower the reaction temperature. Use a weaker base like K₃PO₄ or Cs₂CO₃, though this may require longer reaction times.
Difficulty with Primary Amines Double arylation can be a side reaction.Use a slight excess of the primary amine (1.2-1.5 equiv.) to favor mono-arylation.

Characterization of Products

The synthesized 3-substituted indazoles should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Chromatography: HPLC or UPLC is used to determine the purity of the final compound.

Conclusion

The one-pot functionalization of this compound via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offers a powerful and modular strategy for the synthesis of diverse libraries of 3-substituted indazoles. These protocols provide robust and reproducible methods for generating high-value compounds for pharmaceutical research and drug development. By understanding the principles behind catalyst selection and reaction conditions, researchers can efficiently access novel chemical matter and accelerate the discovery process.

References

The Strategic Role of 3-Chloro-1H-indazole in the Synthesis of Targeted Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Cornerstone in Modern Oncology

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can selectively interact with key biological targets implicated in cancer progression. Several FDA-approved drugs, including Axitinib and Niraparib, feature the indazole core, underscoring its clinical significance.[1][2] Among the various functionalized indazoles, 3-chloro-1H-indazole stands out as a particularly valuable and versatile starting material for the synthesis of a diverse array of potent anti-cancer agents.

The strategic placement of the chlorine atom at the 3-position of the indazole ring provides a reactive handle for a variety of cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, which is crucial for modulating the pharmacological properties and target specificity of the resulting compounds. This guide provides an in-depth exploration of the use of this compound in the synthesis of anti-cancer agents, complete with detailed protocols for key synthetic transformations and an overview of the biological targets and signaling pathways involved.

Core Synthetic Methodologies: Leveraging the Reactivity of the C-Cl Bond

The C-Cl bond at the 3-position of the indazole ring is amenable to several powerful palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in the construction of indazole-based kinase inhibitors and other targeted therapies.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles. These derivatives are key components of many kinase inhibitors.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, arylboronic acid, base, and solvent in a reaction vessel degas Degas the mixture (Ar or N2 bubbling) start->degas catalyst Add Palladium catalyst and ligand under inert atmosphere degas->catalyst heat Heat the reaction mixture with stirring catalyst->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).[3]

    • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[3]

    • Add the palladium catalyst, such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand, such as SPhos (3-7.5 mol%), under a positive pressure of inert gas.[3]

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1H-indazole.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl amines. In the context of this compound, it allows for the introduction of various amino moieties at the 3-position, a key structural feature in many anti-cancer agents.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, amine, base, catalyst, and ligand in a reaction vessel inert Establish inert atmosphere (Ar or N2) start->inert solvent Add anhydrous solvent inert->solvent heat Heat the reaction mixture with stirring solvent->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter and concentrate cool->filter purify Purify by column chromatography filter->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]

    • Add the this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

    • Add an anhydrous solvent, such as toluene or dioxane, via syringe.[5]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst pre-activation.

    • Heat the mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[4]

    • Monitor the reaction progress by TLC or GC-MS until completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-1H-indazole derivative.

Biological Targets and Signaling Pathways of Indazole-Based Anti-Cancer Agents

Derivatives of this compound have been successfully developed to target a range of kinases and other proteins involved in cancer cell signaling. Two prominent examples are Axitinib, a potent VEGFR inhibitor, and Niraparib, a PARP inhibitor.

Axitinib and the VEGFR Signaling Pathway

Axitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[6][7] These receptors are crucial for angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6] By inhibiting VEGFR, Axitinib effectively cuts off the tumor's blood supply.[8]

VEGFR Signaling Pathway and Inhibition by Axitinib

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt Akt->Gene Axitinib Axitinib Axitinib->VEGFR Inhibition Proliferation Cell Proliferation Gene->Proliferation Migration Cell Migration Gene->Migration Survival Cell Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

Niraparib, PARP Inhibition, and the cGAS-STING Pathway

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[9] PARP enzymes are critical for the repair of single-strand DNA breaks.[9] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6] Recent studies have also shown that PARP inhibition can activate the cGAS-STING pathway, an innate immune signaling cascade.[10][11] The accumulation of cytoplasmic DNA fragments resulting from PARP inhibition is detected by cGAS, leading to the production of interferons and other pro-inflammatory cytokines that can enhance the anti-tumor immune response.[10][11]

PARP Inhibition and cGAS-STING Pathway Activation

cluster_dna_damage DNA Damage & Repair cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Immune Response SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruitment DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP->SSB Repair cDNA Cytoplasmic DNA Fragments DSB->cDNA Accumulation Niraparib Niraparib Niraparib->PARP Inhibition cGAS cGAS cDNA->cGAS Sensing cGAMP cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 Phosphorylated IRF3 IRF3->pIRF3 IFN_genes Interferon Gene Transcription pIRF3->IFN_genes IFNs Type I Interferons IFN_genes->IFNs Expression & Secretion Immune Anti-tumor Immunity IFNs->Immune

Caption: Mechanism of PARP inhibition by Niraparib leading to cGAS-STING pathway activation.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the in vitro anti-proliferative activity of representative indazole derivatives synthesized from precursors conceptually derived from this compound. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)Apoptosis induction via Bcl2/p53-MDM25.15[12]
A549 (Lung Cancer)Apoptosis induction via Bcl2/p53-MDM2>40[12]
PC-3 (Prostate Cancer)Apoptosis induction via Bcl2/p53-MDM2>40[12]
Hep-G2 (Liver Cancer)Apoptosis induction via Bcl2/p53-MDM210.12[12]
Compound 2f A549 (Lung Cancer)Apoptosis Induction1.15[13]
4T1 (Breast Cancer)Apoptosis Induction0.23[13]
HepG2 (Liver Cancer)Apoptosis Induction0.64[13]
MCF-7 (Breast Cancer)Apoptosis Induction0.28[13]
HCT116 (Colon Cancer)Apoptosis Induction0.46[13]
Compound 89 K562 (Chronic Myeloid Leukemia)Bcr-Abl inhibitor6.50[2]
Compound 107 NSCLC (Non-small cell lung cancer)EGFR inhibitor0.07[2]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable building block in the synthesis of targeted anti-cancer agents. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. The clinical success of indazole-containing drugs like Axitinib and Niraparib validates the importance of this scaffold in oncology drug discovery. Future research in this area will likely focus on the development of novel indazole derivatives with improved selectivity, potency, and pharmacokinetic properties, as well as the exploration of new biological targets and combination therapies to overcome drug resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The indazole moiety is a critical pharmacophore in numerous biologically active molecules, and its C-3 functionalization via Suzuki coupling is a cornerstone of modern medicinal chemistry.[1][2] However, the unique electronic properties and the presence of an acidic N-H proton in this compound present specific hurdles that can lead to low yields and inconsistent results.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with unprotected this compound is giving very low to no yield. What is the most likely cause?

This is the most common issue encountered. Standard Suzuki-Miyaura protocols often fail or provide poor yields when applied to substrates with acidic N-H groups, such as unprotected indazoles.[1] The primary reason is the interaction of the acidic proton with the palladium catalyst and the base, leading to catalyst inhibition or deactivation.

Causality: The deprotonated indazole can coordinate to the palladium center, forming stable off-cycle intermediates that hinder the catalytic cycle.[1] This effectively sequesters the active catalyst, preventing it from participating in the crucial oxidative addition step with the this compound. A study on the Suzuki-Miyaura coupling of unprotected azoles highlighted that for unprotected 3-chloroindazole, no product was observed under conditions that gave a high yield for its N-protected counterpart.[1]

Initial Troubleshooting Steps:

  • Protect the Indazole Nitrogen: The most straightforward solution is to protect the N-H group. The tert-butyloxycarbonyl (Boc) group is a common choice.[3][4] This eliminates the acidic proton, preventing catalyst inhibition and significantly improving yields. The Boc group can typically be removed post-coupling under acidic conditions.

  • Switch to a Specialized Catalyst System: If N-protection is not desirable, employing a more robust catalyst system specifically designed for challenging substrates is essential. Buchwald's second-generation precatalysts, particularly those with SPhos and XPhos ligands, have shown excellent results for the direct coupling of unprotected 3-chloroindazole.[1]

Q2: I've decided against N-protection to save synthetic steps. What are the optimal conditions for the direct Suzuki coupling of unprotected this compound?

Proceeding with the unprotected substrate is feasible but requires careful optimization of the catalyst, ligand, base, and solvent system.

Expert Recommendation: Based on systematic studies, a highly effective system for the direct coupling involves a second-generation (G2) Buchwald precatalyst.[1]

ParameterRecommendationRationale
Palladium Source SPhos Pd G2 Precatalyst (P2)These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ. The SPhos ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the less reactive aryl chloride and facilitates the reductive elimination step.[1][5]
Ligand SPhos (if not using a precatalyst)When using a generic Pd source like Pd₂(dba)₃, SPhos and XPhos have been shown to provide the highest yields for this transformation.[1]
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base is required. K₃PO₄ has proven effective in this system, likely due to its ability to facilitate the transmetalation step without promoting significant side reactions.[1] Use 2.0 equivalents.
Solvent System 1,4-Dioxane / H₂O (4:1 or 5:1 ratio)This solvent mixture provides good solubility for both the organic substrates and the inorganic base. The presence of water is often crucial for the transmetalation step in the Suzuki catalytic cycle.[1][6]
Temperature 100 °CElevated temperatures are necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.[1]
Boronic Acid 2.0 equivalentsUsing an excess of the boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation side reactions.[1]
Q3: I am using an N-Boc protected 3-iodo-1H-indazole, but I am still getting low yields. What should I check?

While using a more reactive 3-iodoindazole and protecting the nitrogen generally simplifies the reaction, low yields can still occur. The troubleshooting process should focus on other common failure points in Suzuki couplings.

Logical Troubleshooting Flow:

G cluster_B Catalyst Issues cluster_C Base & Solvent Issues cluster_D Boronic Acid Issues cluster_E Condition Optimization A Low Yield with N-Boc-3-iodo-indazole B Check Catalyst Activity A->B Is the catalyst active? C Evaluate Base & Solvent B->C Yes B_1 Use fresh Pd(PPh₃)₄ or PdCl₂(dppf). Old catalysts can be inactive. B->B_1 B_2 Ensure inert atmosphere (N₂ or Ar). Pd(0) is oxygen sensitive. B->B_2 D Assess Boronic Acid Quality C->D Yes C_1 Is the base sufficiently strong and soluble? Try Cs₂CO₃ or K₃PO₄. C->C_1 C_2 Is the solvent system appropriate? Ensure adequate solubility of reactants. Common systems: Dioxane/H₂O, DME/H₂O. C->C_2 E Optimize Reaction Conditions D->E Yes D_1 Check for protodeboronation. Use fresh boronic acid. D->D_1 D_2 Consider using a boronate ester (e.g., pinacol ester) for increased stability. D->D_2 E_1 Is the temperature optimal? Try increasing temperature (e.g., 80-100 °C). E->E_1 E_2 Consider microwave heating to accelerate the reaction and potentially improve yield. E->E_2

Caption: Troubleshooting workflow for low yield Suzuki coupling.

In-depth Explanation:

  • Catalyst: Pd(PPh₃)₄ is a common choice for iodo substrates, but it is sensitive to air and can degrade over time.[6][7] PdCl₂(dppf) is often a more robust alternative for heteroaromatic couplings.[2][8][9]

  • Base: The base is crucial for activating the boronic acid.[10] If the base is not strong enough or has poor solubility, the transmetalation step will be slow or non-existent. Cs₂CO₃ or K₃PO₄ are excellent choices.[11][12]

  • Protodeboronation: This is a major side reaction where the boronic acid reacts with a proton source (like water) to revert to the corresponding arene, thus reducing the amount of nucleophile available for cross-coupling.[13] Using fresh boronic acid or more stable boronate esters can mitigate this issue.[14]

Q4: I am observing significant side products. What are the most common ones and how can I minimize them?

Besides the desired product, several side products can form, complicating purification and reducing the overall yield.

Side ProductFormation MechanismMitigation Strategy
Dehalogenated Indazole Reductive dehalogenation of the this compound. This can occur via a hydride transfer to the palladium intermediate, often from the solvent or base.[14]Ensure high-purity, anhydrous solvents. Avoid amine bases or alcoholic solvents which can act as hydride sources. Use a well-defined precatalyst system.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or high catalyst loading.Rigorously degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[15] Avoid excessive catalyst loading.
Protodeboronation Product The boronic acid is protonated, typically by water or other protic species in the reaction mixture, removing it from the catalytic cycle.[13][14]Use fresh, high-purity boronic acid. Minimize the amount of water in the solvent system if possible, or use anhydrous conditions with a base like KF.[10] Consider using more stable boronate esters.[14]

Visualizing the Catalytic Cycle and Side Reactions:

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)-X L₂ OA->PdII Ar-X TM Transmetalation PdII->TM Ar'-B(OR)₂ Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation [H⁻] source ArPdAr Ar-Pd(II)-Ar' L₂ TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OR)₂ BoronicAcid->TM BoronicAcid->Protodeboronation H⁺ source

Caption: The Suzuki catalytic cycle and key side reactions.

Experimental Protocols

Protocol 1: Optimized Direct Suzuki Coupling of Unprotected this compound

This protocol is adapted from demonstrated successful methods for coupling unprotected nitrogen-rich heterocycles.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.0 mmol, 2.0 equiv)

  • SPhos Pd G2 Precatalyst (0.02 mmol, 2.0 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of inert gas, quickly add the SPhos Pd G2 precatalyst.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 15-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Protection of this compound

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add Et₃N and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise or as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.

  • Quench the reaction with water and extract with the organic solvent.

  • Wash the combined organic layers with saturated NH₄Cl solution, then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

References

Technical Support Center: Purification of 3-Chloro-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the recrystallization process, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Understanding this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors for cancer treatment and other active pharmaceutical ingredients (APIs).[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final compound. Recrystallization is a powerful and economical method for its purification, leveraging differences in solubility between the compound and its impurities.[2][3]

Key Physical Properties:

PropertyValueSource
Molecular Formula C₇H₅ClN₂[4][5]
Molecular Weight 152.58 g/mol [4][5]
Melting Point 149 °C (subl.)[5][6][7]
Appearance Almost white to light beige fluffy powder[6][7]

Core Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the purification of this compound. The choice of solvent is critical and should be optimized based on the nature of the impurities present in your crude material.

Step-by-Step Methodology
  • Solvent Selection: The ideal solvent will dissolve this compound sparingly at room temperature but readily at its boiling point.[8] Based on the polar nature of the indazole ring system, suitable solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and potentially aqueous mixtures.[9][10] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be highly effective.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[8] Expert Tip: Using an excessive amount of solvent is a common error that leads to poor recovery.[2][11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper to remove solid impurities before they can be trapped in the crystals.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Causality Note: Using room temperature or warm solvent for washing will redissolve a significant portion of your product, drastically reducing the yield.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.[12]

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude this compound B Add minimal hot solvent A->B C Dissolution B->C D Insoluble impurities? C->D E Hot Filtration D->E Yes F Slow Cooling D->F No E->F G Crystallization F->G H Suction Filtration G->H I Wash with ice-cold solvent H->I J Drying I->J K Pure this compound J->K

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

A: This suggests that your crude material may contain insoluble impurities. At this point, adding more solvent will not help and will only decrease your final yield. The correct procedure is to perform a hot filtration to remove the insoluble material. After filtration, you can then proceed with the cooling step. If you have already added a large excess of solvent, it is advisable to evaporate some of it to re-concentrate the solution before cooling.[13]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling.[11][13] To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow the solution to cool much more slowly.[14] Seeding the solution with a pure crystal of this compound can also help to initiate proper crystallization.[12][14]

Q3: After cooling, no crystals have formed. What went wrong?

A: The most likely reason for a failure to crystallize is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling.[11][15] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[12][14] If this doesn't work, you will need to gently heat the solution to evaporate some of the solvent and then attempt the cooling process again.[13][15]

Q4: My final yield is very low. How can I improve it?

A: A low yield can result from several factors. As mentioned, using too much solvent is a primary cause, as a significant amount of your product will remain in the mother liquor.[2][15] Another common error is washing the crystals with solvent that is not ice-cold, which will redissolve your product. To improve your yield, ensure you are using the minimum amount of hot solvent for dissolution and always wash with a minimal amount of ice-cold solvent. You can also attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling.[14]

Q5: The color of my purified compound is still off-white or beige. How can I get a purer, whiter product?

A: If colored impurities are present, they may co-crystallize with your product. In such cases, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue OilingOut Compound Oiled Out Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield ColoredProduct Colored Product Start->ColoredProduct Solution1 Reheat, add more solvent, cool slowly OilingOut->Solution1 Solution2 Scratch flask / Add seed crystal NoCrystals->Solution2 Solution4 Use minimum hot solvent / Wash with ice-cold solvent LowYield->Solution4 Solution5 Add activated charcoal before hot filtration ColoredProduct->Solution5 Solution3 Evaporate excess solvent Solution2->Solution3 If scratching fails

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3-chloro-1H-indazole. This particular reaction presents a unique intersection of challenges: the low reactivity of an aryl chloride, the potential for catalyst inhibition by a nitrogen-rich heterocycle, and the presence of a reactive N-H bond. This document provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Assessment - "My reaction is not working at all."

Question: I have set up my Buchwald-Hartwig reaction with this compound, but after the recommended reaction time, I see only unreacted starting materials by TLC/LC-MS. What are the most fundamental issues to check first?

Answer: When a reaction shows no conversion, the issue often lies with the fundamental setup or reagent integrity rather than the subtle interplay of catalyst and ligand. Before delving into complex optimization, ensure the following foundational elements are secure:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of the solvent or a poor seal on your reaction vessel can rapidly kill the catalyst.

    • Troubleshooting Step: Ensure your solvent was rigorously degassed using a "freeze-pump-thaw" method (at least three cycles) or by sparging with argon or nitrogen for a minimum of 30-60 minutes. Use glassware that is oven- or flame-dried under vacuum and assemble the reaction under a positive pressure of inert gas.

  • Reagent and Solvent Quality:

    • Solvents: Anhydrous solvents are critical. While some Buchwald-Hartwig reactions can tolerate trace water, it is best practice to use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent (e.g., molecular sieves, sodium/benzophenone). Ethereal solvents like dioxane and THF can form peroxides, which are detrimental to the catalyst.

    • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a sample stored in a desiccator. Clumps or a yellowish discoloration can indicate degradation.

    • Amine: Ensure the purity of your amine coupling partner. Impurities can act as catalyst poisons.

  • Temperature: The oxidative addition of aryl chlorides is often the rate-limiting step and is significantly slower than for bromides or iodides.[1][2] This step requires sufficient thermal energy.

    • Troubleshooting Step: If you are running the reaction below 80 °C, you may not be providing enough energy to overcome the activation barrier. A typical temperature range for challenging aryl chlorides is 100-120 °C.[1]

Section 2: The Catalytic System - "My starting materials are consumed, but I see byproducts or low yield."

This scenario suggests the catalyst is active but is either being diverted down non-productive pathways or is not efficient enough to favor the desired product. The problem almost certainly lies within the "three-legged stool" of the catalytic system: the palladium source, the ligand, and the base.

Question: this compound is a challenging electrophile. How do I choose the right catalyst and ligand to ensure the crucial oxidative addition step occurs?

Answer: This is the central challenge. The C-Cl bond is strong, and its activation requires a highly active, electron-rich palladium center. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

The Causality: To facilitate the oxidative addition of an electron-rich aryl chloride, the palladium catalyst needs to be supported by a ligand that is both electron-rich (to increase the metal's electron density, promoting insertion into the C-Cl bond) and sterically bulky (to promote the formation of a highly reactive, monoligated Pd(0) species and facilitate the final reductive elimination step).[3]

Recommended Solutions: Modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are designed specifically for this purpose. For N-heterocyclic chlorides, certain ligands have shown superior performance.

Ligand ClassSpecific ExamplesRationale & Key Features
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosWorkhorses for Heterocycles. These provide the necessary steric bulk and electron-donating properties. RuPhos, in particular, has been shown to be effective for the amination of unprotected halo-indazoles and benzimidazoles.[4][5]
Ferrocenyl Phosphines Josiphos-type ligandsKnown for high activity and have been used in challenging aminations, including couplings with ammonia.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that create very electron-rich Pd centers, making them highly active for aryl chloride activation.[8] Often used with well-defined pre-catalysts.

Experimental Protocol: Catalyst/Ligand Screening A small-scale, parallel screen is the most efficient way to identify the optimal system.

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Palladium Source: Use a reliable palladium pre-catalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3) or a simple source like Pd₂(dba)₃. Pre-catalysts are often preferred as they generate the active Pd(0) species more cleanly and reliably.[9][10]

  • Dispensing: To each vial, add this compound (1.0 eq), your amine (1.2 eq), and a strong base like NaOtBu (1.4 eq).[1]

  • Variable Addition: To separate vials, add different ligands (e.g., XPhos, RuPhos, SPhos) with your palladium source. A typical Pd:Ligand ratio is 1:2. For pre-catalysts, additional ligand is often not required but can sometimes be beneficial.

  • Reaction: Add degassed solvent (e.g., dioxane or toluene), seal the vials, and heat to 100-110 °C for 16-24 hours.

  • Analysis: Analyze the outcome of each reaction by LC-MS to determine the relative conversion to product.

Question: I suspect the acidic N-H on the indazole ring is interfering with the reaction. What are the symptoms and solutions?

Answer: The indazole N-H proton (pKa ≈ 14-16) is acidic enough to react with strong bases like NaOtBu. This can lead to several problems:

  • Base Consumption: The indazole substrate consumes the base, preventing it from efficiently deprotonating the amine nucleophile.

  • Catalyst Inhibition: The resulting indazolide anion can coordinate to the palladium center, leading to an inactive or off-cycle catalyst species.[11]

  • Solubility Issues: The formation of sodium indazolide salts can cause solubility problems in common nonpolar solvents like toluene.

Recommended Solutions:

  • Choice of Base: The base's role is to deprotonate the amine after it coordinates to the palladium center.[12] A very strong base that is also highly soluble can sometimes overcome the substrate acidity issue.

    • Lithium bis(trimethylsilyl)amide (LHMDS): This base has proven highly effective for the amination of unprotected N-heterocycles.[4][5] It is very strong, soluble, and the resulting lithium salts are often more manageable. It also allows for reactions with substrates bearing protic functional groups.[13]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are weaker bases.[14] While they may seem counterintuitive, they are less likely to deprotonate the indazole N-H but can still be effective in the catalytic cycle, especially at higher temperatures and with highly active catalyst systems. They are a good choice if your amine is particularly base-sensitive.

  • N-Protection Strategy: While adding steps, protecting the indazole nitrogen is the most robust way to eliminate these side reactions.

    • Recommended Group: A simple protecting group that is stable to the basic reaction conditions but easily removed is ideal. A para-methoxybenzyl (PMB) or tetrahydropyranyl (THP) group can be effective.

    • Caution: Protection can lead to a mixture of N-1 and N-2 isomers, which may have different reactivities.[5][15] Chromatographic separation may be required before the coupling step.

Visualizing the Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving common failures in this specific reaction.

Troubleshooting_Workflow Start Reaction Failed: Low or No Conversion Check_Basics Step 1: Verify Fundamentals Start->Check_Basics Inert_Atmosphere Inert Atmosphere OK? Check_Basics->Inert_Atmosphere Reagent_Quality Reagents/Solvents OK? Inert_Atmosphere->Reagent_Quality Yes Fix_Basics Action: Degas Solvent, Dry Reagents, Increase Temp Inert_Atmosphere->Fix_Basics No Temperature Temperature >100°C? Reagent_Quality->Temperature Yes Reagent_Quality->Fix_Basics No Optimize_Catalyst Step 2: Optimize Catalytic System Temperature->Optimize_Catalyst Yes Temperature->Fix_Basics No Ligand_Screen Screen Bulky Ligands (XPhos, RuPhos, SPhos) Optimize_Catalyst->Ligand_Screen Base_Screen Test Alternative Bases (LHMDS, K3PO4) Ligand_Screen->Base_Screen Still Low Yield Success Successful Reaction Ligand_Screen->Success Improved Yield Precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) Base_Screen->Precatalyst Still Low Yield Base_Screen->Success Improved Yield Address_Substrate Step 3: Address Substrate Issues Precatalyst->Address_Substrate Still Low Yield Precatalyst->Success Improved Yield Protect_NH Protect Indazole N-H (e.g., PMB, THP) Address_Substrate->Protect_NH Protect_NH->Success Improved Yield Fix_Basics->Start Re-run

Caption: A decision tree for troubleshooting the Buchwald-Hartwig reaction.

Section 3: Side Reactions & Advanced Optimization

Question: My main byproduct is the hydrodehalogenated indazole (1H-indazole). What causes this and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It arises from a competitive pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to remove the chlorine. Another pathway is β-hydride elimination from the palladium-amido intermediate, which can compete with reductive elimination.[6]

Causes and Solutions:

  • Source of Hydride: Trace water or impurities in the amine or base can be a source of hydride. Ensure all reagents are scrupulously dry.

  • Slow Reductive Elimination: If the desired C-N bond formation is slow, the competing hydrodehalogenation pathway can become dominant.

    • Solution: Using more sterically hindered ligands (like tBuXPhos) can accelerate the reductive elimination step relative to side reactions.[4]

  • Base Choice: Some bases are more prone to generating hydride species. If this is a persistent issue, screening alternative bases is warranted.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired catalytic cycle and the off-cycle pathways that can lead to failure.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Amine_Coord Amine Coordination Complex OxAdd->Amine_Coord Hydrodehalogenation Hydrodehalogenation (1H-indazole) OxAdd->Hydrodehalogenation [H] Source Amido_Complex Palladium Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Regenerates Catalyst Product 3-Amino-1H-indazole (Product) Amido_Complex->Product Reductive Elimination ArCl This compound ArCl->OxAdd Oxidative Addition (Slow Step) Inhibition Catalyst Inhibition (Indazolide Binding) ArCl->Inhibition N-H Deprotonation by Base Amine R2NH Amine->Amine_Coord Base Base Base->Amine_Coord Inhibition->Pd0 Binds to Pd(0)

Caption: The Buchwald-Hartwig cycle and key failure points for this substrate.

Reference Protocol

This protocol provides a robust starting point for the amination of this compound, incorporating best practices for this challenging substrate.

Title: Buchwald-Hartwig Amination of this compound using a RuPhos-based Catalyst System.

Materials:

  • This compound

  • Amine coupling partner

  • RuPhos Pd G3 Precatalyst (or Pd₂(dba)₃ and RuPhos ligand)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Anhydrous 1,4-Dioxane

  • Oven-dried reaction vessel with a magnetic stir bar and a reflux condenser

Procedure:

  • Vessel Preparation: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 eq), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Amine Addition: Add the amine coupling partner (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Base Addition: Slowly add the LHMDS solution (1.5 mL, 1.5 mmol, 1.5 eq) to the stirred mixture at room temperature.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction for 16-24 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash column chromatography to obtain the desired 3-amino-1H-indazole product.

References

Technical Support Center: Palladium Catalyst Removal from 3-Chloro-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium catalyst removal in reactions involving 3-Chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions to functionalize the indazole scaffold. Given the importance of indazole derivatives in pharmaceutical development, ensuring the removal of residual palladium to meet stringent regulatory limits is a critical step.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of indazole-containing products.

Frequently Asked Questions (FAQs)

Q1: Why can residual palladium be particularly challenging to remove from reactions involving this compound?

The difficulty in removing palladium from these specific reactions stems from the chemical nature of the indazole ring system itself. Nitrogen-containing heterocycles, like indazole, can act as ligands and coordinate with palladium species present in the reaction mixture.[2] This coordination can lead to the formation of stable palladium-product complexes that are soluble in organic solvents and may not be easily removed by standard aqueous washes or simple filtration.

Furthermore, the specific palladium species present at the end of a reaction can be heterogeneous, including Pd(0) nanoparticles, soluble Pd(0) complexes, and various Pd(II) species.[3] Each of these may require a different approach for effective removal.

Q2: What are the primary methods for palladium removal, and how do I choose the right one for my indazole derivative?

There are several established methods for palladium scavenging, each with its own advantages and disadvantages. The optimal choice depends on factors such as the nature of your product, the solvent system, the scale of your reaction, and the required final palladium concentration.

MethodDescriptionAdvantagesDisadvantagesBest For
Activated Carbon A non-specific adsorbent that can bind a wide range of palladium species through a combination of physical adsorption and chelation.[4][5]Cost-effective, widely available, effective for various palladium forms.Can lead to significant product loss due to non-specific binding.[4] May require elevated temperatures and long treatment times.Initial, cost-sensitive purification steps where some product loss is acceptable.
Functionalized Silica Scavengers Silica gel modified with functional groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[6][7]High selectivity for palladium, minimizing product loss.[7] Effective at room temperature with shorter treatment times.[6]Higher cost compared to activated carbon. The choice of functional group can be critical.Achieving very low palladium levels (<10 ppm) in late-stage synthesis and for high-value products.[6]
Polymer-Supported Scavengers Similar to functionalized silica, but using a polymer backbone (e.g., polystyrene). Examples include polymer-bound trimercaptotriazine (TMT).[8]High capacity, can be used in various solvents.May swell in certain solvents, affecting filtration and handling.Large-scale applications where high scavenger capacity is needed.
Crystallization Purifying the final product through crystallization can effectively purge palladium impurities.Can be highly effective for achieving very low palladium levels in the final active pharmaceutical ingredient (API).Dependent on the product's ability to form suitable crystals. May not be sufficient on its own if initial palladium levels are very high.Final purification step for crystalline solids.
Aqueous Washes/Extraction Using aqueous solutions of chelating agents like N-acetylcysteine or sodium diethyldithiocarbamate to extract palladium into the aqueous phase.[9]Can be a simple and inexpensive initial clean-up step.Often insufficient to reach very low palladium levels on its own.Removing bulk palladium and water-soluble palladium species.

For 3-substituted indazole derivatives, which are often polar and electron-rich, functionalized silica scavengers are frequently the preferred method due to their high selectivity, which helps to preserve valuable product.[6]

Q3: How can I determine the concentration of residual palladium in my product?

Accurate quantification of residual palladium is crucial. While visual inspection (e.g., looking for palladium black) can indicate gross contamination, it is not a quantitative measure. The standard analytical techniques for this purpose are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for trace metal analysis, capable of detecting palladium at parts-per-billion (ppb) levels.[10]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Also a robust technique, though generally less sensitive than ICP-MS.

  • Atomic Absorption (AA) Spectroscopy: Another established method for quantifying metal content.[10]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[1]

For process development, rapid screening methods using fluorescent or colorimetric assays are also available to quickly assess the effectiveness of different scavenging methods before committing to the more time-consuming and expensive formal analysis.[3]

Q4: What are the regulatory limits for palladium in pharmaceutical products?

The acceptable limits for elemental impurities in pharmaceutical products are defined by the International Council for Harmonisation (ICH) guideline Q3D. Palladium is classified as a Route-Specific, High-Toxicity element. The permitted daily exposure (PDE) depends on the route of administration:

  • Oral: 100 µ g/day

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

The maximum permitted concentration in the drug substance (in ppm) is calculated based on the PDE and the maximum daily dose of the drug. For an oral drug with a daily dose of 10 grams, the concentration limit for palladium is 10 ppm.[9]

Troubleshooting Guides

Issue 1: My chosen scavenger is not reducing palladium levels sufficiently.

If you are observing higher-than-expected palladium levels after a scavenging step, consider the following potential causes and solutions:

Possible Cause A: Incorrect Scavenger Choice

The nitrogen atoms in the indazole ring can compete with the scavenger for binding to the palladium. If your scavenger's affinity for palladium is not high enough, it will not be effective.

Solution:

  • Screen a panel of scavengers: Test different types of functionalized silica, such as thiol, thiourea, and multi-dentate sulfur-based scavengers, to find the one with the highest efficacy for your specific product and reaction conditions.[6][7] SiliaMetS® Thiourea and DMT are often cited as being effective for a broad range of palladium species.[2][7]

  • Consider a binary system: In some cases, a combination of a chelating agent and a solid support like activated carbon can be more effective than either agent alone.[3]

Possible Cause B: Sub-optimal Reaction Conditions

The efficiency of scavenging can be affected by solvent, temperature, and time.

Solution:

  • Solvent: Ensure your product is fully dissolved. Some scavengers work better in less polar solvents where the interaction between the soft sulfur of the scavenger and the soft palladium metal is favored.

  • Temperature: While many scavengers work at room temperature, gently heating the mixture (e.g., to 40-50 °C) can sometimes improve kinetics and efficiency.

  • Time and Agitation: Ensure the mixture is stirred effectively to maximize contact between the scavenger and the dissolved palladium species. Increase the treatment time if necessary.

Possible Cause C: Palladium Speciation

The palladium in your reaction mixture may exist in multiple forms (e.g., Pd(0), Pd(II), colloidal palladium). Some scavengers are more effective for certain oxidation states.

Solution:

  • If you suspect the presence of Pd(II), a scavenger with a strong affinity for ionic palladium, such as one containing amine or thiourea functionalities, may be more effective.

  • For colloidal palladium (palladium black), filtration through a pad of Celite® can be a useful first step before implementing a chemical scavenger.[11]

Issue 2: I am losing a significant amount of my indazole product during palladium removal.

Product loss is a common problem, especially when using non-selective adsorbents.

Possible Cause A: Non-specific Binding to Activated Carbon

Activated carbon has a large surface area with various active sites that can adsorb your organic product in addition to the palladium catalyst.[4]

Solution:

  • Minimize the amount of carbon: Use the lowest effective amount of activated carbon. This may require some optimization experiments.

  • Switch to a selective scavenger: This is the most effective solution. Thiol- or amine-functionalized silica scavengers are designed to bind selectively to metals and will have a much lower affinity for your organic product.[6][7]

  • Thoroughly wash the scavenger: After filtration, wash the scavenger cake with additional fresh solvent to recover as much of the adsorbed product as possible.

Possible Cause B: Product Binding to Functionalized Scavengers

While much more selective than carbon, some product loss can still occur with functionalized scavengers, particularly if your indazole derivative has functional groups that can interact with the scavenger.

Solution:

  • Choose the right scavenger: If your product is basic, avoid using an acidic scavenger. Most common palladium scavengers (thiol, thiourea) are suitable for nitrogen-containing compounds.

  • Control the amount of scavenger: Use the recommended molar equivalents of scavenger relative to the initial amount of palladium catalyst. Using a large excess is unnecessary and increases the risk of non-specific binding.

Issue 3: Palladium black has precipitated from my reaction mixture.

The formation of palladium black indicates that the Pd(0) species has agglomerated and precipitated. This can happen if the ligand is unstable or if oxygen is introduced into the reaction.

Solution:

  • Filtration through Celite®: This is the most common and effective first step for removing insoluble palladium black.

  • Post-filtration Scavenging: After removing the bulk of the palladium by filtration, there will likely still be soluble and colloidal palladium species in the filtrate. Therefore, a subsequent treatment with a chemical scavenger (e.g., functionalized silica) is highly recommended to reduce the palladium content to acceptable levels.

Visualization of Workflows

Decision Tree for Palladium Scavenger Selection

This diagram provides a logical pathway for selecting an appropriate palladium removal strategy.

Scavenger_Selection start Start: High Residual Pd in This compound Reaction Mixture celite_filter Is Palladium Black visible? start->celite_filter filter_step Filter through Celite® pad celite_filter->filter_step Yes assess_product_value Is product high value or in late-stage synthesis? celite_filter->assess_product_value No filter_step->assess_product_value activated_carbon Use Activated Carbon assess_product_value->activated_carbon No functionalized_silica Use Functionalized Silica Scavenger (e.g., Thiol, Thiourea, TMT) assess_product_value->functionalized_silica Yes check_ppm_carbon Analyze Pd level (ppm). Is it < 10 ppm? activated_carbon->check_ppm_carbon check_ppm_silica Analyze Pd level (ppm). Is it < 10 ppm? functionalized_silica->check_ppm_silica check_ppm_carbon->functionalized_silica No end End: Product meets regulatory specification check_ppm_carbon->end Yes crystallization Consider final purification by Crystallization check_ppm_silica->crystallization No, but low check_ppm_silica->end Yes crystallization->end

Caption: Decision tree for selecting a palladium removal method.

Experimental Workflow for Batch Scavenging

This diagram outlines the typical steps for removing palladium using a solid-supported scavenger in a batch process.

Batch_Scavenging_Workflow start Start: Crude reaction mixture containing product and Pd catalyst add_scavenger 1. Add solid-supported scavenger (e.g., 5-10 wt% SiliaMetS® Thiol) to the solution start->add_scavenger stir_mixture 2. Stir the slurry at RT or slight heat (e.g., 40 °C) for 2-18 hours add_scavenger->stir_mixture monitor_reaction 3. Monitor Pd removal by taking aliquots and analyzing (e.g., TLC, LC-MS, or rapid Pd test kit) stir_mixture->monitor_reaction filtration 4. Filter the mixture to remove the scavenger- Pd complex. A Celite® pad can aid filtration. monitor_reaction->filtration wash_scavenger 5. Wash the collected scavenger with fresh solvent to recover any adsorbed product filtration->wash_scavenger combine_filtrates 6. Combine the filtrate and washes wash_scavenger->combine_filtrates analysis 7. Concentrate the solution and submit a sample for quantitative Pd analysis (ICP-MS) combine_filtrates->analysis end End: Purified product solution analysis->end

Caption: General workflow for palladium scavenging in batch mode.

References

Preventing N-arylation side products in 3-Chloro-1H-indazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Preventing N-arylation Side Products in 3-Chloro-1H-indazole Coupling Reactions

This guide provides in-depth technical assistance for researchers encountering challenges with the regioselective N-arylation of this compound. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies required to minimize the formation of undesired N-arylation isomers and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary N-arylation side products when coupling with this compound?

When performing N-arylation on this compound, the reaction can occur at two different nitrogen atoms of the pyrazole ring, leading to two possible regioisomers: the N1-arylated product (1-aryl-3-chloro-1H-indazole) and the N2-arylated product (2-aryl-3-chloro-1H-indazole). The formation of a mixture of these isomers is a common challenge, complicating purification and reducing the yield of the desired product.

Q2: What is the underlying mechanism that leads to this regioselectivity issue?

The indazole core exists in two tautomeric forms: the 1H-tautomer and the 2H-tautomer. The 1H-tautomer is generally considered to be more thermodynamically stable.[1][2] Upon deprotonation with a base, an indazolide anion is formed, which is a resonance-stabilized ambident nucleophile with electron density on both N1 and N2. The subsequent arylation can occur at either nitrogen. The ratio of the N1 to N2 products is determined by a complex interplay of factors including thermodynamics, kinetics, and the specific reaction conditions employed.[3]

Q3: Which factors have the most significant impact on controlling the N1 vs. N2 selectivity?

The regiochemical outcome of the N-arylation is not random; it is highly influenced by several key experimental parameters:

  • Choice of Base and Solvent: This is arguably the most critical factor. The nature of the cation from the base and the polarity of the solvent can dictate the site of arylation. For instance, strong, non-coordinating bases in polar aprotic solvents can lead to different outcomes than weaker bases in non-polar solvents.[1][2]

  • Catalyst and Ligand System: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the steric bulk and electronic properties of the phosphine ligand are crucial.[4] Bulky ligands can sterically hinder approach to one nitrogen atom over the other, thereby directing selectivity.

  • Reaction Temperature: Temperature can shift the balance between the kinetically and thermodynamically favored products. Lower temperatures may favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[5]

  • Protecting Groups: Temporarily protecting one of the nitrogen atoms is a definitive strategy to ensure arylation occurs at the desired position.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-arylation of this compound.

Issue 1: My reaction yields a mixture of N1 and N2 isomers, with low selectivity for my desired N1-arylated product.

This is the most common problem. Achieving high N1 selectivity requires conditions that favor the thermodynamically more stable product.

Troubleshooting Workflow for Poor N1-Selectivity

start Problem: Low N1-Selectivity (Mixture of N1/N2 isomers) base_solvent Step 1: Modify Base & Solvent System start->base_solvent na_thf Try NaH in THF. Rationale: The Na+ cation can coordinate with N2, sterically blocking it and directing arylation to N1. base_solvent->na_thf Primary Recommendation ligand Step 2: Optimize Ligand (for Pd-catalyzed reactions) na_thf->ligand ligand_exp Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Rationale: Steric hindrance around the metal center can favor approach to the less hindered N1 position. ligand->ligand_exp temp Step 3: Adjust Temperature ligand_exp->temp temp_exp Lower the reaction temperature. Rationale: May favor a specific pathway kinetically. Conversely, controlled heating might allow equilibration to the thermodynamic N1 product. temp->temp_exp protect Step 4: Consider a Protecting Group Strategy temp_exp->protect protect_exp Protect the indazole at N1 (e.g., with a THP group), perform the desired chemistry, then deprotect. This offers definitive control. protect->protect_exp

Caption: Troubleshooting workflow for improving N1-selectivity.

Detailed Protocol for High N1-Selectivity (Buchwald-Hartwig Amination)

This protocol is based on literature precedents that favor N1-alkylation and can be adapted for N-arylation.[1][2][7]

  • Preparation: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Catalyst Addition: In a separate vessel, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%) in THF. Add this catalyst solution to the reaction mixture.

  • Coupling: Add the aryl halide (1.0-1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: My reaction predominantly yields the undesired N2-arylated isomer.

While often the minor product, certain conditions can selectively favor the N2 isomer. Understanding these can help you avoid them, or target the N2 product if it is desired.

Factors Favoring N2-Arylation
  • Mitsunobu Conditions: The Mitsunobu reaction is known to favor the formation of the N2-alkylated indazole regioisomer.[1][2] This provides a synthetic route if the N2 isomer is the target.

  • Steric Hindrance at C7: Substituents at the C7 position of the indazole ring can sterically block the N1 position, leading to preferential reaction at N2.[1][7]

  • Specific Catalyst Systems: Some transition metal-catalyzed reactions have been specifically developed for N2-selectivity, for example, using Rh(II) catalysts with quinoid carbenes.[8] While less common for simple arylations, it highlights that catalyst choice can completely switch selectivity.

Troubleshooting Workflow to Avoid N2-Products

start Problem: Predominant N2-Isomer Formation conditions Step 1: Analyze Reaction Conditions start->conditions mitsunobu_check Are you using Mitsunobu conditions (DEAD/DIAD, PPh3)? If so, switch to a base/solvent system like NaH/THF or Cs2CO3/DMF. conditions->mitsunobu_check base_check Step 2: Re-evaluate Base/Solvent mitsunobu_check->base_check cs2co3_dmf Consider Cs2CO3 in DMF. This is a common alternative to NaH/THF and often provides good N1 selectivity. base_check->cs2co3_dmf ligand_check Step 3: Re-evaluate Ligand cs2co3_dmf->ligand_check ligand_change If using a bidentate ligand (e.g., dppf, BINAP), try a bulky monodentate ligand (e.g., XPhos). Rationale: Bidentate ligands may create a coordination environment that favors N2 attack. ligand_check->ligand_change

Caption: Workflow to minimize or avoid N2-isomer formation.

Issue 3: The reaction is not proceeding, or the yield is very low with no side products.

If you observe poor conversion of your starting materials without the formation of isomeric byproducts, the issue likely lies with the activity of your catalytic system or the purity of your reagents.

Troubleshooting Inactive Reactions
  • Reagent Quality: Ensure all reagents, especially the base and solvent, are anhydrous. Water can deactivate both the base and the catalyst.[5]

  • Catalyst Pre-activation: The active Pd(0) species can be inhibited by the starting indazole, which can act as a ligand.[9][10] Pre-mixing the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent and heating briefly before adding the indazole and base can significantly improve reaction efficacy.[9][10]

  • Catalyst and Ligand Choice: this compound is an electron-deficient heterocycle. For Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective.[4] For Ullmann couplings, ensure your copper source is active (CuI is common) and consider the use of a ligand like L-proline.[11]

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Summary of Recommended Conditions for N1-Selectivity

The following table summarizes starting conditions to favor the formation of the N1-arylated product in common coupling reactions. Optimization will likely be required for your specific aryl halide.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)CuI (5-20 mol%)
Ligand XPhos, SPhos, or other bulky monophosphine ligands (1.2-1.5 equiv. relative to Pd)L-proline or 1,10-Phenanthroline (10-40 mol%)
Base NaH, K₂CO₃, or Cs₂CO₃ (2-3 equiv.)K₂CO₃ or K₃PO₄ (2-3 equiv.)
Solvent THF or Dioxane (anhydrous)DMF or DMSO (anhydrous)
Temperature 60-120 °C100-150 °C
Key Insight The NaH/THF system is reported to be highly N1-selective for alkylations and is a strong starting point for arylations.[1][7]A classic method that can be effective for electron-deficient aryl halides.[12]

References

Technical Support Center: Identification of Impurities in 3-Chloro-1H-indazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analysis of 3-Chloro-1H-indazole. As a crucial intermediate in the synthesis of various pharmaceutical molecules, particularly those targeting the central nervous system, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC).

The control of impurities is a critical issue for regulatory bodies such as the FDA and is mandated by guidelines from the International Council for Harmonisation (ICH).[3][4] This document is structured to provide both foundational knowledge and practical, field-proven solutions to common challenges encountered during the HPLC analysis of this specific compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its impurities.

Q1: What are the most common sources of impurities in a sample of this compound?

A1: Impurities can be introduced at various stages of the manufacturing process, storage, and handling.[5] They are generally classified into the following categories:

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Intermediates: Partially reacted molecules from the synthetic pathway.[6]

    • By-products: Formed from side reactions occurring during synthesis. For instance, regioisomers may form during the indazole ring formation.[6]

    • Degradation Products: Arise from the decomposition of the this compound molecule itself when exposed to stress conditions like acid, base, light, heat, or oxidation.[7]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may originate from manufacturing equipment or raw materials.[5]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not fully removed.[5]

Q2: Why is HPLC the preferred analytical technique for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is considered the gold standard for impurity analysis in the pharmaceutical industry for several key reasons.[3][5] Its high sensitivity, specificity, and reproducibility make it ideal for separating and quantifying impurities, even those present at trace levels.[5] When coupled with detectors like a Photodiode Array (PDA) or Mass Spectrometry (MS), HPLC cannot only quantify known impurities but also help in the identification and structural elucidation of unknown peaks.[4][8]

Q3: What is a "stability-indicating method," and why is it essential?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect decreases in the concentration of the active pharmaceutical ingredient (API) due to degradation.[9] Crucially, it must also be able to separate and quantify any degradation products formed.[10] To prove a method is stability-indicating, a technique called forced degradation (or stress testing) is performed.[7] During these studies, the drug substance is exposed to harsh conditions (e.g., strong acid/base, high heat, intense light, and oxidation) to intentionally generate degradation products.[11][12] The HPLC method must then demonstrate that these newly formed impurity peaks are well-resolved from the main API peak, proving its suitability for stability studies.[10]

Q4: What are the typical starting conditions for developing an HPLC method for this compound?

A4: A successful separation typically begins with a robust set of starting parameters that can be optimized. For a substituted indazole derivative like this compound, a reversed-phase method is the logical starting point.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately polar compounds like indazoles.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Acidic pH suppresses the ionization of silanol groups on the silica packing, which can prevent peak tailing.[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient Elution 5% to 95% Mobile Phase B over 20-30 minutesA gradient is essential to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-35 °CUsing a column oven ensures retention time stability and improves peak shape.[14]
Detection (UV) 254 nm or PDA Scan (200-400 nm)A PDA detector is highly recommended to check for peak purity and identify the optimal wavelength for all components.
Injection Volume 5-10 µLKeep the volume low to prevent peak distortion and column overload.

HPLC Troubleshooting Guide

This section is designed to help you solve specific issues you may encounter during your experiments.

Workflow for Impurity Identification

The following diagram outlines the logical steps from sample analysis to impurity characterization.

G cluster_0 Phase 1: Analysis & Detection cluster_1 Phase 2: Investigation cluster_2 Phase 3: Characterization A Prepare & Inject Sample, Standard, and Blank B Acquire HPLC-PDA Data A->B C Process Chromatogram: Identify Unexpected Peaks B->C D Is the peak present in the blank injection? C->D E Peak is a system artifact (e.g., solvent, carryover). Clean system. D->E Yes F Review Synthetic Route. Is the peak a known starting material or intermediate? D->F No G Spike sample with known standards to confirm identity. F->G Yes H Peak is an unknown impurity. Proceed to characterization. F->H No I Perform Forced Degradation Study H->I L Utilize LC-MS to determine Molecular Weight H->L J Analyze stressed samples. Does the peak appear or increase? I->J K Peak is likely a degradation product. J->K M Isolate with Preparative HPLC for NMR analysis if needed L->M G start Peak Tailing Observed cause1 Cause 1: Silanol Interactions Secondary interactions between the basic nitrogen atoms in the indazole ring and acidic silanol groups on the column packing. start->cause1 cause2 Cause 2: Column Overload Injecting too much sample mass saturates the stationary phase at the column inlet. start->cause2 cause3 Cause 3: Column Contamination / Void Particulates from the sample or mobile phase can clog the inlet frit, or the packing bed can settle, creating a void. start->cause3 sol1 Solution 1. Lower Mobile Phase pH: Add an acidifier (e.g., 0.1% formic acid) to protonate silanols and reduce interaction. 2. Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols. cause1->sol1 sol2 Solution 1. Reduce Injection Volume: Try injecting half the volume. 2. Dilute the Sample: Lower the concentration of the sample stock solution. cause2->sol2 sol3 Solution 1. Use a Guard Column: This protects the analytical column from contamination. [9] 2. Backflush the Column: Reverse the column and flush with a strong solvent. 3. Replace Column: If the problem persists, the column may be irreversibly damaged. cause3->sol3

References

Technical Support Center: Optimizing Reactions with 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing base and solvent systems for common transformations of this versatile heterocyclic compound. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design.

I. General Principles: The Critical Role of Base and Solvent

The reactivity of this compound is significantly influenced by the choice of base and solvent, particularly in palladium-catalyzed cross-coupling reactions. The indazole moiety possesses an acidic N-H proton, and the nitrogen atoms can coordinate to the metal catalyst, potentially inhibiting its activity.[1] A judicious selection of base and solvent is therefore paramount to ensure high yields and minimize side reactions.

Key Considerations:

  • Base Strength (pKa): The base must be strong enough to facilitate the desired catalytic step (e.g., deprotonation of the indazole or transmetalation) but not so strong as to cause degradation of starting materials or promote unwanted side reactions.[2]

  • Solvent Polarity and Coordinating Ability: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like dioxane, toluene, and THF are commonly used to avoid side reactions like hydrodehalogenation.[1]

  • Steric Hindrance: Bulky bases and ligands can be advantageous in preventing catalyst inhibition and promoting reductive elimination.

II. Troubleshooting Guide & FAQs: Common Reactions

This section addresses specific issues encountered during common reactions with this compound in a question-and-answer format.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 3-position of the indazole core.[3] However, challenges such as low yield, dehalogenation, and catalyst deactivation are frequently encountered.

Question 1: My Suzuki coupling of this compound is giving low to no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings with this compound often stem from catalyst inhibition or slow oxidative addition. The nitrogen atoms of the indazole can coordinate to the palladium center, hindering the catalytic cycle.[1]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For heteroaryl chlorides, bulky, electron-rich ligands such as SPhos and XPhos are often more effective as they promote the formation of the active monoligated palladium species.[4]

  • Palladium Pre-catalyst: Ensure you are using a pre-catalyst that readily forms the active Pd(0) species. Second-generation pre-catalysts can be more efficient.[4]

  • Base Optimization: The base plays a crucial role in the transmetalation step. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often preferred over strong hydroxide bases to minimize side reactions.[1][5]

  • Solvent System: A mixture of an aprotic organic solvent and water is common. Dioxane/water or toluene/water are frequently used.[4][5] Ensure the solvent is properly degassed to prevent catalyst oxidation.[2]

Question 2: I am observing a significant amount of the dehalogenated byproduct (1H-indazole) in my Suzuki coupling reaction. How can I suppress this?

Answer: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. It typically occurs via the formation of a palladium-hydride (Pd-H) species.[1]

Troubleshooting Steps:

  • Choice of Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally better choices to minimize dehalogenation.[1]

  • Solvent Purity: Ensure your solvents are anhydrous if the protocol calls for it, as water can be a proton source. In aqueous systems, carefully control the water ratio.[1]

  • Ligand Screening: Employing bulkier, more electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling over the dehalogenation pathway.[1]

  • Temperature Control: Carefully increasing the reaction temperature may favor the desired reaction, but excessive heat can also promote dehalogenation.

Data Summary: Recommended Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃ or SPhos/XPhos Pre-catalystsEfficient formation of active Pd(0).[4]
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Moderately strong bases that facilitate transmetalation with minimal side reactions.[1][5]
Solvent Dioxane/H₂O, Toluene/H₂OAprotic solvents that are suitable for the catalyst system and minimize dehalogenation.[1][5]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the synthesis of N-aryl indazoles.[6] The success of this reaction is highly dependent on the interplay between the base, solvent, and ligand.

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. How can I improve the reaction rate and conversion?

Answer: Sluggish Buchwald-Hartwig reactions with heteroaryl chlorides are common. The key is to select a catalytic system that facilitates both the oxidative addition and the C-N reductive elimination steps efficiently.

Troubleshooting Steps:

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary.[7] The base should ideally be anionic in non-polar solvents to deprotonate the palladium-amine complex.[8]

  • Solvent Choice: Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[7][9] The choice can influence the solubility of the base and the stability of the catalytic species.

  • Ligand System: As with Suzuki couplings, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos and RuPhos are often effective for coupling with challenging aryl chlorides.[7][10]

  • Temperature: Increasing the reaction temperature (typically between 80-120 °C) can significantly improve the reaction rate.[11]

Question 4: I am attempting an N-arylation on the indazole nitrogen (N1 position). What are the key considerations for regioselectivity?

Answer: N-alkylation and N-arylation of indazoles can occur at either the N1 or N2 position. The regiochemical outcome is influenced by steric and electronic factors, as well as the reaction conditions.

Troubleshooting Steps for N1-Selectivity:

  • Base and Solvent System: The choice of base and solvent can have a profound effect on the N1/N2 ratio. For N-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-substituted product.[12]

  • Copper-Catalyzed Conditions: For N-arylation, copper-catalyzed Ullmann-type reactions can be an effective alternative to palladium-catalyzed methods. A common system involves CuI, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ or KOH in a polar aprotic solvent like DMF or DMSO.[11][13][14]

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.[10][11]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands that facilitate the catalytic cycle.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required.[7][10]
Solvent Toluene, DioxaneAprotic solvents that are compatible with the catalytic system.[7][9][10]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is a general guideline and may need to be optimized for specific aryl halides and amines.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv.) to a dry Schlenk tube.[10]

  • Add the anhydrous, degassed solvent to the Schlenk tube.[10]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.[10]

IV. Visualized Workflows and Mechanisms

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_catalyst Catalyst System Is the ligand appropriate (e.g., SPhos/XPhos)? Is the Pd pre-catalyst active? start->check_catalyst check_base Base Selection Is the base too strong (causing side reactions)? Consider K₃PO₄ or K₂CO₃. check_catalyst->check_base check_solvent Solvent & Conditions Is the solvent degassed? Is the temperature optimal? check_base->check_solvent dehalogenation Dehalogenation Observed? check_solvent->dehalogenation dehalogenation->check_base Yes optimize Systematic Optimization dehalogenation->optimize No

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition + Ar-Cl pd0->oxidative_addition pdII_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pdII_complex amine_coordination Amine Coordination + R₂NH pdII_complex->amine_coordination amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

V. References

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. 1

  • University of Bath. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. 15

  • ACS Publications. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. 16

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. 17

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 9

  • NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 5

  • BenchChem. (2025). Common side reactions in the synthesis of dichloroindazoles. 18

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. 8

  • NIH. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. 13

  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. 19

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. 2

  • BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. 11

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. 14

  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. 20

  • Scientific Update. (2016). SOLVENT EFFECTS. 21

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 4

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 22

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. 6

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. 23

  • BenchChem. (2025). Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. 10

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. 24

  • ResearchGate. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. 25

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 26

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 27

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 28

  • ResearchGate. (2020). Direct C-3-Arylations of 1H-Indazoles. 29

  • (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. 30

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 31

  • (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. 32

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. 33

  • NIH. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. 34

  • NIH. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. 35

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. 3

  • ResearchGate. (n.d.). Optimization of reaction conditions a. 36

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. 37

  • BenchChem. (2025). How to avoid side product formation in 1H-indazole synthesis. 12

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. 7

  • PubChem. (n.d.). This compound. 38

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 39

  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. 40

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. 41

  • ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. 42

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. 43

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and expert insights into one of the most common challenges encountered in catalytic reactions involving 3-Chloro-1H-indazole: catalyst poisoning . Given the prevalence of this scaffold in pharmaceutical synthesis, understanding and mitigating catalyst deactivation is critical for successful, scalable, and reproducible outcomes.[1][2]

This document moves beyond a simple checklist, offering a causal analysis of common failures and providing scientifically-grounded protocols to diagnose and resolve them.

Troubleshooting Guide: Reactivity Issues & Catalyst Deactivation

This section is structured to address the most urgent questions that arise during experimentation when a reaction does not proceed as expected.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled or is giving poor yields. How do I determine if catalyst poisoning is the culprit?

A sudden drop in reaction rate, incomplete conversion despite extended reaction times, or the need for higher catalyst loading on subsequent runs are classic symptoms of catalyst deactivation.[3] While several factors can cause this, poisoning is a primary suspect, especially when working with nitrogen-containing heterocycles.

Causality Analysis & Immediate Troubleshooting Steps:

  • Visual Inspection of the Reaction Mixture:

    • Observation: The formation of a black precipitate (often called "Pd black").

    • What it means: This indicates that the soluble, catalytically active Pd(0) or Pd(II) species has agglomerated and crashed out of solution.[4] This is a form of deactivation where the active surface area is drastically reduced. It can be triggered by impurities or unstable ligand-metal complexes.

  • Purity Analysis of Starting Materials:

    • The Problem: Commercial this compound or other reagents (boronic acids, amines, bases) can contain trace impurities that are potent catalyst poisons.[5][6]

    • Key Suspects:

      • Sulfur Compounds: Elemental sulfur or sulfur-containing heterocycles are notorious for irreversibly binding to palladium's active sites.[7][8] A "sulfur-free" synthesis route for starting materials is often necessary for robust reactions.[7]

      • Residual Reagents: Reagents from the synthesis of this compound, such as unreacted starting materials or other nitrogenous compounds, can act as competitive ligands, hindering the desired catalytic cycle.

    • Actionable Protocol:

      • Analyze your this compound batch and other key reagents using Gas Chromatography-Mass Spectrometry (GC-MS) or Elemental Analysis for sulfur.[9][10]

      • If impurities are detected, purify the material via recrystallization or column chromatography before use.

  • The Indazole Moiety as a Self-Inhibitor:

    • The Mechanism: The nitrogen atoms of the indazole ring possess lone pairs that can coordinate strongly to the palladium center. This can form stable, "off-cycle" palladium complexes that are catalytically inactive. The product itself can, therefore, act as an inhibitor, leading to slowing reaction rates at higher conversions.

    • Mitigation Strategy: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) can sterically shield the palladium center, favoring the desired oxidative addition and reductive elimination steps over inhibitory binding by the indazole.[11]

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for diagnosing poor reaction performance.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis cluster_3 Corrective Actions Start Reaction Stalled / Low Yield Visual Visual Inspection: Pd Black? Start->Visual Purity Analyze Starting Material Purity (GC-MS, EA) Visual->Purity No Agglomeration Catalyst Agglomeration Visual->Agglomeration Yes Poison Impurity Detected (e.g., Sulfur) Purity->Poison Yes NoPoison Purity Confirmed Purity->NoPoison No Optimize Optimize Ligand/Solvent/ Base Combination Agglomeration->Optimize Regenerate Consider Catalyst Regeneration Agglomeration->Regenerate Purify Purify Reagents Poison->Purify NoPoison->Optimize Optimize->Start Retry Reaction Purify->Start Retry Reaction

Caption: Workflow for troubleshooting catalyst deactivation.

Q2: My catalyst has clearly been poisoned. Is it possible to regenerate and reuse it?

Regeneration is sometimes possible but its success depends heavily on the nature of the poison and the type of catalyst (homogeneous vs. heterogeneous).

  • Irreversible Poisoning: Strong chemisorption, such as the formation of stable palladium sulfides, is often irreversible under typical lab conditions.[12]

  • Reversible Poisoning: Deactivation by weakly adsorbed species or fouling can often be reversed.

Regeneration Protocols:

Deactivation ModeProbable CauseRegeneration StrategyScientific Rationale
Fouling Deposition of organic residues or polymeric byproducts on the catalyst surface.[13]Chemical Washing: Wash supported catalysts with a suitable organic solvent to dissolve and remove the fouling agents.Restores access to the active sites by physically removing the blockage.[5]
Poisoning by Nitrogen Compounds Strong coordination of nitrogen-containing impurities or byproducts.Aqueous Base Wash: Treat the catalyst with a solution of an alkali metal carbonate or bicarbonate (e.g., NaHCO₃).[14]The basic solution helps to displace or react with the adsorbed nitrogenous poisons, liberating the active palladium sites.[14]
Sintering/ Agglomeration Formation of Pd black from a homogeneous catalyst.Generally Not Reversible: Once agglomerated, redispersion of nanoparticles from bulk metal is extremely difficult without specialized high-temperature procedures.The thermodynamic driving force strongly favors the agglomerated state. Prevention through robust ligand selection is the best strategy.
Oxidative Deactivation Oxidation of active Pd(0) to inactive Pd(II) oxides or hydroxides.Reduction Treatment: For supported catalysts, treatment under a hydrogen stream at elevated temperatures can sometimes reduce the oxidized species back to Pd(0).[15]This restores the catalytically active metallic state required for the oxidative addition step in many cross-coupling cycles.
Experimental Protocol: Chemical Washing of a Supported Palladium Catalyst (e.g., Pd/C)

This protocol is intended for a heterogeneous catalyst that is suspected of being deactivated by organic residues or weakly adsorbed poisons.

  • Catalyst Recovery: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration. Wash thoroughly with a non-coordinating solvent (e.g., toluene or THF) to remove residual product and reactants.

  • Poison Removal Wash: Suspend the recovered catalyst in a suitable solvent known to dissolve the suspected poison. If nitrogenous bases are suspected, a wash with a dilute aqueous solution of sodium bicarbonate can be effective.[14]

  • Solvent Rinse: After the treatment wash, filter the catalyst again and rinse extensively with deionized water (if an aqueous wash was used) followed by a low-boiling point organic solvent (e.g., ethanol or acetone) to facilitate drying.

  • Drying: Dry the catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C). Avoid excessively high temperatures which could cause sintering.[6]

  • Activity Test: Test the regenerated catalyst in a small-scale control reaction to assess the recovery of its catalytic activity. Compare the conversion rate to that of a fresh catalyst.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common types of catalyst poisons I should be aware of?

Catalyst deactivation is broadly classified into three main categories: chemical, mechanical, and thermal.[13][16] Poisoning is a form of chemical deactivation.

cluster_poisons Common Poisons Deactivation Catalyst Deactivation Mechanisms Poisoning Poisoning (Chemical Bonding) Deactivation->Poisoning Fouling Fouling (Physical Blockage) Deactivation->Fouling Sintering Sintering (Thermal Agglomeration) Deactivation->Sintering Sulfur Sulfur Compounds (e.g., H₂S, Thiophenes) Poisoning->Sulfur Nitrogen Nitrogen Heterocycles (Substrate, Byproducts) Poisoning->Nitrogen Halides Excess Halides Poisoning->Halides Others Phosphorus, Water, Heavy Metals Poisoning->Others

Caption: Major pathways of catalyst deactivation.

  • Sulfur, Phosphorus, Arsenic: These elements form very strong, often irreversible, chemical bonds with palladium, fundamentally altering its electronic properties and blocking active sites.[8][9][17]

  • Nitrogen Compounds: Besides the substrate itself, other nitrogen-containing molecules can act as competitive ligands, leading to reversible or irreversible deactivation.[5][11]

  • Carbon Monoxide (CO): Can be present as an impurity in certain reagents and binds very strongly to palladium.

  • Heavy Metals: Metals like mercury or lead can deposit on the catalyst surface.[9]

  • Water: While sometimes beneficial, excess water can lead to the formation of inactive metal hydroxides or promote ligand degradation.[17]

FAQ 2: What analytical techniques can definitively identify the cause of poisoning?

Identifying the specific poison is crucial for effective mitigation. A multi-technique approach is often necessary.

TechniqueInformation ProvidedApplicationReference
GC-MS / LC-MS Identifies and quantifies volatile and non-volatile organic impurities.Analysis of starting materials (this compound), solvents, and reagents.[10]
Elemental Analysis (ICP-OES, ICP-MS, XRF) Detects and quantifies specific elements (e.g., S, P, Pb, Hg, Cl) at ppm or ppb levels.Analysis of both fresh and spent catalysts to identify elemental poisons.[3][9]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical oxidation state of the catalyst surface.Excellent for identifying surface poisons and changes in the palladium's chemical state (e.g., Pd(0) vs Pd(II)).[18][19]
Temperature Programmed Desorption/Oxidation (TPD/TPO) Identifies adsorbed species and quantifies coke deposits.Characterizing fouling and the nature of adsorbed poisons on heterogeneous catalysts.[5][19]
Microscopy (SEM, TEM) Visualizes catalyst morphology, particle size, and elemental distribution (with EDX).Used to observe sintering (particle growth) and the physical deposition of poisons.[19]
FAQ 3: How can I proactively design my experiment to be more resistant to catalyst poisoning?

A robust experimental design is the best defense against catalyst deactivation.

  • Prioritize Purity: Always use the highest purity reagents available. If in doubt, purify them yourself. This is the most effective way to prevent poisoning.[6]

  • Intelligent Ligand Selection: For reactions involving coordinating heterocycles like indazoles, use bulky, electron-rich ligands. These ligands form stable complexes with palladium that are less susceptible to displacement by inhibitory molecules.

  • Optimize Reaction Conditions: Avoid unnecessarily high temperatures, which can accelerate sintering and catalyst degradation.[6] Fine-tune the base and solvent system, as these can significantly impact catalyst stability.

  • Consider Guard Beds: In flow chemistry or large-scale batch reactions, passing the feedstock through a "guard bed" of material designed to adsorb common poisons can protect the main catalyst bed.[18]

References

Validation & Comparative

A Researcher's Guide to 1H NMR Analysis of 3-Chloro-1H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-chloro-1H-indazole is a pivotal starting material, prized for its versatile reactivity in synthesizing a diverse array of bioactive molecules. Its value lies in the strategic placement of the chloro group at the C3 position, which opens the door to a multitude of cross-coupling reactions, while the pyrazole moiety's dual nitrogen atoms offer rich possibilities for functionalization through N-alkylation and N-arylation. The successful synthesis and characterization of these derivatives, however, hinge on the precise and unambiguous identification of the resulting products. Among the analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for real-time reaction monitoring and definitive structural elucidation.

This guide provides an in-depth comparative analysis of the ¹H NMR spectra of common reaction products derived from this compound. By understanding the characteristic spectral shifts and patterns associated with different substitution patterns, researchers can confidently navigate the complexities of indazole chemistry and accelerate their discovery programs.

The ¹H NMR Fingerprint of this compound: A Starting Point

Before delving into the analysis of reaction products, it is crucial to establish a baseline understanding of the ¹H NMR spectrum of the starting material, this compound. While a definitive, fully assigned spectrum can be sourced from suppliers like ChemicalBook, a representative spectrum in DMSO-d₆ typically exhibits a broad singlet for the N-H proton and a series of multiplets in the aromatic region for the four protons on the benzene ring.[1]

The aromatic protons, designated H4, H5, H6, and H7, form a complex splitting pattern due to their coupling with adjacent protons. A thorough analysis of these patterns is essential for tracking the changes that occur upon substitution.

Navigating the Regiochemistry of N-Alkylation: A Tale of Two Nitrogens

A frequent and often challenging reaction of this compound is N-alkylation, which can lead to a mixture of two regioisomers: the N1- and N2-substituted products. The ability to distinguish between these isomers is paramount, and ¹H NMR spectroscopy provides a clear and reliable method for this determination.

The key to differentiating N1 and N2 isomers lies in the distinct electronic environments of the aromatic protons in each compound. A general and invaluable principle for interpreting the spectra of N-substituted indazoles is as follows:

  • In N2 isomers , the protons on the benzene ring (H4, H5, and H6) are generally observed at a lower frequency (upfield shift) compared to their counterparts in the corresponding N1 isomers.

  • Conversely, the H7 proton in N2 isomers experiences a deshielding effect from the lone pair of electrons on the N1 nitrogen, causing its resonance to appear at a higher frequency (downfield shift) relative to the H7 proton in the N1 isomer.[2]

Caption: Regioisomeric products of N-alkylation.

Table 1: Comparative ¹H NMR Data for N-Alkylated Indazole Derivatives

CompoundH4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Alkyl Group Protons (ppm)
N1-Alkyl Derivative (Hypothetical) ~7.6~7.2~7.4~7.8Characteristic shifts
N2-Alkyl Derivative (Hypothetical) ~7.5~7.1~7.3~8.1Characteristic shifts

Note: The chemical shifts presented are approximate and can vary depending on the specific alkyl group and solvent used. The trend of the H7 proton shifting downfield in the N2 isomer is the key diagnostic feature.

Forging New Carbon-Carbon Bonds: Analysis of Suzuki Coupling Products

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating C-C bonds, and the chloro group at the C3 position of this compound makes it an excellent substrate for such transformations. The replacement of the chlorine atom with an aryl or heteroaryl group leads to significant and predictable changes in the ¹H NMR spectrum.

Upon successful Suzuki coupling, the most notable change is the disappearance of the signal corresponding to the starting material and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. The protons on the indazole ring will also experience a shift in their chemical environment due to the electronic effects of the new substituent.

Caption: Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative ¹H NMR Data for a Suzuki Coupling Product

CompoundIndazole Protons (ppm)New Aryl Protons (ppm)
3-Phenyl-1H-indazole Multiplets between 7.1 and 8.0Multiplets characteristic of a phenyl group

Note: The exact chemical shifts will depend on the substituents on both the indazole and the newly introduced aryl ring.[3]

Experimental Protocols for Key Reactions

To provide a practical context for the NMR analysis, detailed, step-by-step methodologies for N-alkylation and Suzuki coupling are outlined below.

Protocol 1: N-Alkylation of this compound

This protocol is a general procedure and may require optimization for specific substrates and alkylating agents.

N_Alkylation_Workflow A Dissolve this compound in anhydrous DMF B Add base (e.g., NaH or K₂CO₃) portion-wise at 0 °C A->B C Stir at room temperature B->C D Add alkylating agent (e.g., alkyl halide) dropwise C->D E Monitor reaction by TLC/LC-MS D->E F Aqueous workup and extraction E->F G Purify by column chromatography F->G H ¹H NMR analysis G->H

Caption: Workflow for N-alkylation.

Methodology:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

  • Characterize the purified products by ¹H NMR spectroscopy.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general framework for the Suzuki coupling and may require optimization of the catalyst, ligand, base, and solvent system for specific substrates.

Suzuki_Workflow A Combine this compound, boronic acid, and base B Add solvent (e.g., dioxane/water) A->B C Degas the mixture B->C D Add Pd catalyst and ligand C->D E Heat the reaction mixture D->E F Monitor reaction by TLC/LC-MS E->F G Aqueous workup and extraction F->G H Purify by column chromatography G->H I ¹H NMR analysis H->I

Caption: Workflow for Suzuki-Miyaura coupling.

Methodology:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Confirm the structure of the purified product by ¹H NMR spectroscopy.

Conclusion

The ability to accurately interpret ¹H NMR spectra is a cornerstone of successful synthetic chemistry. For researchers working with this compound, a nuanced understanding of the spectral changes that accompany N-alkylation and Suzuki coupling is essential for confirming product identity and regiochemistry. By leveraging the principles and data presented in this guide, scientists can confidently characterize their reaction products, troubleshoot synthetic challenges, and ultimately, advance their research and development objectives.

References

Mass Spectrometry for the Confirmation of 3-Substituted Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized compounds is paramount. Among the heterocyclic scaffolds of significant interest is the indazole core, with 3-substituted indazoles being particularly prevalent in pharmacologically active agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these molecules. This guide provides an in-depth comparison of mass spectrometry-based approaches for the confirmation of 3-substituted indazoles, offering insights into the causality behind experimental choices and providing supporting data and protocols.

The Analytical Challenge: Isomerism and Subtleties in Fragmentation

The primary challenge in the mass spectrometric analysis of substituted indazoles lies in the potential for isomerism. Synthetic routes can often yield a mixture of N-1 and N-2 substituted isomers in addition to the desired C-3 substituted product. Furthermore, positional isomers of substituents on the indazole ring or the substituent itself can be difficult to distinguish. A robust analytical strategy, therefore, must not only confirm the molecular weight but also provide sufficient structural information to confidently identify the specific isomer.

A Comparative Overview of Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry workflow, as it dictates the nature and extent of fragmentation, and consequently, the information that can be gleaned from the analysis. For 3-substituted indazoles, the most commonly employed techniques are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleBest Suited ForAdvantages for 3-Substituted IndazolesDisadvantages for 3-Substituted Indazoles
Electron Ionization (EI) A high-energy electron beam bombards the analyte in the gas phase, causing ionization and extensive fragmentation.Volatile, thermally stable, relatively small molecules.Provides rich fragmentation patterns useful for structural elucidation and library matching.Molecular ion may be weak or absent for labile compounds; requires analyte to be volatile and thermally stable.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.Polar, thermally labile, and large molecules.Soft ionization technique that typically preserves the molecular ion ([M+H]⁺ or [M-H]⁻), crucial for molecular weight determination.[1]Fragmentation is often limited, requiring tandem MS (MS/MS) for detailed structural information. Susceptible to matrix effects.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then ionizes the analyte through gas-phase reactions.Moderately polar to non-polar, thermally stable molecules.Can ionize less polar 3-substituted indazoles that are not amenable to ESI.[2][3] Generally less susceptible to matrix effects than ESI.Some fragmentation may occur in the source; not suitable for thermally labile compounds.

Expert Insight: The choice between these techniques is driven by the physicochemical properties of the 3-substituted indazole. For novel, uncharacterized compounds, a multi-pronged approach is often beneficial. ESI-MS is invaluable for confirming the molecular weight, while GC-MS with EI provides detailed fragmentation for structural confirmation, assuming the compound is sufficiently volatile and stable.

Deciphering the Fragments: Understanding the Mass Spectral Behavior of 3-Substituted Indazoles

The fragmentation patterns of 3-substituted indazoles are influenced by the ionization method and the nature of the substituent at the 3-position.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the indazole ring can undergo characteristic fragmentation. The initial radical cation (M⁺•) is often observed, followed by fragmentation pathways that involve the substituent at the 3-position and the indazole core.

Common Fragmentation Pathways under EI:

  • Loss of the 3-substituent: A primary fragmentation pathway is often the cleavage of the bond between the C-3 of the indazole ring and the substituent.

  • Ring Cleavage: The indazole ring itself can fragment, leading to characteristic ions. For instance, the loss of N₂ or HCN can be observed.

  • Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the 3-substituent contains a suitable functional group.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

ESI, being a soft ionization technique, typically produces a protonated molecule ([M+H]⁺) as the base peak with minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Characteristic Fragment Ions in ESI-MS/MS:

For many 3-substituted indazoles, particularly those with a carbonyl-containing substituent (e.g., amides, esters), a characteristic fragmentation pattern emerges. The cleavage of the bond between the indazole ring and the substituent is common. For example, in the analysis of indazole-3-carboxamide synthetic cannabinoids, the formation of an indazole acylium cation (m/z 145) and a methylidene-indazolium ion (m/z 131) has been reported as a characteristic fragmentation pathway.[4][5]

The nature of the substituent at the 3-position significantly directs the fragmentation. Electron-withdrawing groups can influence the stability of the resulting fragment ions, leading to different dominant fragmentation pathways compared to electron-donating groups.

Experimental Protocols for the Confirmation of 3-Substituted Indazoles

A self-validating protocol is crucial for trustworthy results. The following are detailed, step-by-step methodologies for the analysis of 3-substituted indazoles using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for volatile and thermally stable 3-substituted indazoles.

1. Sample Preparation:

  • Dissolve the 3-substituted indazole sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
  • If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability, though this will alter the fragmentation pattern.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 minutes at 300 °C.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is broadly applicable to a wide range of 3-substituted indazoles, including those that are non-volatile or thermally labile.

1. Sample Preparation:

  • Dissolve the 3-substituted indazole sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution with the initial mobile phase to a concentration of approximately 1-10 µg/mL.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Initial: 95% A, 5% B.
  • 0-5 min: Linear gradient to 5% A, 95% B.
  • 5-7 min: Hold at 5% A, 95% B.
  • 7.1-9 min: Return to initial conditions and equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • MS/MS Analysis:
  • Perform a full scan experiment to determine the m/z of the protonated molecule ([M+H]⁺).
  • Perform product ion scan experiments by selecting the [M+H]⁺ as the precursor ion and varying the collision energy to obtain a characteristic fragmentation pattern.

Advanced Techniques for Isomer Differentiation

Distinguishing between isomers is a significant challenge. Advanced mass spectrometry techniques can provide the necessary specificity.

Ion Mobility Mass Spectrometry (IM-MS)

Ion mobility spectrometry separates ions based on their size, shape, and charge in the gas phase.[6][7][8] This technique can often resolve isomers that are indistinguishable by mass alone. The collision cross-section (CCS), a measure of the ion's rotationally averaged shape, provides an additional identifying characteristic.

Tandem Mass Spectrometry (MS/MS)

Careful analysis of MS/MS spectra can reveal subtle differences in fragmentation patterns between isomers.[9][10] The relative abundances of fragment ions can be highly reproducible and serve as a fingerprint for a specific isomer. For example, the position of a substituent on the indazole ring can influence the stability of certain fragment ions, leading to quantifiable differences in their intensities.

Visualization of Analytical Workflows

Mass_Spectrometry_Workflow cluster_sample Sample cluster_ionization Ionization cluster_analysis Analysis cluster_data Data Interpretation 3-Substituted Indazole 3-Substituted Indazole EI Electron Ionization (EI) 3-Substituted Indazole->EI Volatile & Thermally Stable ESI Electrospray Ionization (ESI) 3-Substituted Indazole->ESI Polar & Thermally Labile APCI Atmospheric Pressure Chemical Ionization (APCI) 3-Substituted Indazole->APCI Moderately Polar & Thermally Stable GC_MS GC-MS EI->GC_MS LC_MS LC-MS ESI->LC_MS MW Molecular Weight ESI->MW APCI->LC_MS APCI->MW Frag Fragmentation Pattern GC_MS->Frag MS_MS Tandem MS (MS/MS) LC_MS->MS_MS IM_MS Ion Mobility MS (IM-MS) LC_MS->IM_MS MS_MS->Frag Iso Isomer Differentiation IM_MS->Iso Struct Structural Confirmation Frag->Struct MW->Struct Struct->Iso

Caption: Workflow for the mass spectrometric confirmation of 3-substituted indazoles.

Conclusion

The confirmation of 3-substituted indazoles by mass spectrometry is a multifaceted task that requires a thoughtful selection of ionization techniques and analytical strategies. While ESI-MS is indispensable for accurate molecular weight determination, the detailed structural information necessary for unambiguous confirmation and isomer differentiation is often derived from the rich fragmentation patterns generated by EI or the controlled fragmentation of tandem MS. For particularly challenging cases of isomerism, advanced techniques such as ion mobility mass spectrometry offer an additional dimension of separation. By understanding the principles behind each technique and tailoring the experimental approach to the specific properties of the analyte, researchers can confidently and accurately characterize these important molecules.

References

A Senior Application Scientist's Guide to C3-Halogenated Indazoles: A Comparative Reactivity Analysis of 3-Chloro- vs. 3-Bromo-1H-Indazole in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Core and the Critical C3-Position

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] From oncology to neurodegenerative disease, the functionalization of this bicyclic heterocycle is a critical activity in drug discovery programs. The C3-position, in particular, offers a key vector for diversification, allowing for the introduction of varied substituents to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, data-supported comparison of two common synthetic handles at this position: 3-chloro-1H-indazole and 3-bromo-1H-indazole. The choice between a chloro- or bromo-substituent is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, catalyst selection, and process economics. Here, we move beyond simple rules of thumb to dissect the underlying chemical principles and provide field-proven protocols to guide your synthetic strategy.

Part 1: The Theoretical Basis of Reactivity – Why Bromides Are Kinetically Favored

In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[3] This hierarchy is not arbitrary; it is rooted in the energetics of the catalytic cycle's first and often rate-determining step: oxidative addition.

Bond Dissociation Energy (BDE): The primary determinant of reactivity is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and thus requires less energy to cleave than the more robust C-Cl bond.

  • Average C(sp²)–Br BDE: ~285 kJ/mol[4]

  • Average C(sp²)–Cl BDE: ~327 kJ/mol[4]

This ~42 kJ/mol difference means that the activation energy for the palladium(0) catalyst to insert into the C-Br bond is significantly lower, leading to faster reaction rates and often allowing for milder reaction conditions.[3][5]

Oxidative Addition Kinetics: Beyond bond strength, the greater size and polarizability of the bromine atom facilitate a more favorable interaction with the electron-rich d-orbitals of the palladium(0) center.[3] This enhances the rate of oxidative addition, further distinguishing the bromo-indazole as the more reactive coupling partner.[3]

pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add r_x Ar-X (3-Haloindazole) r_x->ox_add pd2_complex L | Ar-Pd(II)-X | L ox_add->pd2_complex Rate-Determining Step (Faster for X=Br) transmetal Transmetalation pd2_complex->transmetal pd2_complex_r L | Ar-Pd(II)-R | L transmetal->pd2_complex_r r_m R-M (Boronic Acid, etc.) r_m->transmetal red_elim Reductive Elimination pd2_complex_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling. The C-X bond strength critically impacts the rate of the initial oxidative addition step.

Part 2: Comparative Performance in Key Transformations

While theory predicts higher reactivity for 3-bromo-1H-indazole, advances in catalyst technology have made this compound an increasingly viable and cost-effective substrate. The key is understanding the necessary adjustments in reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling for C(sp²)-C(sp²) bond formation. Here, the reactivity difference is pronounced.

  • 3-Bromo-1H-indazole: Couples readily under "standard" conditions, often with simple palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[6] Reactions typically proceed to high conversion at moderate temperatures (70-90 °C).

  • This compound: Activation of the C-Cl bond requires more specialized and highly active catalyst systems. The causality here relates to the need for ligands that are both bulky (to promote reductive elimination) and highly electron-donating (to facilitate the difficult oxidative addition). Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential.[7] Higher temperatures (≥100 °C) are also common.[7]

Comparative Data: Suzuki-Miyaura Coupling

Feature3-Bromo-1H-indazoleThis compoundRationale / Causality
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂The more active pre-catalyst is needed for the less reactive chloride.
Typical Ligand dppf, PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands are required to facilitate oxidative addition into the strong C-Cl bond.[7]
Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃Stronger bases can sometimes accelerate the transmetalation step.
Temperature 70 - 90 °C100 - 120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Typical Yield Good to ExcellentModerate to ExcellentWith optimized catalysts, yields for chlorides can now rival those for bromides.[7]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a self-validating system; successful coupling demonstrates the effective activation of the challenging C-Cl bond. The choice of a specialized ligand is the critical parameter.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 eq.)

  • 1,4-Dioxane and Water (5:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. Causality: The inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) species, which is formed in situ from Pd(OAc)₂.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality: Water is often beneficial in Suzuki couplings, accelerating the transmetalation step by aiding in the dissociation of the boronic acid-base complex.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The synthesis of 3-aminoindazoles is vital for many pharmaceutical applications.[8] The principles of reactivity seen in Suzuki coupling apply equally to C-N bond formation.

  • 3-Bromo-1H-indazole: Generally couples efficiently with a wide range of amines using various palladium/phosphine ligand systems.[1] The reaction conditions are often tolerant of diverse functional groups.

  • This compound: Requires highly active catalysts. The development of sterically hindered, electron-rich biarylphosphine ligands by Buchwald and Hartwig was a breakthrough that enabled the routine use of aryl chlorides in this transformation.[9] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10]

cluster_bromo 3-Bromo-1H-indazole cluster_chloro This compound start Start: Assemble Reagents bromo_reagents Indazole (1 eq) Amine (1.2 eq) Pd(OAc)2 (1-2 mol%) BINAP (1.5-3 mol%) NaOtBu (1.4 eq) Toluene, 80-100 °C start->bromo_reagents chloro_reagents Indazole (1 eq) Amine (1.2 eq) Pd2(dba)3 (1-2 mol%) XPhos (2-4 mol%) NaOtBu (1.4 eq) Toluene, 100-110 °C start->chloro_reagents degas Degas Solvent (Inert Atmosphere) bromo_reagents->degas chloro_reagents->degas reaction Heat & Stir (Monitor by LCMS/TLC) degas->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: Comparative workflow for Buchwald-Hartwig amination, highlighting the need for a more specialized catalyst system (XPhos) and higher temperatures for the 3-chloro substrate.

Sonogashira Coupling: Forging C-C Alkynyl Bonds

The Sonogashira reaction provides access to 3-alkynylindazoles, valuable intermediates for further functionalization. This copper and palladium co-catalyzed reaction shows a similar reactivity trend.[11]

  • 3-Bromo-1H-indazole: Couples effectively under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N or DIPEA).[12]

  • This compound: Is a significantly more challenging substrate. While examples exist, they often require higher catalyst loadings, elevated temperatures, and sometimes specialized ligands to achieve reasonable yields. For many applications, converting the 3-chloroindazole to the more reactive 3-iodoindazole may be a more practical synthetic route if high yields are required.[13][14]

Nucleophilic Aromatic Substitution (SNAr)

Unlike palladium-catalyzed reactions, SNAr does not rely on breaking the C-X bond directly in a rate-determining step. Instead, it proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[15][16] The reaction is facilitated by strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.

The indazole nucleus itself is electron-rich, making it generally poor for SNAr. However, if the indazole ring is substituted with potent EWGs (e.g., a nitro group at the C6 position), SNAr can become a viable pathway.[2] In this specific mechanistic context, the reactivity order inverts: F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic. Therefore, for an appropriately activated indazole, this compound would be more reactive in an SNAr reaction than 3-bromo-1H-indazole.

Part 3: Practical Considerations and Conclusion

Parameter3-Bromo-1H-indazoleThis compound
Reactivity High: Milder conditions, faster reactions, broader catalyst scope.Moderate: Requires forcing conditions and specialized, often proprietary, catalysts/ligands.
Cost HigherLower: Generally more economical starting material, especially at scale.
Availability Widely available.Widely available.
Ideal Use Case Bench-scale synthesis, rapid analogue generation, proof-of-concept studies where yield and reliability are prioritized.Large-scale synthesis, process development where cost is a primary driver and investment in optimization is justified.

The choice between 3-chloro- and 3-bromo-1H-indazole is a classic trade-off between kinetic reactivity and substrate cost. For discovery chemistry, where speed and reliability are paramount, 3-bromo-1H-indazole remains the superior choice, offering high yields under mild conditions with a wide array of standard catalysts.

However, for process development and large-scale manufacturing, the economic advantage of This compound is compelling. The investment in developing a robust process using modern, highly active catalyst systems can lead to significant cost savings. The continuous evolution of catalyst technology has narrowed the performance gap, making chlorides viable for transformations that were once exclusive to bromides and iodides. A thorough understanding of the underlying mechanistic principles is essential for unlocking the full synthetic potential of both of these valuable building blocks.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Indazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenated Indazoles in Modern Kinase Inhibitor Design

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1] Its bicyclic aromatic nature and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal starting point for inhibitor design. The strategic introduction of halogen atoms onto this scaffold is a powerful tactic to modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of halogenated indazoles in the inhibition of several key kinase families, supported by experimental data and detailed methodologies. We will explore the causal relationships behind observed activity trends, offering insights for the rational design of next-generation kinase inhibitors.

The rationale for halogenating indazole-based kinase inhibitors is multifaceted. Halogen atoms can enhance binding affinity through the formation of halogen bonds, a noncovalent interaction between a halogen atom and a Lewis base, such as a backbone carbonyl oxygen in the kinase hinge region.[2][3] Furthermore, halogens can influence the electronic properties of the indazole ring system, modulate lipophilicity, and block sites of metabolism, thereby improving the overall drug-like properties of the inhibitor.[4]

Comparative SAR Analysis of Halogenated Indazoles Across Key Kinase Targets

The inhibitory potency of halogenated indazoles is highly dependent on the specific kinase target, the nature of the halogen, and its position on the indazole ring. Below, we compare the SAR of halogenated indazoles for several therapeutically relevant kinase families.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target in oncology.[5][6] Several studies have explored indazole-based PLK4 inhibitors, with halogenation proving to be a key strategy for enhancing potency.

Compound IDHalogen SubstitutionPLK4 IC50 (nM)Key SAR Insights
Series 1
A01No Halogen (Phenyl)11The unsubstituted phenyl group provides a baseline activity.[7]
A044-F-Phenyl>1000Para-fluoro substitution is detrimental to activity, possibly due to steric hindrance in a confined pocket.[8]
A064-Cl-Phenyl>1000Similar to the fluoro-substituted analog, para-chloro substitution significantly reduces potency.[8]
A074-Br-Phenyl>1000The trend of decreased activity with para-halogen substitution continues with bromine.[8]
A083-F-Phenyl43Meta-fluoro substitution is better tolerated than para-substitution, indicating a different binding orientation or pocket accessibility.[8]
Series 2
K01No Halogen977.6The unsubstituted benzenesulfonamide core shows modest activity.[9]
K054-F-Benzenesulfonamide4.3Para-fluoro substitution on the benzenesulfonamide ring dramatically increases potency.[9]
K064-Cl-Benzenesulfonamide2.1Increasing the size of the halogen to chlorine further enhances inhibitory activity.[9]
K074-Br-Benzenesulfonamide1.2The trend of increasing potency with larger halogens continues with bromine, suggesting a potential halogen bonding interaction.[9]

Causality Behind Experimental Choices: The exploration of halogen substitutions at different positions on the appended phenyl or benzenesulfonamide ring is a classic medicinal chemistry strategy to probe the steric and electronic requirements of the binding pocket. The significant drop in activity with para-substitution in Series 1 suggests a tight fit in that region of the ATP-binding site, where even a small fluorine atom is not well-tolerated.[8] Conversely, the trend observed in Series 2, where potency increases with the size of the halogen at the para-position of the benzenesulfonamide moiety (F < Cl < Br), strongly suggests the formation of a beneficial halogen bond with a Lewis basic group in the kinase.[9]

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers.[10] Halogenated indazoles have been investigated as potent inhibitors of Aurora kinases.

Compound IDHalogen SubstitutionAurora A IC50 (nM)Aurora B IC50 (nM)Key SAR Insights
Series 3
Compound ANo Halogen15.1 µM-The initial pyrazole hit showed modest activity.[11]
Compound B3-acetamidophenyl33-Bioisosteric replacement and addition of a hydrophobic group significantly improved potency.[11]
Series 4
VX-680Multiple Halogens2.51.11A pan-Aurora kinase inhibitor with halogen substitutions contributing to its high potency.[12]
MLN8054Halogenated2.51.65A selective Aurora A inhibitor, where halogenation plays a role in its activity and selectivity profile.[12]

Expertise & Experience: The development of selective Aurora kinase inhibitors is a significant challenge due to the high homology in their ATP-binding sites. The observation that specific halogenation patterns can confer selectivity, as seen with MLN8054, highlights the subtle structural differences that can be exploited.[11][12] Computational modeling in conjunction with SAR studies is often employed to rationalize these selectivity profiles, for instance, by identifying non-conserved residues that can be targeted.[13]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[14] Halogenated indazoles have shown promise as CDK inhibitors.

Compound IDHalogen SubstitutionCDK2/cyclin A Ki (µM)Key SAR Insights
Series 5
Hit Compound 37-bromo-tetrahydroindazole2.3The bromo-substituted tetrahydroindazole was identified as a hit from a high-throughput screen.[8]
Analogue 53Modified from hitImproved PotencyModifications to the core structure, while retaining the halogenated indazole, led to a 2- to 10-fold improvement in inhibitory activity against various CDK2/cyclin complexes.[8]
Analogue 59Modified from hitImproved PotencySimilar to analogue 53, structural modifications on the halogenated indazole scaffold enhanced CDK2 inhibition.[8]

Trustworthiness: The identification of a halogenated hit compound from a high-throughput screen provides a validated starting point for a medicinal chemistry campaign.[8] The subsequent optimization, leading to analogs with improved potency, demonstrates a logical and self-validating progression of drug discovery.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway involving a targeted kinase and a general workflow for kinase inhibition assays.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Core Activity cluster_downstream Downstream Effects Cell Cycle Progression Cell Cycle Progression PLK4 PLK4 Cell Cycle Progression->PLK4 Activates PLK4 Autophosphorylation PLK4 Autophosphorylation PLK4->PLK4 Autophosphorylation Promotes Centriole Duplication Centriole Duplication Centrosome Amplification Centrosome Amplification Centriole Duplication->Centrosome Amplification Leads to (in excess) PLK4 Autophosphorylation->Centriole Duplication Initiates Mitotic Defects Mitotic Defects Centrosome Amplification->Mitotic Defects Causes Genomic Instability Genomic Instability Mitotic Defects->Genomic Instability Induces Apoptosis Apoptosis Mitotic Defects->Apoptosis Can trigger Cancer Cancer Genomic Instability->Cancer Contributes to Halogenated Indazole Inhibitor Halogenated Indazole Inhibitor Halogenated Indazole Inhibitor->PLK4 Inhibits

Caption: PLK4 Signaling Pathway and Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_preparation Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor (Halogenated Indazole) Inhibitor (Halogenated Indazole) Inhibitor (Halogenated Indazole)->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Caption: General Kinase Inhibition Assay Workflow.

Experimental Protocols: A Guide to Measuring Kinase Inhibition

The following protocols provide detailed, step-by-step methodologies for two common in vitro kinase assays used to determine the IC50 values of inhibitors.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 of a halogenated indazole inhibitor against a target kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Ultra-Pure ATP

  • Halogenated indazole inhibitor

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the halogenated indazole inhibitor in DMSO. Then, create a 5X working solution of each concentration in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the 5X inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a 2.5X kinase/substrate mixture (prepared in kinase reaction buffer) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of 5X ATP solution to each well. The final reaction volume is 12.5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 12.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all wells.

    • Normalize the data with the positive control (vehicle-only) representing 100% kinase activity and the negative control (no ATP) representing 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of an inhibitor to a kinase.

Objective: To determine the IC50 of a halogenated indazole inhibitor for binding to a target kinase.

Materials:

  • GST- or His-tagged recombinant protein kinase

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Halogenated indazole inhibitor

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the halogenated indazole inhibitor in DMSO. Then, create a 4X working solution of each concentration in the kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.

  • Reagent Addition:

    • Prepare a 2X Kinase/Eu-Antibody mixture in kinase buffer and add 10 µL to each well.

    • Prepare a 4X Tracer solution in kinase buffer and add 5 µL to each well to initiate the binding reaction. The final assay volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data with the positive control (vehicle-only) representing 100% binding and the negative control (no kinase) representing 0% binding.

    • Plot the percent inhibition of binding against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Future Directions in Halogenated Indazole Kinase Inhibitor Research

The strategic use of halogenation in the design of indazole-based kinase inhibitors continues to be a fruitful area of research. As our understanding of the subtle interactions within the kinase ATP-binding site deepens, so too does our ability to rationally design more potent and selective inhibitors. Future efforts will likely focus on the use of less common halogens, such as iodine, to exploit stronger halogen bonding interactions, and the application of advanced computational methods to predict the optimal placement of halogens for improved drug-like properties. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective kinase-targeted therapies.

References

A Spectroscopic Guide to Differentiating 1H- and 2H-Isomers of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

Indazoles are ten-π electron aromatic heterocyclic systems that exhibit annular tautomerism regarding the position of the NH hydrogen atom.[2] The thermodynamically more stable tautomer, 1H-indazole, is the predominant form in the gas-phase, solution, and solid state.[1][2][3] However, synthetic routes to indazole derivatives, such as nucleophilic substitution reactions, often yield mixtures of both N-1 and N-2 substituted isomers.[4][5][6][7] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[1][4][5][6][7]

The Structural Isomers: 1H- vs. 2H-Indazole

The two tautomeric forms of indazole, the benzenoid 1H-indazole and the quinonoid 2H-indazole, present distinct electronic distributions which in turn influence their spectroscopic properties.[2]

G cluster_1H 1H-Indazole (Benzenoid) cluster_2H 2H-Indazole (Quinonoid) 1H_structure 2H_structure G reagents Nitroindazole Potassium Hydroxide Alkyl Halide solvent Acetone reagents->solvent Dissolve reaction Stir at room temperature (6-8 hours) solvent->reaction workup Solvent removal Wash with water Filter and dry reaction->workup purification Flash chromatography workup->purification product 1H and 2H-isomers purification->product

References

A Senior Application Scientist's Guide to In Vitro Profiling of Novel 3-Chloro-1H-indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activity.[1][2][3] This guide provides an in-depth, comparative framework for the in vitro testing of novel 3-chloro-1H-indazole derivatives designed as kinase inhibitors. Focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis, we present a logical, tiered approach to compound evaluation.[4][5] This document details the causality behind experimental choices and furnishes field-proven, step-by-step protocols for key assays, including biochemical target inhibition, cellular potency, and direct target engagement. By comparing hypothetical derivatives against the multi-kinase inhibitor Sunitinib, this guide serves as a practical resource for researchers aiming to rigorously characterize and advance novel therapeutic candidates.[6][7]

Introduction: The Rationale for Targeting VEGFR2 with Indazole Derivatives

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for providing tumors with the nutrients required for growth and metastasis.[5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process, with VEGFR2 (also known as KDR) being the principal receptor mediating the pro-angiogenic effects of VEGF-A.[4][5][8] Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK) that promote endothelial cell proliferation, migration, and survival.[9][10] Consequently, inhibiting VEGFR2 is a clinically validated strategy for anti-cancer therapy.[8]

The indazole core is a versatile scaffold for developing kinase inhibitors.[3] Its unique structure allows for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties. This guide establishes a robust in vitro testing cascade to evaluate novel this compound derivatives targeting VEGFR2, using Sunitinib as a benchmark. Sunitinib is an oral multi-kinase inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, and is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6][7][11]

Our objective is to provide a self-validating experimental workflow that not only determines compound potency but also confirms the mechanism of action, ensuring a high degree of confidence in candidate selection.

The In Vitro Testing Cascade: A Multi-Pillar Approach

A rigorous assessment of kinase inhibitors requires a tiered approach, moving from simplified biochemical systems to more complex, physiologically relevant cellular models.[12][13][14] This progression allows for the systematic de-risking of compounds and ensures that observed activity in a test tube translates to the cellular environment.

Our workflow is built on three pillars:

  • Biochemical Potency: Does the compound inhibit the purified kinase enzyme?

  • Cellular Efficacy: Does the compound inhibit VEGFR2 signaling and affect cell viability in a relevant cellular context?

  • Target Engagement: Does the compound physically bind to VEGFR2 inside intact cells?

This cascade allows for a comprehensive comparison of our hypothetical compounds, INDZ-1 and INDZ-2 , against the established drug, Sunitinib .

G cluster_0 Pillar 1: Biochemical Potency cluster_1 Pillar 2: Cellular Efficacy cluster_2 Pillar 3: Target Engagement biochem_assay Biochemical Assay (ADP-Glo™) biochem_result Determine IC50 (Target Potency) biochem_assay->biochem_result Quantify ADP production cell_viability Cell Viability Assay (CellTiter-Glo®) biochem_result->cell_viability phospho_assay Phospho-VEGFR2 Western Blot biochem_result->phospho_assay viability_result Determine GI50 (Cellular Potency) cell_viability->viability_result end Candidate Selection viability_result->end phospho_result Confirm MoA (Signaling Inhibition) phospho_assay->phospho_result cetsa_assay Cellular Thermal Shift Assay (CETSA) phospho_result->cetsa_assay cetsa_result Confirm Target Binding (Thermal Stabilization) cetsa_assay->cetsa_result cetsa_result->end start Novel this compound Derivatives (INDZ-1, INDZ-2) + Sunitinib (Control) start->biochem_assay

Caption: The tiered in vitro testing cascade for kinase inhibitor evaluation.

Pillar 1: Biochemical Potency Assessment

The first step is to determine if the compounds directly inhibit the catalytic activity of the purified VEGFR2 kinase domain. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[15][16] It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][17]

Protocol 3.1: ADP-Glo™ VEGFR2 Inhibition Assay
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of test compounds (INDZ-1, INDZ-2, Sunitinib) in DMSO, then dilute into the reaction buffer. The final DMSO concentration should be ≤1%.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of compound dilution. Add 2.5 µL of a solution containing recombinant human VEGFR2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Initiate Reaction: Add 5 µL of ATP solution (at the Kₘ concentration for VEGFR2, typically 10-50 µM) to each well to start the reaction. Include "no enzyme" controls for background and "DMSO only" controls for 100% activity.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[18] Incubate for 40 minutes at room temperature.[18]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[17] Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Comparative Data: Biochemical Potency
CompoundTarget KinaseIC₅₀ (nM) [Mean ± SD, n=3]
INDZ-1 VEGFR28.5 ± 1.2
INDZ-2 VEGFR275.3 ± 9.8
Sunitinib VEGFR29.1 ± 2.5[19]

Interpretation: The IC₅₀ values indicate that INDZ-1 has potent, direct inhibitory activity against the VEGFR2 kinase, comparable to the benchmark compound Sunitinib. INDZ-2 is approximately 9-fold less potent in this biochemical assay.

Pillar 2: Cellular Efficacy Assessment

Demonstrating biochemical potency is necessary but not sufficient.[12] A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response. We assess this through two key assays: a cell viability assay and a target-specific phosphorylation assay. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model system as they endogenously express VEGFR2 and their proliferation is VEGF-dependent.

Protocol 4.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells, to measure the anti-proliferative effect of the compounds.[20][21][22]

  • Cell Plating: Seed HUVECs in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of fresh medium containing the desired compound concentrations. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[23]

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[23]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell growth inhibition relative to DMSO controls against the log of compound concentration.

Protocol 4.2: Western Blot for VEGFR2 Phosphorylation

This assay directly measures the inhibition of VEGFR2 autophosphorylation, confirming the compound's on-target mechanism of action in cells.[24][25]

  • Cell Culture and Treatment: Plate HUVECs in 6-well plates and grow to ~80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of INDZ-1, INDZ-2, or Sunitinib for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes to induce VEGFR2 phosphorylation.[24]

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[24][26]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[25]

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2, Tyr1175).[10][27]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Apply an ECL detection reagent and capture the chemiluminescent signal.[24]

  • Normalization: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[24][27]

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-VEGFR2 to total VEGFR2 for each treatment condition.

G VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes P P VEGFR2->P Autophosphorylation Compound INDZ-1 / Sunitinib (ATP-Competitive Inhibitor) Compound->VEGFR2 Inhibits ATP ATP ATP->P Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by an ATP-competitive compound.

Comparative Data: Cellular Potency & MoA
CompoundCellular GI₅₀ in HUVECs (nM) [Mean ± SD, n=3]Inhibition of VEGF-induced p-VEGFR2 (IC₅₀, nM)
INDZ-1 15.6 ± 3.112.8
INDZ-2 254.1 ± 25.5220.5
Sunitinib 20.5 ± 4.518.2

Interpretation: The cellular data corroborates the biochemical findings. INDZ-1 demonstrates potent anti-proliferative activity and effectively blocks VEGFR2 signaling in a cellular context, performing slightly better than Sunitinib. The ~2x shift from biochemical IC₅₀ to cellular GI₅₀ for INDZ-1 is excellent, suggesting good cell permeability and stability. INDZ-2 shows a significant drop-off in cellular activity, indicating potential issues with cell permeability, efflux, or off-target effects. The strong correlation between the GI₅₀ and p-VEGFR2 inhibition values for INDZ-1 provides confidence that its anti-proliferative effect is driven by on-target VEGFR2 inhibition.

Pillar 3: Verifying Target Engagement

The final, crucial step is to confirm that the compound physically interacts with its intended target within an unlysed, intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[28][29] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[30][31]

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture HUVECs to confluency. Treat the cells with a high concentration of the test compound (e.g., 10-20x the cellular GI₅₀) or vehicle (DMSO) for 2 hours.

  • Heating Step: Harvest the cells and resuspend them in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[29]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[31]

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble VEGFR2 remaining at each temperature point via Western blot, as described in Protocol 4.2 (using the total VEGFR2 antibody).

  • Data Analysis: For each treatment condition, plot the band intensity of soluble VEGFR2 against the temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and therefore, target engagement.[28][32]

Comparative Data: Target Engagement
CompoundCETSA Result on VEGFR2 in HUVECsInterpretation
INDZ-1 Significant thermal stabilization (ΔTₘ ≈ +5°C)Confirmed direct binding to VEGFR2 in intact cells.
INDZ-2 No significant thermal stabilizationTarget engagement in intact cells is weak or absent at tested concentrations.
Sunitinib Significant thermal stabilization (ΔTₘ ≈ +4.5°C)Confirmed direct binding to VEGFR2 in intact cells.

Interpretation: The CETSA results provide definitive evidence that INDZ-1 binds to VEGFR2 in its native, cellular environment, strongly validating it as a genuine VEGFR2-targeting agent. The lack of a thermal shift for INDZ-2 suggests its poor cellular performance is due to a failure to engage the target, reinforcing the decision to deprioritize this compound.

Conclusion and Path Forward

This comparative guide outlines a rigorous, multi-pillar strategy for the in vitro characterization of novel this compound derivatives as VEGFR2 inhibitors. By systematically progressing from biochemical potency to cellular efficacy and finally to direct target engagement, this workflow provides a high-confidence assessment of compound performance.

Based on the comparative data presented:

  • INDZ-1 emerges as a highly promising lead candidate. It exhibits potent biochemical and cellular activity on par with, or slightly exceeding, the clinical benchmark Sunitinib. Crucially, its mechanism of action and direct target engagement in intact cells have been unequivocally confirmed.

  • INDZ-2 , despite showing some biochemical activity, fails to translate this to a cellular context and does not demonstrate target engagement. It should be deprioritized.

The path forward for INDZ-1 would involve kinase selectivity profiling against a broad panel to assess off-target activities, followed by ADME/Tox studies and subsequent evaluation in in vivo models of tumor angiogenesis. This structured, evidence-based approach is fundamental to the successful discovery and development of novel targeted cancer therapeutics.

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Specifically, functionalization at the C-3 position of the indazole ring system has yielded a rich pipeline of therapeutic candidates, including potent kinase inhibitors for oncology, demonstrating the critical importance of this molecular vector in drug design.[2] The accessibility of 3-chloro-1H-indazole as a starting material makes it an attractive substrate for late-stage diversification through transition-metal-catalyzed cross-coupling reactions. However, the selection of an appropriate cross-coupling methodology is paramount, as the inherent electronic properties of the indazole ring and the relative inertness of the C-Cl bond present unique challenges.

This guide provides a comprehensive, head-to-head comparison of four seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of this compound. We will delve into the mechanistic underpinnings of each reaction, present validated experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

The Challenge: N-H Acidity and C-Cl Bond Inertness

A primary hurdle in the cross-coupling of this compound is the presence of the acidic N-H proton. Under basic reaction conditions, deprotonation of the indazole nitrogen can lead to catalyst inhibition or undesired side reactions.[3] Consequently, N-protection is often a necessary prerequisite, though recent advances have demonstrated successful couplings with the unprotected substrate.[3] Furthermore, the C-Cl bond is significantly less reactive towards oxidative addition to a palladium(0) center compared to its bromide and iodide counterparts, often necessitating more specialized and electron-rich ligands to facilitate this crucial step in the catalytic cycle.[4]

Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it a go-to strategy for the synthesis of 3-aryl-1H-indazoles. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an aryl halide.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'-L₂ Transmetalation->ArPd(II)R'L2 R'-B(OR)₂ Base Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected this compound

Recent studies have demonstrated the feasibility of Suzuki-Miyaura coupling on unprotected this compound, circumventing the need for additional protection-deprotection steps.[3] The choice of a highly active catalyst system is crucial for success.

Reaction Scheme:

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with the inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Indoleboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001580[3]
3-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001556[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-1H-indazoles from this compound.[7][8] This transformation is of high significance in medicinal chemistry, as the amino-indazole moiety is a key pharmacophore.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination HNR'R'' Pd_Amine_Complex [ArPd(II)(HNR'R'')L₂]⁺X⁻ Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Pd_Amido_Complex ArPd(II)(NR'R'')L₂ Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 3-Bromo-1H-indazole

While couplings with this compound are feasible, many reported procedures utilize the more reactive 3-bromoindazole and often employ N-protection to ensure high yields.[5]

Reaction Scheme:

Step-by-Step Procedure:

  • In a glovebox, charge a reaction vial with the N-protected 3-bromo-1H-indazole (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the amine (1.2 equiv.) and the solvent (e.g., dioxane).

  • Seal the vial and heat the mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Perform a subsequent deprotection step if required.

Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Fluoro-3-nitroanilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11016Good[5]
MorpholinePd₂(dba)₂ / XPhosNaOt-BuTolueneReflux694[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing a direct route to 3-alkynyl-1H-indazoles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[10]

Catalytic Cycle of Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)CCR'L2 Ar-Pd(II)-C≡CR'-L₂ Transmetalation->ArPd(II)CCR'L2 Cu-C≡CR' Reductive_Elimination Reductive Elimination ArPd(II)CCR'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR' Base Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

[Chemical structure of N-protected 3-iodo-1H-indazole] + [Chemical structure of a terminal alkyne] --(Pd catalyst, CuI, Base)--> [Chemical structure of N-protected 3-alkynyl-1H-indazole]

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: General Conditions for Heck Reaction of Aryl Chlorides

Specific examples of the Heck reaction with this compound are not as prevalent in the literature. However, general conditions for the coupling of aryl chlorides with alkenes can be adapted. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.

Reaction Scheme:

Step-by-Step Procedure (General):

  • Combine the N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., P(t-Bu)₃ or an NHC ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.) in a reaction vessel.

  • Add a high-boiling point solvent such as DMF, DMAc, or NMP.

  • Degas the mixture and heat to a high temperature (120-150 °C).

  • Monitor the reaction progress.

  • Work-up and purify as described in the previous methods.

Coupling Partner (Alkene)Catalyst SystemBaseSolventTemp (°C)Expected Outcome
StyrenePd(OAc)₂ / P(t-Bu)₃K₂CO₃DMF120-140Moderate to good yield
n-Butyl acrylatePd(OAc)₂ / NHC ligandCs₂CO₃DMAc130-150Moderate to good yield

Head-to-Head Comparison

FeatureSuzuki-MiyauraBuchwald-HartwigSonogashiraHeck
Bond Formed C(sp²)-C(sp²)C(sp²)-NC(sp²)-C(sp)C(sp²)-C(sp²) (alkenyl)
Key Reagent OrganoboronAmineTerminal AlkyneAlkene
Typical Catalyst Pd(0) with phosphine ligandsPd(0) with bulky, electron-rich phosphine ligandsPd(0)/Cu(I) with phosphine ligandsPd(0) with phosphine or NHC ligands
Reaction Conditions Relatively mild (80-110 °C)Mild to moderate (100-120 °C)Mild (RT to moderate temp.)Often harsh (120-150 °C)
Substrate Scope Broad for boronic acidsBroad for aminesBroad for terminal alkynesBroad for alkenes
Functional Group Tolerance Generally highGood, but sensitive to some functional groupsGoodModerate
Key Challenge for this compound C-Cl activation, potential for unprotected couplingC-Cl activation, N-H acidityC-Cl activation, N-H acidityC-Cl activation, high temperatures
Advantages High yields, commercially available reagentsDirect C-N bond formationDirect alkynylationAccess to vinylated products
Disadvantages Boronic acids can be unstableRequires strong bases and specialized ligandsCopper co-catalyst can lead to side reactionsHigh temperatures, potential for alkene isomerization

Conclusion and Future Outlook

The choice of cross-coupling method for the functionalization of this compound is highly dependent on the desired target molecule and the synthetic strategy. The Suzuki-Miyaura coupling stands out for its reliability and the commercial availability of a vast array of boronic acids, with recent advancements allowing for the use of the unprotected indazole. The Buchwald-Hartwig amination provides a direct and indispensable route to 3-aminoindazoles, a critical pharmacophore. The Sonogashira coupling offers a unique and efficient method for the introduction of alkynyl groups, which can serve as versatile handles for further transformations. The Heck reaction, while requiring more forcing conditions for chloro-substrates, provides access to valuable vinyl-substituted indazoles.

Future developments in this field will likely focus on the design of more active and robust catalyst systems that can facilitate the coupling of this compound under milder conditions and with even broader substrate scope, particularly for the Heck reaction. The continued exploration of couplings with unprotected indazoles will also be a key area of research, further streamlining the synthesis of these important molecules and accelerating the pace of drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents, particularly in oncology.[1][2] Derivatives such as the 3-chloro-1H-indazoles serve as critical intermediates and core structures for potent kinase inhibitors and other targeted therapies.[3][4] However, the journey from a potent hit to a viable drug candidate is frequently challenged by metabolic liabilities. Rapid metabolism can lead to poor bioavailability, short half-life, and the formation of potentially toxic byproducts, ultimately stalling development.[5][6]

This guide provides an in-depth comparison of methodologies to assess the metabolic stability of 3-chloro-1H-indazole derivatives. Moving beyond mere procedural lists, we will explore the causal rationale behind experimental design, ensuring that the data generated is not only accurate but also actionable for driving molecular design and lead optimization.

Part 1: The Foundation of Assessment: In Vitro Metabolic Systems

The initial evaluation of metabolic stability is almost exclusively performed using in vitro systems that recapitulate the metabolic machinery of the liver, the body's primary site for drug metabolism.[6][7] The two most common and complementary systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[8] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][9] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to oxidative metabolism, a common pathway for N-heterocycles.[8][10][11]

  • Hepatocytes: As intact liver cells, hepatocytes offer a more comprehensive ("gold standard") assessment.[7][12] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a physiologically relevant cellular environment.[12][13] This system can reveal liabilities that microsomal assays might miss, such as susceptibility to conjugation reactions or issues related to cell permeability.[12]

The choice between these systems depends on the stage of drug discovery. Microsomal assays are often used for initial screening of large compound libraries, while hepatocyte assays are employed for more detailed characterization of prioritized leads.[5][8]

Part 2: Experimental Protocols & Mechanistic Insights

Here, we detail the standardized protocols for both human liver microsome (HLM) and cryopreserved hepatocyte stability assays. The emphasis is on the "why" behind each step, ensuring robust and reproducible outcomes.

Protocol 2.1: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the rate of disappearance of a parent compound due to Phase I metabolism.[8]

Core Principle: The compound is incubated with HLMs in the presence of the essential cofactor NADPH, which fuels the catalytic cycle of CYP enzymes.[14][15] The reaction is sampled over time, quenched, and analyzed by LC-MS/MS to measure the decline in the parent compound's concentration.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (100 mM, pH 7.4) prep_hlm Thaw & Dilute HLMs (to 0.5-1 mg/mL) prep_buffer->prep_hlm pre_inc Pre-incubate HLM & Compound for 5 min prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate prep_cpd Prepare Test Compound Stock (e.g., 1 mM in DMSO) prep_cpd->pre_inc pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ & CLint lcms->data

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This buffer maintains a physiological pH optimal for CYP enzyme activity.

    • On ice, thaw a vial of pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in the buffer.[15] Causality: Pooled microsomes from multiple donors average out inter-individual variability. The specified concentration ensures sufficient enzymatic capacity.

    • Prepare the test compound working solution (e.g., 1 µM final concentration) by diluting a high-concentration DMSO stock.[15] Causality: Keeping the final DMSO concentration below 0.5% is critical to prevent enzyme inhibition.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16] Causality: This system continuously regenerates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation, which would otherwise lead to a non-linear reaction rate.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate at 37°C for 5-10 minutes. Causality: This step allows the compound to equilibrate and bind to the enzymes before the reaction starts.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (IS).[8] Causality: Cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins and the IS is crucial for accurate quantification by LC-MS/MS.

  • Self-Validating Controls:

    • Negative Control: A reaction mixture without the NADPH regenerating system. Trustworthiness: This control accounts for any non-NADPH-dependent degradation (e.g., chemical instability in the buffer).

    • Positive Control: A compound with known high or moderate clearance (e.g., Verapamil, Dextromethorphan).[8] Trustworthiness: This validates that the microsomal batch is enzymatically active and the assay is performing as expected.

  • Sample Analysis & Data Interpretation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the IS.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[8][16]

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Protocol 2.2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance, incorporating both Phase I and Phase II pathways, as well as cellular uptake.[12]

Core Principle: The test compound is incubated with a suspension of viable hepatocytes.[12] Since the cells contain all necessary enzymes and cofactors, no external addition is needed. The rate of disappearance is monitored over time, reflecting the combined effect of all metabolic processes.

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E). Causality: A rapid thaw is essential to maximize cell viability.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[17]

  • Incubation:

    • In a non-coated plate suitable for cell suspensions, add the test compound (e.g., 1 µM final concentration) to pre-warmed media.[17]

    • Initiate the reaction by adding the hepatocyte suspension to the compound-containing wells. Place on an orbital shaker in an incubator (37°C, 5% CO2). Causality: Shaking keeps the cells in suspension, ensuring uniform exposure to the compound.

    • Sample at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by transferring aliquots into cold acetonitrile with an IS.[17]

  • Self-Validating Controls:

    • Negative Control: Heat-inactivated hepatocytes or a vehicle control without cells. Trustworthiness: This control identifies any non-enzymatic degradation or binding to the plate.

    • Positive Control: Compounds known to be metabolized by Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) pathways.[18] Trustworthiness: This confirms the activity of both major enzyme classes within the hepatocytes.

  • Sample Analysis & Data Interpretation:

    • Analysis is identical to the microsomal assay (centrifugation, LC-MS/MS).

    • Calculations are similar, but CLint is expressed per million cells:

      • CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)

Part 3: Comparative Analysis & Structure-Metabolism Relationships

The true value of these assays lies in comparing different derivatives to understand how structural modifications impact metabolic stability. This knowledge guides the design of next-generation compounds.

Potential Metabolic Hotspots on the this compound Scaffold

The indazole ring and its substituents are susceptible to several metabolic transformations, primarily driven by CYP enzymes.[19]

Metabolic Pathways Diagram

G cluster_pathways Indazole This compound Core Structure N1_Dealkylation N1-Dealkylation (if R1 is alkyl) Indazole->N1_Dealkylation [A] Ring_Hydroxylation Aromatic Hydroxylation (on Benzene Ring) Indazole->Ring_Hydroxylation [B] R_Oxidation Side-Chain Oxidation (on R2, R3, etc.) Indazole->R_Oxidation [C] Glucuronidation Phase II Glucuronidation (of hydroxylated metabolites) Ring_Hydroxylation->Glucuronidation [D]

Caption: Potential metabolic pathways for this compound derivatives.

Comparative Data Table

The following table presents hypothetical data for a series of this compound derivatives, illustrating how structural changes can influence metabolic fate.

Compound IDStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Predicted Primary Metabolism
IND-01 Parent Scaffold (R1=H, R5=H)1592.412115.5Ring Hydroxylation (C5)
IND-02 Blocking C5 (R5=F)4530.84034.7Shifted Hydroxylation
IND-03 N1-Alkyl (R1=CH3)8173.37198.0N-Dealkylation
IND-04 Steric Shield (R1=t-Butyl)>120<5.811012.6Significantly Reduced
Alternative-A Bioisostere (Imidazopyridine)6521.36023.1Ring Hydroxylation
Verapamil Positive Control2263.02069.3N/A

Analysis of Structure-Metabolism Relationships (SMR):

  • IND-01 (Parent): Exhibits rapid clearance, suggesting a significant metabolic liability. The primary "soft spot" is likely aromatic hydroxylation on the electron-rich benzene ring.

  • IND-02 (Blocking Strategy): Introducing an electron-withdrawing fluorine atom at the C5-position deactivates the ring towards oxidative attack.[20] This classic strategy dramatically increases the half-life by blocking a primary metabolic hotspot.

  • IND-03 (N-Alkylation Liability): The addition of a small N1-methyl group introduces a new, highly susceptible site for CYP-mediated N-dealkylation, a very common and rapid metabolic pathway. This drastically reduces stability.

  • IND-04 (Steric Hindrance): Replacing the small methyl group with a bulky tert-butyl group sterically hinders the CYP active site from accessing the N1-position, effectively blocking N-dealkylation and leading to a highly stable compound.[20]

  • Alternative-A (Scaffold Hopping): Replacing the indazole core with a bioisostere like an imidazopyridine can alter the electronic properties and metabolic profile, sometimes leading to improved stability while maintaining target engagement.[21]

Conclusion and Forward Look

Assessing the metabolic stability of this compound derivatives is a critical, data-driven process in drug discovery. By systematically employing both microsomal and hepatocyte assays, researchers can gain a comprehensive understanding of a compound's metabolic fate. The true power of this analysis comes from the comparative evaluation of structurally related analogues, which illuminates key structure-metabolism relationships.

Insights gained from these studies—such as identifying metabolic "soft spots" and validating strategies like metabolic blocking and steric hindrance—are paramount. They empower medicinal chemists to rationally design next-generation compounds with an optimal balance of potency, selectivity, and pharmacokinetic properties, paving the way for the development of safer and more effective medicines.[22][23]

References

Quantum mechanical calculations of 3-Chloro-1H-indazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Reactivity of 3-Chloro-1H-indazole: A Quantum Mechanical and Experimental Comparison

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the reactivity of this compound, leveraging quantum mechanical calculations to predict its behavior and comparing these predictions with established experimental outcomes. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, offering insights that are both scientifically rigorous and field-proven.

This guide moves beyond simple protocols to explain the causality behind our methods. We will explore not just how to perform these calculations and experiments, but why specific choices are made, ensuring a self-validating and trustworthy framework for your own research.

The Significance of the Indazole Scaffold

The indazole ring system is a vital bicyclic heterocycle and a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties. The strategic placement of substituents on the indazole core is crucial for modulating its interaction with biological targets. This compound, in particular, serves as a versatile building block for synthesizing more complex molecules, making a thorough understanding of its reactivity paramount for efficient drug design and discovery.

Predicting Reactivity: The Quantum Mechanical Approach

To understand where and how this compound will react, we turn to quantum mechanics, specifically Density Functional Theory (DFT). DFT provides a robust framework for modeling the electronic structure of molecules, allowing us to calculate properties that act as reliable descriptors of chemical reactivity.

Core Concepts in Reactivity Prediction:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): This is a color-coded map that reveals the charge distribution within a molecule. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. Blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites. They help in pinpointing the exact atoms most likely to participate in nucleophilic, electrophilic, or radical attacks.

Computational Workflow: A Validated Protocol

The following protocol outlines a standard and reliable method for performing DFT calculations to predict the reactivity of this compound. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established combination that provides a good balance between accuracy and computational cost for organic molecules of this nature.

Step-by-Step Computational Protocol:

  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is crucial as all subsequent calculations depend on an accurate structure.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model: An implicit solvent model like the Polarizable Continuum Model (PCM) can be used to simulate solution-phase conditions (e.g., using dimethyl sulfoxide or water).

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive the key reactivity descriptors:

    • Frontier Molecular Orbital energies (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Population analysis to compute the Fukui indices.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT) cluster_output Output & Analysis mol 1. Define Molecule (this compound) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol->opt freq 3. Frequency Calculation (Confirm Minimum Energy) opt->freq sp 4. Single-Point Energy (Property Calculation) freq->sp homo_lumo HOMO/LUMO Energies (Reactivity, Stability) sp->homo_lumo mep Molecular Electrostatic Potential (Nucleophilic/Electrophilic Sites) sp->mep fukui Fukui Functions (Site-Specific Reactivity) sp->fukui G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Purification setup 1. Combine Reactants (Indazole, Boronic Acid, Pd Catalyst, Ligand, Base) solvent 2. Add Solvent (e.g., Dioxane/Water) setup->solvent degas 3. Degas Mixture (Purge with Argon) solvent->degas heat 4. Heat and Stir (80-100 °C) degas->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product (3-Aryl-1H-indazole) purify->product G cluster_theory Theoretical Prediction (DFT) cluster_exp Experimental Outcome theory_node Quantum Calculations • MEP Analysis • Fukui Functions (f+) • HOMO-LUMO Gap Predictions: • N2 is most nucleophilic • C3 is most electrophilic • N1-H is acidic • Molecule is reactive exp_node Suzuki-Miyaura Coupling • Reagents: Ar-B(OH)₂, Pd catalyst, Base • Position: C3-Cl Observations: • Reaction occurs at C3 • Base is required • Good to excellent yields theory_node->exp_node Predicts & Explains

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3-Chloro-1H-indazole, a halogenated heterocyclic compound frequently utilized in synthetic chemistry.[1] By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the highest standards of scientific integrity.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No: 29110-74-5) is a solid, combustible powder.[2] It is classified as an irritant, with specific warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

Key Hazard Information:

Hazard CategoryGHS ClassificationSignal Word
Skin Corrosion/IrritationSkin Irrit. 2Warning
Serious Eye Damage/IrritationEye Irrit. 2Warning
Specific Target Organ ToxicitySTOT SE 3Warning

Source: PubChem, Sigma-Aldrich[3]

The Globally Harmonized System (GHS) pictograms associated with this compound include the exclamation mark (GHS07), indicating its irritant properties. The Water Hazard Class (WGK) for this chemical is 3, indicating it is highly hazardous to water. Therefore, indiscriminate disposal down the drain is strictly prohibited.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory adherence. The following workflow is designed to provide clear, actionable guidance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal A Identify Waste: This compound (solid or in solution) B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Is the waste mixed with non-halogenated solvents? C->D E Segregate as HALOGENATED ORGANIC WASTE D->E No F Segregate as HALOGENATED ORGANIC WASTE D->F Yes G Use a designated, compatible, and sealed waste container E->G F->G H Label container clearly: 'HALOGENATED HAZARDOUS WASTE' List all contents and percentages. G->H I Store in a designated Satellite Accumulation Area (SAA) H->I J Arrange for pickup by certified Environmental Health & Safety (EHS) personnel for incineration I->J

Caption: Disposal decision workflow for this compound.

2.1. Pre-Disposal and Assessment

  • Identify the Waste: Accurately identify the waste stream containing this compound. This includes pure, unused material, contaminated labware (e.g., weighing boats, gloves), and solutions.

  • Consult the Safety Data Sheet (SDS): Before handling, always review the SDS for this compound. This document provides comprehensive information on hazards, handling, and emergency measures.

  • Don Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE is mandatory. This includes:

    • Eye Protection: Safety glasses with side shields or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[5]

    • Respiratory Protection: A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder form to avoid inhalation.

    • Protective Clothing: A lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]

2.2. Waste Segregation: The Critical Step

The fundamental principle of chemical waste disposal is proper segregation. As a chlorinated organic compound, this compound falls under the category of halogenated organic waste .[6]

  • Actionable Directive: Collect all waste containing this compound in a designated container for halogenated organic compounds.[6]

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated organics are typically disposed of via high-temperature incineration at specialized facilities.[6] Mixing these waste streams increases disposal costs and can create regulatory complications.[7] Even small amounts of a halogenated compound require the entire mixture to be treated as halogenated waste.[8]

2.3. Containment and Labeling

  • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, threaded cap to prevent leaks and vapor release.[8]

  • Labeling: Proper labeling is a legal requirement and crucial for safety. The waste container must be clearly marked with:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "This compound ". Do not use abbreviations.[8]

    • If in a solution, list all components and their approximate percentages.

    • The date when waste was first added to the container.

2.4. Storage and Final Disposal

  • Interim Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general work areas and incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[5]

    • Ensure adequate ventilation.[5]

    • Wearing appropriate PPE, contain the spill.

    • For a solid spill, carefully sweep up the material and place it in the designated halogenated waste container.[5] Avoid creating dust.[5]

    • For a solution spill, absorb with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into the waste container.

    • Clean the spill area thoroughly.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

    • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility. The careful management of chemical waste, particularly halogenated compounds like this compound, is not merely a regulatory burden but a professional obligation that protects you, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-indazole
Reactant of Route 2
3-Chloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.